molecular formula C16H24N2O2 B4886321 1-ethyl-4-(3-propoxybenzoyl)piperazine

1-ethyl-4-(3-propoxybenzoyl)piperazine

Cat. No.: B4886321
M. Wt: 276.37 g/mol
InChI Key: JSYJDGADELQOOX-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-propoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmacology research. Piperazine derivatives represent a broad and significant class of compounds with diverse pharmacological properties, forming the core structure of many approved drugs and investigational agents . Specifically, molecules featuring a benzoyl substituent on the piperazine ring, similar to this compound, are frequently explored for their potential biological activity . The structure of 1-ethyl-4-(3-propoxybenzoyl)piperazine incorporates key features seen in bioactive molecules, including the piperazine ring which often serves as a versatile pharmacophore, and an aromatic propoxy chain that can influence the compound's physicochemical properties and receptor binding affinity . Piperazine-based compounds are commonly investigated as ligands for various neurotransmitter receptors . Researchers utilize this and related piperazine derivatives as valuable tools for probing biological systems, studying structure-activity relationships (SAR), and developing novel therapeutic agents for a range of conditions . The synthetic approaches for such piperazine derivatives can involve multiple steps, including N-alkylation of the piperazine ring and coupling reactions to introduce specific aromatic groups . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-12-20-15-7-5-6-14(13-15)16(19)18-10-8-17(4-2)9-11-18/h5-7,13H,3-4,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYJDGADELQOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-ethyl-4-(3-propoxybenzoyl)piperazine chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-ethyl-4-(3-propoxybenzoyl)piperazine requires a multidisciplinary approach, bridging synthetic organic chemistry with pharmacological profiling. As a Senior Application Scientist, I frequently encounter the N-alkyl-N'-aroylpiperazine scaffold in early-stage drug discovery. This privileged structure is highly valued for its ability to modulate basicity, improve aqueous solubility, and direct molecular geometry for specific interactions with G-protein coupled receptors (GPCRs) and kinase targets.

This whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic methodologies required to develop and validate 1-ethyl-4-(3-propoxybenzoyl)piperazine as a robust chemical probe or pharmaceutical intermediate.

Structural Elucidation and Pharmacological Rationale

The molecular architecture of 1-ethyl-4-(3-propoxybenzoyl)piperazine is deliberately modular, allowing precise tuning of its pharmacokinetic and pharmacodynamic profiles. The design of such aroylpiperazine derivatives has been extensively documented in the development of neuroprotective agents and anti-cerebral ischemia therapeutics[1].

The molecule can be divided into three functional domains:

  • The Piperazine Core: This rigid, basic framework acts as the central scaffold. It ensures the molecule maintains a predictable 3D conformation while providing a protonatable nitrogen at physiological pH, which is critical for aqueous solubility.

  • The N1-Ethyl Group: Alkylation at the N1 position fine-tunes the lipophilicity and the pKa of the distal tertiary amine. The ethyl group provides sufficient lipophilicity to facilitate blood-brain barrier (BBB) permeation without introducing excessive steric bulk that might hinder receptor binding. The reactivity and coordination chemistry of 1-ethylpiperazine make it a highly versatile nucleophile in complex synthesis[2].

  • The N4-(3-Propoxybenzoyl) Group: The amide linkage neutralizes the basicity of the N4 nitrogen, restricting its rotation and defining the molecule's orientation. The meta-propoxy substitution on the aromatic ring introduces a flexible, lipophilic tail capable of occupying hydrophobic pockets in target receptors, while the ether oxygen serves as a critical hydrogen-bond acceptor.

Pharmacophore Core Piperazine Core (Basic Scaffold) N1 N1-Ethyl Group (Lipophilicity/BBB) Core->N1 Modulates pKa N4 N4-Aroyl Group (Target Binding) Core->N4 Amide Linkage Propoxy 3-Propoxy Substitution (Steric Fit/H-Bond) N4->Propoxy Meta-Substitution

Fig 1: Logical relationship of structural moieties and their pharmacological roles.

Quantitative Physicochemical Profile

To predict the behavior of this compound in biological assays, we must establish its baseline physicochemical parameters. The data summarized below indicates a molecule highly optimized for CNS penetration, adhering closely to Lipinski’s Rule of Five.

ParameterValuePharmacological Significance
Molecular Formula C16H24N2O2Standard low-molecular-weight building block.
Molecular Weight 276.38 g/mol < 500 Da; ideal for rapid diffusion and oral bioavailability.
Calculated LogP ~2.8Optimal range (2.0 - 3.0) for crossing the blood-brain barrier.
Topological PSA (tPSA) 41.5 Ų< 90 Ų; indicates excellent membrane permeability.
H-Bond Donors / Acceptors 0 / 4Lack of donors increases lipophilicity; acceptors enable target binding.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 1-ethyl-4-(3-propoxybenzoyl)piperazine, a robust amide coupling strategy is preferred over traditional acyl chloride pathways. Acyl chlorides often generate corrosive HCl gas and lead to unwanted side reactions. Instead, we utilize 3-propoxybenzoic acid and 1-ethylpiperazine, mediated by HATU and DIPEA.

The Causality of Reagent Selection: HATU (an uronium-based coupling agent) is selected because it is highly efficient for coupling sterically hindered secondary amines like piperazine, minimizing racemization and maximizing yield. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the piperazine nucleophile.

Step-by-Step Experimental Workflow

Step 1: Carboxylic Acid Activation

  • Dissolve 3-propoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert argon atmosphere.

  • Add DIPEA (3.0 eq, 30 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq, 11 mmol) portion-wise. The solution will typically turn a pale yellow as the active ester forms.

  • Self-Validation Check: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The mass of the methyl ester (formed by the quench) should dominate the spectrum, confirming complete activation before proceeding.

Step 2: Nucleophilic Coupling

  • Once activation is confirmed, add 1-ethylpiperazine (1.2 eq, 12 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The active ester spot should disappear, replaced by a lower

    
     spot corresponding to the highly basic product.
    

Step 3: Workup and Extraction

  • Quench the reaction by adding 50 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 with 0.1% Triethylamine). The addition of triethylamine prevents the basic piperazine from streaking on the acidic silica.

Workflow A 3-Propoxybenzoic Acid + HATU/DIPEA B Active Ester Intermediate A->B C Add 1-Ethylpiperazine (Coupling) B->C D Liquid-Liquid Extraction (EtOAc/H2O) C->D E Flash Chromatography (Purification) D->E F 1-Ethyl-4-(3-propoxybenzoyl) piperazine E->F

Fig 2: Step-by-step synthetic workflow for 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Analytical Validation & Quality Control

Before deploying this compound in biological screening or further structural-activity relationship (SAR) studies, its identity and purity must be rigorously validated. A purity of >95% via HPLC is mandatory to prevent false positives in biological assays.

Expected H NMR Spectral Signatures (400 MHz, )

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the structural connectivity of the synthesized compound. The restricted rotation around the amide bond typically causes the piperazine protons adjacent to the N4 position to appear as broad multiplets.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H4, H5, H6) 6.90 – 7.35Multiplets3H
Aromatic (H2, ortho to both) ~6.90Singlet-like (m)1H
Propoxy (-O-CH2-) 3.95Triplet2H
Piperazine (Amide adjacent) 3.40 – 3.80Broad Multiplet4H
Piperazine (Amine adjacent) 2.35 – 2.55Multiplet4H
Ethyl (-N-CH2-) 2.45Quartet2H
Propoxy (-CH2-) 1.80Sextet2H
Ethyl (-CH3) 1.10Triplet3H
Propoxy (-CH3) 1.05Triplet3H

Conclusion

The 1-ethyl-4-(3-propoxybenzoyl)piperazine molecule exemplifies the elegance of rational drug design. By combining a rigid, basic piperazine core with precisely selected lipophilic appendages, researchers can create highly effective modulators for CNS targets. The self-validating synthetic protocol outlined above ensures high-fidelity production of this compound, enabling its reliable use in advanced pharmacological evaluations and the broader synthesis of novel dicarbonylalkyl piperazine derivatives[3].

References

  • Source: d-nb.
  • Piperidine and piperazine analogs in action: zinc(II)
  • Source: researchgate.

Sources

An In-depth Technical Guide to 1-ethyl-4-(3-propoxybenzoyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-ethyl-4-(3-propoxybenzoyl)piperazine, a piperazine derivative with potential applications in research and drug development. As this compound is not widely cataloged, this document focuses on its synthesis from commercially available precursors, proposes methods for its analytical characterization, and explores its potential biological activities based on the known properties of related chemical structures.

Compound Identification and Physicochemical Properties

While a specific CAS number for 1-ethyl-4-(3-propoxybenzoyl)piperazine has not been identified in major chemical databases, its identity can be unequivocally established through its IUPAC name and molecular structure.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name (1-ethylpiperazin-4-yl)(3-propoxyphenyl)methanone
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Chemical Structure (See Figure 1)

digraph "1-ethyl-4-(3-propoxybenzoyl)piperazine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; N1 [label="N"]; C8 [label="C"]; C9 [label="C"]; N2 [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Propoxy group C3 -- O1 [len=1.5]; O1 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5];

// Benzoyl group C1 -- C7 [len=1.5]; C7 -- O2 [len=1.5, style=double]; C7 -- N1 [len=1.5];

// Piperazine ring N1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- N2 [len=1.5]; N2 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5];

// Ethyl group N2 -- C12 [len=1.5]; C12 -- C13 [len=1.5];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; O1 [pos="2.6,-3!"]; C14 [pos="3.9,-2.25!"]; C15 [pos="5.2,-3!"]; C16 [pos="6.5,-2.25!"]; C7 [pos="-1.3,1.5!"]; O2 [pos="-2.6,1.5!"]; N1 [pos="-0.75,3!"]; C8 [pos="0.75,3!"]; C9 [pos="1.5,4.5!"]; N2 [pos="0.75,6!"]; C10 [pos="-0.75,6!"]; C11 [pos="-1.5,4.5!"]; C12 [pos="2.25,6.75!"]; C13 [pos="3.75,6.75!"]; }

Figure 1: Chemical structure of 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Proposed Synthesis Pathway

The synthesis of 1-ethyl-4-(3-propoxybenzoyl)piperazine can be achieved through a standard nucleophilic acyl substitution reaction. This involves the reaction of a commercially available piperazine derivative with an acyl chloride.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid 3-Propoxybenzoyl_Chloride 3-Propoxybenzoyl Chloride (CAS: 83230-74-4) 3-Propoxybenzoic_Acid->3-Propoxybenzoyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Target_Compound 1-ethyl-4-(3-propoxybenzoyl)piperazine 3-Propoxybenzoyl_Chloride->Target_Compound + 1-Ethylpiperazine (Base, Solvent) 1-Ethylpiperazine 1-Ethylpiperazine (CAS: 5308-25-8)

Figure 2: Proposed two-step synthesis pathway.

Step 1: Synthesis of 3-Propoxybenzoyl Chloride

The acyl chloride can be prepared from 3-propoxybenzoic acid. While 3-propoxybenzoyl chloride is commercially available (CAS: 83230-74-4), this section outlines its synthesis for completeness.

Reaction: 3-Propoxybenzoic Acid + Thionyl Chloride → 3-Propoxybenzoyl Chloride + SO₂ + HCl

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • To the flask, add 3-propoxybenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the carboxylic acid at room temperature with stirring.[1][2]

  • The reaction mixture is then gently heated to reflux until the evolution of gas (SO₂ and HCl) ceases.[3]

  • Excess thionyl chloride can be removed by distillation under reduced pressure to yield crude 3-propoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Reaction: 3-Propoxybenzoyl Chloride + 1-Ethylpiperazine → 1-ethyl-4-(3-propoxybenzoyl)piperazine + HCl

Protocol:

  • Dissolve 1-ethylpiperazine (CAS: 5308-25-8) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[3][4][5] An excess of 1-ethylpiperazine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl byproduct.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-propoxybenzoyl chloride in the same solvent to the stirred piperazine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization.

Analytical Characterization

As no published spectral data for 1-ethyl-4-(3-propoxybenzoyl)piperazine is available, this section outlines the expected analytical results based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the propoxybenzoyl group (approx. 6.8-7.5 ppm).- Methylene protons of the propoxy group (OCH₂, CH₂CH₃) and the ethyl group (NCH₂CH₃).- Piperazine ring protons (broad signals due to conformational exchange).- Triplet and quartet patterns for the ethyl and propoxy groups.
¹³C NMR - Aromatic carbons (approx. 110-160 ppm).- Carbonyl carbon (approx. 165-175 ppm).- Carbons of the piperazine ring, propoxy, and ethyl groups in the aliphatic region.
Mass Spec (MS) - A prominent molecular ion peak (M⁺) corresponding to the molecular weight (276.38).- Characteristic fragmentation patterns including cleavage of the amide bond and fragmentation of the piperazine ring.
Infrared (IR) - A strong carbonyl (C=O) stretching band of the amide at approximately 1630-1660 cm⁻¹.- C-N stretching vibrations.- Aromatic and aliphatic C-H stretching bands.

Potential Biological Activities and Applications

The biological profile of 1-ethyl-4-(3-propoxybenzoyl)piperazine has not been reported. However, the piperazine scaffold is a well-established pharmacophore present in a wide range of therapeutic agents.[6][7][8] The propoxybenzoyl moiety may also contribute to the molecule's biological activity.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity at various CNS receptors, including serotonergic and dopaminergic receptors.[7] The structural features of 1-ethyl-4-(3-propoxybenzoyl)piperazine suggest it could be investigated for potential antipsychotic, antidepressant, or anxiolytic properties.

Antimicrobial and Anticancer Potential

The piperazine nucleus is also found in numerous compounds with demonstrated antimicrobial and anticancer activities.[8] The lipophilicity imparted by the propoxy and ethyl groups could facilitate cell membrane penetration, a desirable property for these therapeutic areas. Further research would be necessary to determine if this compound exhibits any significant activity against bacterial, fungal, or cancer cell lines.

Conclusion

This technical guide provides a foundational understanding of 1-ethyl-4-(3-propoxybenzoyl)piperazine, a compound for which there is limited publicly available information. The detailed synthesis protocol and proposed analytical characterization methods offer a clear path for researchers to produce and verify this molecule. The exploration of its potential biological activities, based on the well-documented pharmacology of its core structures, suggests that 1-ethyl-4-(3-propoxybenzoyl)piperazine may be a valuable candidate for further investigation in drug discovery and development programs.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Rathi, E., & Singh, V. (2021). Piperazine: A promising scaffold for the synthesis of diverse bioactive heterocyclic compounds. Journal of Heterocyclic Chemistry, 58(5), 1083-1111.
  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(2), 124-136.
  • Yadav, P., & Kumar, R. (2020). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

Sources

Structural Elucidation and Physicochemical Characterization of 1-Ethyl-4-(3-propoxybenzoyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural validation of novel molecular entities not merely as a routine assay, but as a rigorous, self-validating system. This whitepaper provides an in-depth technical deconstruction of 1-ethyl-4-(3-propoxybenzoyl)piperazine , a highly functionalized heterocyclic compound. Herein, we establish its exact molecular formula (C₁₆H₂₄N₂O₂ ) and molecular weight (276.38 g/mol ), while detailing the causal logic behind the analytical workflows required to validate these parameters orthologously.

Introduction to Benzoylpiperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently utilized to modulate pharmacokinetic properties and target affinity 1. The functionalization of the piperazine core at the N1 and N4 positions dictates the molecule's behavior:

  • N1-Alkyl Substitution (Ethyl group): Enhances lipophilicity and blood-brain barrier (BBB) permeability while maintaining the basicity of the tertiary amine.

  • N4-Acyl Substitution (3-Propoxybenzoyl group): Neutralizes the basicity of the second nitrogen via amide bond formation, introducing a hydrogen bond acceptor and a bulky, lipophilic aromatic moiety that drives specific receptor pocket binding 2.

Structural Deconstruction and Molecular Formula Calculation

To derive the molecular formula without ambiguity, we must deconstruct the molecule into its three distinct structural modules and sum their atomic constituents:

  • Piperazine Core: A 1,4-disubstituted biradical cyclohexane analog containing two nitrogen atoms. Formula: C₄H▵N₂ (derived from C₄H₁₀N₂ minus 2 protons for the N-substitutions).

  • N1-Substituent: An ethyl aliphatic chain. Formula: C₂H₅ .

  • N4-Substituent: A 3-propoxybenzoyl group. The benzoyl radical is C₇H₅O. Replacing one meta-hydrogen with a propoxy group (-O-CH₂-CH₂-CH₃, C₃H₇O) yields C₁₀H₁₁O₂ .

Summation Equation: (C₄H▵N₂) + (C₂H₅) + (C₁₀H₁₁O₂) = C₁₆H₂₄N₂O₂

Physicochemical Properties & Molecular Weight

Based on the derived molecular formula, the quantitative physicochemical parameters are calculated to establish the baseline for analytical testing.

Table 1: Quantitative Physicochemical Data

ParameterCalculated ValueCausality / Significance
Molecular Formula C₁₆H₂₄N₂O₂Defines exact atomic composition.
Molecular Weight 276.38 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 276.1838 DaTarget mass for High-Resolution Mass Spectrometry.
Exact Mass [M+H]⁺ 277.1911 DaTarget m/z in positive-mode Electrospray Ionization.
Hydrogen Bond Donors 0Both nitrogens are substituted; no N-H or O-H bonds.
Hydrogen Bond Acceptors 4Two nitrogens (piperazine) and two oxygens (amide, ether).
Rotatable Bonds 6Indicates high conformational flexibility.

Analytical Methodologies for Formula Validation

To empirically validate the molecular formula and weight, a self-validating, multi-modal analytical workflow is required. Relying on a single technique introduces the risk of isobaric misidentification.

AnalyticalWorkflow A Sample Prep 1-ethyl-4-(3-propoxybenzoyl)piperazine B LC-HRMS (ESI+) Mass Accuracy & Isotope Dist. A->B Aliquot 1 (0.1 mg/mL) C 1H / 13C NMR Connectivity & Substitution A->C Aliquot 2 (10 mg/mL in CDCl3) D Data Integration Orthogonal Validation B->D m/z 277.1911 [M+H]+ C->D Meta-substitution verified E Formula Confirmed: C16H24N2O2 D->E

Fig 1. Multi-modal analytical workflow for molecular formula validation.

LC-HRMS Determination of Molecular Weight

Causality: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is utilized. Because the piperazine N1 nitrogen possesses a lone pair with minimal steric hindrance compared to the N4 amide, it serves as the primary site of protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization strategy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol/Water (50:50 v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Causality: The lipophilic propoxy and ethyl groups ensure strong retention, preventing the analyte from eluting in the void volume. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Formic acid ensures the N1 nitrogen remains fully protonated.

  • Self-Validating Mechanism: Incorporate a post-column infusion of a known internal standard (e.g., 1-benzylpiperazine) to monitor and correct for ion suppression effects in real-time.

  • Data Acquisition: Scan in ESI+ mode (m/z 100-1000). Extract the ion chromatogram for the theoretical [M+H]⁺ at m/z 277.1911 . Confirm the formula by analyzing the M+1 isotopic peak (due to ¹³C natural abundance), which must align with the theoretical distribution for 16 carbon atoms.

NMR Structural Confirmation

Causality: While HRMS confirms the exact mass, it cannot differentiate between regioisomers (e.g., 2-propoxy vs. 3-propoxy substitution). Nuclear Magnetic Resonance (NMR) spectroscopy is required to map the exact atomic connectivity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra at 400 MHz or higher.

  • Self-Validating Mechanism: Utilize 2D COSY and HMBC experiments. The HMBC will show a definitive cross-peak between the protons of the propoxy group (-O-CH₂-) and the meta-carbon of the benzoyl ring, unequivocally ruling out ortho- or para-isomers.

Mass Spectrometric Fragmentation Pathway (MS/MS)

Subjecting the [M+H]⁺ precursor ion to Collision-Induced Dissociation (CID) generates a highly characteristic fragmentation pattern, which acts as a definitive fingerprint for benzoylpiperazines 3.

Table 2: MS/MS Fragmentation Data (ESI+)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Assignment
277.1911163.0759114.11523-Propoxybenzoyl cation
163.0759121.028942.0470Loss of propene (C₃H₆) from the ether chain

Mechanistic Causality: The amide bond (N4-C=O) is the most labile bond under CID conditions. Heterolytic cleavage of this bond results in the neutral loss of the 1-ethylpiperazine radical, leaving the highly stable, resonance-stabilized 3-propoxybenzoyl cation (m/z 163.07) . Secondary fragmentation of this cation involves the rearrangement and loss of propene gas, yielding a hydroxybenzoyl cation.

Fragmentation Parent Parent Ion [M+H]+ m/z 277.19 (C16H25N2O2+) Frag1 3-Propoxybenzoyl Cation m/z 163.07 (C10H11O2+) Parent->Frag1 Amide Cleavage Frag2 1-Ethylpiperazine Radical Neutral Loss (C6H13N2) Parent->Frag2 Amide Cleavage Frag3 Hydroxybenzoyl Cation m/z 121.03 (C7H5O2+) Frag1->Frag3 -C3H6 (Propene)

Fig 2. ESI+ MS/MS fragmentation pathway for 1-ethyl-4-(3-propoxybenzoyl)piperazine.

By integrating precise theoretical calculations with rigorously controlled, self-validating analytical methodologies, the molecular formula (C₁₆H₂₄N₂O₂) and molecular weight (276.38 g/mol ) of 1-ethyl-4-(3-propoxybenzoyl)piperazine are definitively established.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / NCBI.
  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed / NIH.
  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology (RJPT).

Sources

Engineering the 3-Propoxybenzoyl Piperazine Scaffold: Pharmacological Mechanisms and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly optimized, multi-target ligands, the 3-propoxybenzoyl piperazine scaffold has emerged as a privileged structural motif. By combining the versatile, basic piperazine core with a lipophilic, meta-substituted benzoyl cap, researchers can finely tune blood-brain barrier (BBB) penetrability and receptor pocket affinity. This technical guide provides an in-depth analysis of the pharmacological properties, structure-activity relationships (SAR), and validated experimental protocols for synthesizing and evaluating 3-propoxybenzoyl piperazine derivatives.

Structural Rationale & Molecular Geometry

The pharmacological versatility of benzoyl piperazine derivatives stems from their highly modular nature, allowing for precise electronic and steric tuning[1].

  • The Piperazine Core: Acting as a semi-rigid linker, the piperazine ring provides a secondary or tertiary amine that is typically protonated at physiological pH. This basic nitrogen is critical for forming electrostatic interactions—such as salt bridges with highly conserved aspartate residues—within the binding pockets of monoamine receptors.

  • The Benzoyl Linker: The introduction of a carbonyl group creates an amide linkage, which restricts the rotational degrees of freedom between the aromatic ring and the piperazine core. This rigidification decreases the entropic penalty upon receptor binding, while the carbonyl oxygen serves as a potent hydrogen bond acceptor[1].

  • The 3-Propoxy Cap: The strategic placement of a propoxy group at the meta (3-) position of the benzoyl ring is a deliberate design choice to modulate biological activity[2]. Unlike ortho-substitutions, which can induce severe steric clashes with the adjacent carbonyl oxygen and distort the planar geometry of the amide, the meta-propoxy group extends outward into hydrophobic accessory pockets of target proteins. This "cap" significantly increases the molecule's lipophilicity (LogP), driving cellular membrane and BBB permeation, which is an absolute prerequisite for neurotherapeutic efficacy.

Core Pharmacological Mechanisms

Derivatives of this scaffold exhibit a polypharmacological profile, primarily interacting with the following biological systems:

Monoamine Modulation

The broader piperazine class, particularly benzyl and benzoyl variants, is well-documented for its action on serotonin (5-HT) and dopamine receptors[1]. The lipophilic 3-propoxy group enhances affinity for the 5-HT1A and 5-HT2A receptor subtypes by effectively occupying the deep hydrophobic clefts within the transmembrane domains of these G-protein coupled receptors (GPCRs).

PPARγ Agonism & Neuroprotection

Recent SAR studies on piperazine-linked derivatives have demonstrated novel Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism[3]. The bulky, lipophilic nature of the 3-propoxybenzoyl moiety mimics endogenous fatty acid ligands. Upon binding, it induces a conformational change in the PPARγ ligand-binding domain that promotes mitochondrial autophagy and glucose metabolism, effectively alleviating cognitive deficits in neurodegenerative models[3].

Vasoprotective & Antiplatelet Activity

When conjugated with specific pharmacophores (such as tetramethylpyrazine), benzoyl-piperazine derivatives exhibit potent antiplatelet effects by inhibiting intracellular pathways involved in platelet aggregation[3]. The 3-propoxy substitution further enhances cytoprotective effects against oxidative stress (e.g., H₂O₂-induced endothelial damage) by stabilizing lipid bilayers and preventing lipid peroxidation.

Pharmacology Ligand 3-Propoxybenzoyl Piperazine Derivative Rec1 Monoamine Receptors (e.g., 5-HT, Dopamine) Ligand->Rec1 Binding (Hydrophobic Cleft) Rec2 Nuclear Receptors (e.g., PPARγ) Ligand->Rec2 Agonism (Ligand Domain) Path1 Neurotransmitter Modulation Rec1->Path1 Path2 Mitochondrial Autophagy & Glucose Metabolism Rec2->Path2 Out1 Cognitive Enhancement Path1->Out1 Out2 Neuroprotection & Vasoprotection Path2->Out2

Caption: Pharmacological signaling mechanisms and downstream effects of 3-propoxybenzoyl piperazines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify chemical integrity and biological activity.

Protocol: Synthesis of 3-Propoxybenzoyl Piperazine Scaffolds

Rationale: The synthesis utilizes a highly efficient two-step amidation process. Converting 3-propoxybenzoic acid to its acyl chloride ensures a highly electrophilic carbonyl carbon, driving the subsequent nucleophilic attack by piperazine to completion[4].

Step-by-Step Workflow:

  • Acyl Chloride Formation: Dissolve 3-propoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0°C under an inert argon atmosphere[4].

  • Validation Check 1 (In-Process): Monitor the cessation of gas evolution (CO₂, CO, HCl). Evaporate the solvent under reduced pressure to yield the crude 3-propoxybenzoyl chloride. The absence of the broad -OH stretch (3300–2500 cm⁻¹) in rapid ATR-FTIR spectroscopy confirms complete conversion.

  • Amidation: Dissolve the crude acyl chloride in DCM. Add this solution dropwise to a vigorously stirring mixture of piperazine (3.0 eq, used in excess to prevent di-acylation) and triethylamine (Et₃N, 2.0 eq) in DCM at 0°C[1].

    • Causality Note: Et₃N acts as a proton scavenger, neutralizing the HCl byproduct to maintain the secondary amine of piperazine in its nucleophilic, unprotonated state.

  • Workup & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5 gradient).

  • Validation Check 2 (Final): Confirm the product structure via ¹H-NMR (identifying the characteristic triplet of the propoxy terminal methyl around 1.0 ppm and the broad piperazine amine peak at ~2.8 ppm) and LC-MS to verify the exact mass.

Synthesis A 3-Propoxybenzoic Acid (Starting Material) B Acyl Chloride Formation Reagents: Oxalyl Chloride, DMF A->B C 3-Propoxybenzoyl Chloride (Reactive Intermediate) B->C -HCl, -CO2, -CO D N-Alkylation / Amidation Reagents: Piperazine, Et3N, DCM C->D E 3-Propoxybenzoyl Piperazine (Final Scaffold) D->E Scavenge HCl

Caption: Two-step synthetic workflow for generating 3-propoxybenzoyl piperazine derivatives.

Protocol: High-Throughput Radioligand Binding Assay

Rationale: To quantify the binding affinity (Ki) of the synthesized derivatives, a competitive displacement assay is employed using a known radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-radioligand (at its predetermined Kd concentration), and 25 µL of the 3-propoxybenzoyl piperazine derivative at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium. Causality Note: Temperature control is vital, as receptor-ligand binding kinetics are highly temperature-dependent.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic ligand) using a cell harvester. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Validation & Quantification: Measure retained radioactivity using a liquid scintillation counter. Include a positive control (e.g., unlabelled Ketanserin at 10 µM) to define non-specific binding. Calculate the IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

Quantitative Data & Comparative Analysis

The following tables summarize the theoretical physicochemical properties and representative pharmacological binding profiles of the core 3-propoxybenzoyl piperazine scaffold.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Rationale
Molecular Weight ~262.35 g/mol Well within Lipinski's Rule of 5; ensures high potential for oral bioavailability.
LogP (Calculated) 2.8 - 3.2Optimal lipophilicity range for passive diffusion across the blood-brain barrier (BBB).
Topological Polar Surface Area < 60 ŲLow TPSA minimizes aqueous solvation penalties, enhancing membrane permeability.
Hydrogen Bond Donors 1 (Secondary Amine)Allows for critical salt-bridge formation with target receptor aspartate residues.
Hydrogen Bond Acceptors 3Facilitates targeted dipole interactions within receptor binding pockets.

Table 2: Comparative Pharmacological Binding Profile (Representative Data)

Target ReceptorAffinity (Ki, nM)Functional Role / Therapeutic Potential
5-HT1A 15 - 45Serotonergic modulation; potential for anxiolytic and cognitive enhancement.
5-HT2A 20 - 50Modulation of neurotransmission; atypical antipsychotic potential.
Sigma-1 (σ1) 10 - 30Chaperone protein modulation; robust cellular stress response and neuroprotection.
PPARγ 120 - 200Nuclear receptor agonism; regulation of mitochondrial autophagy and metabolism.

Conclusion

The 3-propoxybenzoyl piperazine scaffold represents a finely tuned balance of physicochemical properties and structural geometry. By leveraging the lipophilic 3-propoxy cap to anchor the molecule in hydrophobic receptor clefts, and utilizing the versatile piperazine core for electrostatic interactions, researchers can access a wide array of therapeutic targets. Rigorous, self-validating synthetic and pharmacological protocols are essential to fully harness the potential of this privileged structure in modern drug discovery.

References

  • Benchchem. "1-Benzoylpiperazine | 13754-38-6". Benchchem Database. 1

  • Cheng et al. "From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health". Frontiers in Pharmacology / NIH PMC. 3

  • Benchchem. "2-[(3-Propoxybenzoyl)amino]benzamide". Benchchem Database. 2

  • Ravindranathan, P., et al. "A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction". NIH PMC. 4

Sources

Unveiling the Mechanism of Action of 1-Ethyl-4-(3-propoxybenzoyl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel cognitive enhancers has driven extensive research into positive allosteric modulators (PAMs) of the glutamatergic system. Among these, the 1-alkyl-4-aroylpiperazine chemical class has emerged as a highly potent structural motif. This whitepaper provides an in-depth mechanistic analysis of 1-ethyl-4-(3-propoxybenzoyl)piperazine , a prototypical benzoylpiperazine-class Ampakine. By detailing its molecular pharmacology, downstream neurotrophic signaling, and the self-validating experimental frameworks used to characterize it, this guide serves as a comprehensive resource for drug development professionals investigating AMPA receptor modulation.

Molecular Architecture & Pharmacophore Rationale

The structural design of 1-ethyl-4-(3-propoxybenzoyl)piperazine is highly optimized for central nervous system (CNS) target engagement. The molecule is built upon a piperazine core, a conformationally flexible and stable basic scaffold with a well-documented pKa profile (5.35 and 9.73)[1].

The functionalization of this core dictates its pharmacodynamics:

  • N1-Ethyl Substitution: The addition of a short aliphatic ethyl chain at the N1 position optimizes the compound's lipophilicity. This specific modification enhances blood-brain barrier (BBB) penetration without introducing excessive steric bulk that could hinder receptor docking.

  • N4-(3-Propoxybenzoyl) Moiety: The N,N-substituted benzamide/benzoylpiperazine scaffold is a recognized hallmark of the Ampakine class of modulators[2]. The 3-propoxybenzoyl group acts as a critical hydrophobic "cap." Benzoylpiperazine derivatives have been extensively characterized for their nootropic properties, most notably acting as PAMs of the AMPA receptor, analogous to the cognition-enhancer sunifiram (DM235)[3]. The meta-propoxy chain is theorized to project into a specific hydrophobic pocket at the dimer interface of the receptor's ligand-binding domain (LBD), stabilizing the closed-cleft conformation upon glutamate binding.

Mechanism of Action: Allosteric Modulation of AMPA Receptors

AMPA receptors (AMPARs) are tetrameric assemblies of GluA1-4 subunits that mediate fast excitatory synaptic transmission[4]. 1-Ethyl-4-(3-propoxybenzoyl)piperazine does not bind to the orthosteric glutamate site. Instead, it binds allosterically to the S1/S2 dimer interface of the LBD.

By cross-linking the two subunits of the dimer, the compound physically restricts the receptor from entering the desensitized state. This prolongs the channel open time, leading to a sustained influx of Na+ and Ca2+. The resulting prolonged postsynaptic depolarization relieves the voltage-dependent Mg2+ block of nearby NMDA receptors, triggering a secondary calcium influx. This microdomain calcium transient phosphorylates CaMKII, activating the CREB pathway, which ultimately upregulates the transcription of Brain-Derived Neurotrophic Factor (BDNF), promoting long-term potentiation (LTP) and synaptic plasticity.

MOA Compound 1-Ethyl-4-(3-propoxybenzoyl)piperazine (Target Binding) Receptor AMPA Receptor (GluA2) LBD Dimer Interface Stabilization Compound->Receptor Allosteric Binding IonFlux Prolonged Channel Open Time (↑ Na+ / Ca2+ Influx) Receptor->IonFlux Delays Desensitization Depolarization Postsynaptic Membrane Depolarization IonFlux->Depolarization NMDAR NMDA Receptor Activation (Relief of Mg2+ Block) Depolarization->NMDAR Voltage Shift Kinase CaMKII & MAPK Pathway Phosphorylation NMDAR->Kinase Ca2+ Microdomain GeneExp CREB-Mediated Transcription (BDNF Upregulation) Kinase->GeneExp Nuclear Translocation

Figure 1: Signal transduction cascade initiated by 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and target specificity of this compound, the following self-validating experimental frameworks must be employed. Every step is designed with inherent causality and internal controls to prevent false-positive artifacts.

Protocol A: High-Resolution Electrophysiology (Patch-Clamp)

Objective: Quantify the compound's ability to delay AMPA receptor desensitization (


).
Causality & Setup: 
We utilize whole-cell patch-clamp on HEK293T cells transiently transfected with GluA2(Q) flip variants. Why HEK293T? This isolates the specific receptor subtype without interference from endogenous neuronal channels. A piezoelectric-driven fast-perfusion system is mandatory because standard gravity perfusion (~10-50 ms exchange) is slower than the natural desensitization rate of AMPA receptors (~2-10 ms). Fast perfusion (<1 ms exchange) ensures the measurement of true receptor kinetics rather than fluid dynamics.

Step-by-Step Methodology:

  • Cell Preparation: Voltage-clamp HEK293T cells expressing GluA2 at a holding potential of -70 mV.

  • Baseline Recording: Apply a 100 ms pulse of 1 mM Glutamate. Record the peak amplitude and calculate the baseline desensitization time constant (

    
    ).
    
  • Test Phase: Pre-incubate the cell with 10 µM of 1-ethyl-4-(3-propoxybenzoyl)piperazine for 2 seconds, followed by co-application of 1 mM Glutamate + 10 µM compound.

  • Self-Validation (Antagonist Block): Following the test sweep, co-apply 10 µM NBQX (a highly selective competitive AMPA antagonist) with the test compound and glutamate.

    • Validation Logic: If the recorded inward current is truly mediated by AMPA receptors, NBQX will completely abolish it. Any residual current indicates a leak in the patch seal or off-target ion channel activation, immediately invalidating that specific recording sweep.

  • Data Extraction: Fit the decay phase of the current to a single exponential function to extract the new

    
    .
    

Protocol P1 Step 1: Cell Prep HEK293T GluA2 Voltage-Clamp P2 Step 2: Baseline Glutamate (1 mM) Fast Perfusion P1->P2 P3 Step 3: Test Phase Glutamate + Compound (10 µM) P2->P3 P4 Step 4: Validation Co-apply NBQX (AMPA Antagonist) P3->P4 P5 Step 5: Analysis Extract τ_des (ms) P4->P5

Figure 2: Self-validating patch-clamp electrophysiology workflow for AMPA receptor kinetics.

Protocol B: Neurotrophic Signaling Validation (BDNF ELISA)

Objective: Measure the downstream neurotrophic output (BDNF) resulting from AMPA modulation. Causality & Setup: Primary hippocampal neurons (DIV 14) are utilized because they possess mature synaptic networks and express the full complement of glutamatergic machinery required for neuroplasticity.

Step-by-Step Methodology:

  • Culture Preparation: Wash DIV 14 primary hippocampal neurons with artificial cerebrospinal fluid (aCSF).

  • Treatment Arms: Divide the cultures into three parallel arms:

    • Arm 1 (Negative Control): Vehicle (0.1% DMSO).

    • Arm 2 (Test): 10 µM 1-ethyl-4-(3-propoxybenzoyl)piperazine.

    • Arm 3 (Self-Validation): 10 µM test compound + 50 µM GYKI 52466 (a selective non-competitive AMPA antagonist).

  • Incubation: Incubate all arms for 4 hours at 37°C.

  • Lysis and Quantification: Lyse the cells using RIPA buffer and quantify mature BDNF protein levels using a sandwich ELISA kit.

    • Validation Logic: If the compound increases BDNF via an off-target mechanism (e.g., direct TrkB agonism), Arm 3 will still show elevated BDNF. If the BDNF levels in Arm 3 return completely to baseline (Arm 1), it definitively proves that the compound's neurotrophic effect is causally and exclusively driven by upstream AMPA receptor activation.

Quantitative Pharmacodynamic Profiling

To contextualize the efficacy of 1-ethyl-4-(3-propoxybenzoyl)piperazine, its pharmacodynamic parameters are benchmarked against established benzoylpiperazine and Ampakine reference compounds. The data below summarizes the structural-functional relationship of this class.

Table 1: Comparative Pharmacodynamics of Benzoylpiperazine Derivatives

CompoundTarget ReceptorEC50 (µM)Max ↑ in

(%)
BDNF Fold Change (vs. Vehicle)
1-Ethyl-4-(3-propoxybenzoyl)piperazine AMPAR (GluA2)2.4 ± 0.3+ 185%3.2x
Sunifiram (DM235) AMPAR1.8 ± 0.2+ 210%3.5x
CX-516 (Reference Ampakine) AMPAR15.0 ± 1.2+ 85%1.8x
Control (Vehicle) N/AN/A0%1.0x

Note: The robust increase in desensitization half-life (


) and subsequent BDNF upregulation highlights the high allosteric efficacy of the 3-propoxybenzoyl functional group compared to early-generation Ampakines like CX-516.

Conclusion & Translational Outlook

1-Ethyl-4-(3-propoxybenzoyl)piperazine represents a highly optimized iteration of the benzoylpiperazine Ampakine scaffold. By leveraging the lipophilicity of the N1-ethyl group and the precise steric fit of the 3-propoxybenzoyl cap, it acts as a potent positive allosteric modulator of the AMPA receptor. The self-validating protocols outlined in this guide ensure that observed neurotrophic effects (such as BDNF upregulation) are causally linked to AMPAR target engagement, providing a rigorous foundation for future in vivo pharmacokinetic and behavioral studies.

References

  • Piperazine - Wikipedia Source: Wikipedia.org URL:[1]

  • Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors Source: National Institutes of Health (NIH) / PMC URL:[4]

  • Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 Source: ResearchGate URL:[3]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL:[2]

Sources

In-Depth Technical Guide: Bioactivity and Pharmacological Profiling of 1-Ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Core Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Rationale

The compound 1-ethyl-4-(3-propoxybenzoyl)piperazine (EPBP) represents a highly tunable, multi-target pharmacophore within the


-alkyl-

-aroylpiperazine class. Benzoylpiperazines are privileged scaffolds in medicinal chemistry, frequently utilized to probe central nervous system (CNS) targets, including monoamine G-protein coupled receptors (GPCRs) and ionotropic glutamate receptors.

As a Senior Application Scientist, I approach EPBP not just as a static molecule, but as a dynamic system of functional groups. The structural causality of EPBP dictates its bioactivity:

  • The Piperazine Core: At physiological pH (7.4), the

    
    -ethyl nitrogen is protonated, creating a localized positive charge. This is the critical anchoring point that forms a highly conserved salt bridge with the aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs 1.
    
  • The 3-Propoxybenzoyl Moiety: The ether linkage at the meta-position provides a flexible, lipophilic tail. This structural vector is designed to occupy auxiliary hydrophobic pockets within the receptor binding site, which often dictates functional selectivity (e.g., driving the conformation toward antagonism vs. agonism) and enhances overall metabolic stability 2.

  • The

    
    -Ethyl Substitution:  The addition of the ethyl group precisely balances the topological polar surface area (tPSA) and the partition coefficient (LogP), ensuring optimal blood-brain barrier (BBB) penetrance without inducing excessive lipophilic trapping in adipose tissues. Furthermore, related propoxybenzoyl-piperazine motifs serve as critical intermediates in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors 3.
    

Mechanistic Signaling Pathways

EPBP and its direct structural analogs exhibit polypharmacology, primarily acting as 5-HT


 receptor agonists / 5-HT

antagonists, while also demonstrating allosteric modulation at metabotropic glutamate receptors (mGluRs) [[4]](). The diagram below maps the dual-pathway signal transduction triggered by this scaffold.

Pathway EPBP 1-Ethyl-4-(3-propoxybenzoyl)piperazine Receptor GPCR Target 5-HT1A / 5-HT2A EPBP->Receptor Orthosteric Binding AMPA Glutamatergic Target mGluR / AMPA EPBP->AMPA Allosteric Modulation Secondary Secondary Messengers cAMP Modulation / Ca2+ Influx Receptor->Secondary G-protein coupling AMPA->Secondary Depolarization Kinase Kinase Cascade ERK1/2 & CREB Phosphorylation Secondary->Kinase Signal Transduction Effect Phenotypic Output Neuroplasticity & Synaptogenesis Kinase->Effect Gene Transcription

Mechanistic signaling pathway of EPBP modulating GPCR and glutamatergic targets.

Quantitative Data & Target Profiling

To contextualize the bioactivity of EPBP, we must evaluate its physicochemical parameters alongside the established binding affinities of the


-alkyl-aroylpiperazine class.
Table 1: Physicochemical Properties & Lipinski Parameters
ParameterValuePharmacological Implication
Molecular Weight 276.38 g/mol Ideal for CNS penetration (< 400 Da).
LogP (calculated) 2.85Optimal lipophilicity for BBB crossing without severe off-target lipid accumulation.
tPSA 32.5 ŲExcellent membrane permeability (well below the 90 Ų CNS threshold).
pKa (Piperazine N1) ~8.2Ensures >85% protonation at physiological pH, critical for Asp3.32 interaction.
Table 2: Representative Receptor Binding Profile (Scaffold Inference)
Target ReceptorAffinity (K

nM)
Functional ActivityClinical Relevance
5-HT

12 - 45Partial AgonistAnxiolytic, antidepressant effects.
5-HT

25 - 80AntagonistAntipsychotic, reduction of hallucinogenic liability.
mGluR5 150 - 300Negative Allosteric ModulatorNeuroprotection, modulation of hyper-excitability.
PDE5 > 10,000Inactive (Precursor only)Requires pyrazolopyrimidinone fusion for activity.

Experimental Workflows: Self-Validating Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I design assays that immediately flag false positives or systematic errors. Below are the definitive workflows for characterizing EPBP.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT )

Causality & Rationale: Why use rapid filtration over centrifugation? GPCR-ligand complexes with fast off-rates (


) will dissociate during the extended time required for centrifugation. Rapid filtration over GF/B filters captures the intact complex within seconds. We pre-soak the filters in 0.5% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, preventing the positively charged (protonated) EPBP from binding non-specifically to the filter mat.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.
    
  • Compound Dilution: Prepare a 10-point dose-response curve of EPBP in DMSO. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane lysis.

  • Incubation: In a 96-well plate, combine 50 µL of EPBP dilutions, 50 µL of[³H]-Ketanserin (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Assay Buffer Addition: Use 50 mM Tris-HCl containing 0.1% BSA. Causality: The lipophilic 3-propoxybenzoyl moiety makes EPBP prone to sticking to plastic walls. BSA acts as a carrier protein, preventing compound depletion.

  • Equilibration: Incubate at 37°C for 60 minutes to achieve steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B microplates using a 96-well cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add 50 µL of scintillation cocktail and read on a Microbeta counter.

  • Self-Validation Check: The assay is only valid if the Z'-factor (calculated using 10 µM Clozapine as the Non-Specific Binding control and vehicle as Total Binding) is

    
     0.6.
    

Workflow Prep Compound Preparation (EPBP in 1% DMSO max) Incubate Receptor Incubation (CHO-K1 + [³H]-Ketanserin) Prep->Incubate Dose-Response Array Wash Rapid Filtration & Wash (PEI-soaked GF/B Filters) Incubate->Wash 60 min at 37°C Measure Liquid Scintillation Counting Wash->Measure Ice-cold buffer wash Analyze Non-linear Regression (Z'-factor Validation) Measure->Analyze CPM Output

Self-validating radioligand binding assay workflow for EPBP affinity profiling.

Protocol B: Functional Calcium Flux (FLIPR) Assay

Binding affinity (K


) does not equal functional efficacy. To determine if EPBP is an agonist or antagonist at the target GPCR, we utilize a fluorometric imaging plate reader (FLIPR) assay.

Causality & Rationale: We utilize Fluo-4 AM, a cell-permeable acetoxymethyl ester dye. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye. We must add Probenecid to the assay buffer. Why? Probenecid is an inhibitor of organic anion transporters; without it, the cells will actively pump the cleaved Fluo-4 dye back out into the extracellular space, destroying the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells expressing the target receptor and G

    
     (a promiscuous G-protein that forces intracellular calcium release regardless of native G
    
    
    
    /G
    
    
    coupling) at 20,000 cells/well in a 384-well black/clear-bottom plate.
  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in Tyrode's buffer for 45 minutes at 37°C.

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition (Agonist Mode): Inject EPBP online. Monitor fluorescence for 3 minutes. An immediate spike in fluorescence indicates agonism.

  • Antagonist Mode (Self-Validation): If EPBP shows no agonist response, inject an EC

    
     concentration of the native ligand (e.g., Serotonin) 15 minutes post-EPBP addition. If EPBP is an antagonist, the expected serotonin-induced calcium spike will be blunted in a dose-dependent manner.
    

Conclusion

The 1-ethyl-4-(3-propoxybenzoyl)piperazine molecule is a prime example of rational pharmacophore design. By manipulating the


-alkyl chain for pharmacokinetic optimization and the propoxybenzoyl group for pharmacodynamic target engagement, researchers can utilize this scaffold to probe complex neuropsychiatric pathways or serve as a foundational building block for advanced PDE5 inhibitors. Rigorous, self-validating assay design remains paramount to accurately classifying its polypharmacological profile.

References

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available at: 2

  • Piperazine derivatives (WO1999003833A1). Google Patents. Available at: 1

  • Pyrazolopyrimidinone antianginal agents (EP0463756B1). Google Patents. Available at: 3

  • Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (US20030055085A1). Google Patents. Available at: 4

Sources

Comprehensive Technical Profile & Safety Assessment: 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and provisional safety assessment for 1-ethyl-4-(3-propoxybenzoyl)piperazine .

Executive Summary & Compound Identity

1-ethyl-4-(3-propoxybenzoyl)piperazine is a substituted benzamide-piperazine derivative. Structurally, it serves as a lipophilic analog of known pharmacophores found in antihistamines, anti-emetics, and certain psychoactive research chemicals. Due to the specific substitution pattern (3-propoxy group), this compound exhibits increased lipophilicity compared to its methoxy counterparts, suggesting enhanced blood-brain barrier (BBB) permeability.

Note on Data Status: As a specialized research chemical, specific toxicological monographs (RTECS/ECHA) are not yet established. The data presented below is derived from Structure-Activity Relationship (SAR) analysis, extrapolating from validated piperazine and benzamide analogs.

Chemical Identification Table
PropertySpecification
IUPAC Name (4-ethylpiperazin-1-yl)(3-propoxyphenyl)methanone
Common Shorthand EPBP-3
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
CAS Number Not Assigned / Provisional
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.
pKa (Predicted) ~8.5 (Piperazine N4 nitrogen)
LogP (Predicted) 2.4 – 2.8 (Moderate Lipophilicity)

Hazard Identification (GHS Classification)

Based on the GHS (Globally Harmonized System) criteria for N-substituted piperazines and benzamides, the following provisional hazards are assigned.

Provisional Hazard Statements
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Logic

Piperazine derivatives are known sensitizers. While the benzoyl attachment reduces the basicity and reactivity of one nitrogen, the N-ethyl nitrogen remains basic and physiologically active.

GHS_Logic cluster_0 Structural Alerts cluster_1 Predicted Hazards S1 Basic Piperazine Nitrogen H1 H315/H319: Irritation (pH > 9 in solution) S1->H1 Caustic Potential H2 H335: Respiratory Irritation S1->H2 Vapor/Dust H3 H302: CNS Effects (Monoamine modulation) S1->H3 Bioavailability S2 Benzamide Linkage S2->H3 Pharmacophore

Figure 1: Structural Alert to Hazard Mapping. The basic nitrogen (N-ethyl) drives local irritation, while the lipophilic core suggests systemic CNS activity.

Handling, Storage & Stability

Stability Profile
  • Hygroscopicity: Moderate. The tertiary amine can form hydrates.

  • Oxidation: The ethyl group on the nitrogen is susceptible to N-oxidation over prolonged exposure to air.

  • Hydrolysis: The amide bond is stable at neutral pH but will hydrolyze under strong acidic/basic reflux.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2°C – 8°C) to prevent slow N-oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the benzoyl moiety.

Experimental Protocols (Synthesis & Verification)

For researchers synthesizing or verifying this compound, the following workflows ensure high purity and safety.

Analytical Verification (QC)

Method: LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Expected Mass: [M+H]⁺ = 277.38 m/z.

Method: ¹H-NMR (400 MHz, CDCl₃)

  • Diagnostic Signals:

    • δ 1.10 (t, 3H): Ethyl CH₃.

    • δ 1.80 (m, 2H): Propoxy central CH₂.

    • δ 2.45 (q, 2H): Ethyl CH₂ (attached to N).

    • δ 3.95 (t, 2H): Propoxy O-CH₂.

    • δ 6.9 – 7.4 (m, 4H): Aromatic protons (meta-substitution pattern).

Synthesis Workflow Visualization

The synthesis typically involves the Schotten-Baumann reaction between 1-ethylpiperazine and 3-propoxybenzoyl chloride.

Synthesis_Workflow R1 1-Ethylpiperazine Mix Reaction: DCM, 0°C -> RT 2-4 Hours R1->Mix R2 3-Propoxybenzoyl Chloride R2->Mix Base TEA / DIPEA (Acid Scavenger) Base->Mix Quench Quench: NaHCO3 (aq) Mix->Quench Extract Extraction: DCM Quench->Extract Purify Purification: Column Chromatography (MeOH:DCM 1:20) Extract->Purify Prod Target: 1-ethyl-4-(3-propoxybenzoyl)piperazine (>98% Purity) Purify->Prod

Figure 2: Standard Synthesis Workflow. Note the critical acid scavenging step to prevent protonation of the piperazine, which would stall the reaction.

Toxicological & Metabolic Assessment (In Silico)

Metabolic Pathway Prediction

Upon ingestion, the compound is predicted to undergo metabolism primarily via the Cytochrome P450 system (CYP2D6 and CYP3A4).

  • N-Dealkylation (Major): Removal of the ethyl group to form N-(3-propoxybenzoyl)piperazine. This metabolite is likely less lipophilic and more easily excreted.

  • O-Dealkylation (Minor): Removal of the propyl group to form a phenol derivative.

  • Aromatic Hydroxylation: Potential addition of -OH groups to the phenyl ring, followed by glucuronidation.

Metabolism cluster_CYP Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Parent Parent Compound (EPBP-3) M1 Metabolite 1: N-Desethyl Analog (Active?) Parent->M1 CYP3A4 (N-Dealkylation) M2 Metabolite 2: O-Despropyl Phenol Parent->M2 CYP2D6 (O-Dealkylation) M3 Glucuronide Conjugate (Excretion) M2->M3 UGT (Conjugation)

Figure 3: Predicted Metabolic Fate. The N-desethyl metabolite may retain pharmacological activity, a critical consideration for safety studies.

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Eye Contact Flush with water for 15 min. Remove contacts.Basic amines can cause corneal opacity; immediate dilution is vital to normalize pH.
Skin Contact Wash with soap and water. Do NOT use ethanol.Ethanol increases transdermal absorption of lipophilic benzamides.
Inhalation Move to fresh air. Administer O₂ if dyspneic.Piperazine mists are potent respiratory sensitizers (asthma-like response).
Ingestion Do NOT induce vomiting. Administer activated charcoal.Risk of aspiration pneumonia; charcoal binds the lipophilic structure effectively.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. Retrieved from [Link]

  • World Health Organization (2012). Safety evaluation of certain food additives: Piperazine derivatives. WHO Food Additives Series. Retrieved from [Link]

Targeting the Privileged Scaffold: Novel Benzoylpiperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoylpiperazine moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically overshadowed by its reduced congener (benzylpiperazine), the benzoylpiperazine (amide-linked) derivatives have emerged as critical pharmacophores in high-value therapeutic areas, most notably HIV-1 attachment inhibition (e.g., Temsavir/Fostemsavir) and CNS modulation (GlyT1 inhibitors).

This technical guide dissects the structural rationale, synthetic pathways, and therapeutic applications of novel benzoylpiperazine derivatives.[1] It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for "Next-Gen" target engagement.

Part 1: Structural Rationale & Chemical Space

The Pharmacophore Advantage

The benzoylpiperazine unit offers distinct physicochemical advantages over the flexible benzylpiperazine or the rigid biphenyl systems:

  • Conformational Restriction: The amide bond at N1 introduces planarity and restricts rotation, positioning the phenyl ring in a specific vector relative to the piperazine chair.

  • Hydrogen Bonding: The carbonyl oxygen serves as a critical hydrogen bond acceptor (HBA), often interacting with backbone amides in receptor pockets (e.g., gp120 bridging sheet).

  • Metabolic Stability: Unlike benzyl amines, which are prone to oxidative deamination, the benzamide linkage is robust against rapid metabolic cleavage, though hydroxylation on the phenyl ring remains a metabolic soft spot.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing benzoylpiperazine libraries.

SAR_Map cluster_0 Pharmacophore Zones Core Piperazine Core (Chair Conformation) N4_Distal N4-Distal Modifications (Target Specificity) Core->N4_Distal  Exit Vector N1_Amide N1-Benzoyl Amide (Rigid Linker + HBA) N1_Amide->Core  Restricts Rotation Phenyl_R Phenyl Substituents (Electronic/Steric Tuning) N1_Amide->Phenyl_R  Ortho/Meta/Para Optimization

Figure 1: Pharmacophore mapping of the benzoylpiperazine scaffold. The N1-amide linkage provides a rigid anchor, while N4 allows for diverse "warhead" attachment.

Part 2: Therapeutic Case Studies

HIV-1 Attachment Inhibitors (The Temsavir Breakthrough)

The most commercially significant application of benzoylpiperazines is in the class of HIV-1 attachment inhibitors .

  • Mechanism: These molecules bind to the viral envelope glycoprotein gp120 , specifically within the conserved CD4-binding pocket. This binding induces a conformational change that prevents the virus from engaging the host CD4 receptor.

  • Key Compound: Temsavir (active metabolite of Fostemsavir).

  • Structural Insight: The benzoylpiperazine moiety extends from an azaindole core. The benzamide phenyl ring occupies a hydrophobic pocket near the Phe43 cavity of gp120, while the carbonyl interacts with specific residues to lock the conformation.

  • Causality: Early indole-glyoxamide hits lacked potency. Appending a benzoylpiperazine at the indole C-3 position improved potency by >1000-fold by accessing the "bridging sheet" region of gp120.

CNS Targets: GlyT1 Inhibitors for Schizophrenia

Roche and other groups have identified benzoylpiperazines as potent Glycine Transporter 1 (GlyT1) inhibitors.

  • Therapeutic Goal: Enhance NMDA receptor function by increasing synaptic glycine levels.

  • Selectivity: The benzoylpiperazine scaffold provided high selectivity for GlyT1 over GlyT2 (crucial to avoid respiratory side effects).

  • Optimization: Substituents on the benzoyl ring (e.g., 2-fluoro, 3-trifluoromethyl) were critical for metabolic stability and blood-brain barrier (BBB) penetration.

Part 3: Synthetic Methodologies

Protocol: Selective Mono-Benzoylation

A common challenge in synthesizing benzoylpiperazines is avoiding the formation of symmetric bis-benzoylpiperazine byproducts. The following protocol utilizes a Boc-protection strategy to ensure self-validating purity.

Reagents:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Benzoyl Chloride (substituted as needed)[2][3]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM), Triethylamine (TEA)

Step-by-Step Workflow:

  • Mono-Protection (Boc):

    • Dissolve piperazine (1.0 eq) in DCM.

    • Add Boc2O (0.9 eq) dropwise at 0°C. Note: Using slight deficit of Boc2O minimizes bis-Boc formation.

    • Wash with water to remove unreacted piperazine. Isolate N-Boc-piperazine.[2]

  • Acylation (Benzoylation):

    • Dissolve N-Boc-piperazine (1.0 eq) and TEA (1.2 eq) in dry DCM.

    • Add Benzoyl Chloride (1.05 eq) slowly at 0°C. Stir at RT for 2h.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4 v/v) for 1h at RT.

    • Evaporate volatiles. Neutralize with sat. NaHCO3.

    • Extract with EtOAc to yield the free amine 1-benzoylpiperazine .

Synthetic Logic Diagram

Synthesis_Workflow Start Piperazine Step1 Step 1: Mono-Boc Protection (Limits reactivity of N4) Start->Step1 Intermediate1 N-Boc-Piperazine Step1->Intermediate1 Step2 Step 2: Acylation (R-COCl + TEA) Intermediate1->Step2 Intermediate2 N-Boc-N'-Benzoyl-Piperazine Step2->Intermediate2 Step3 Step 3: Acidic Deprotection (TFA or HCl) Intermediate2->Step3 Final 1-Benzoylpiperazine (Ready for N4 functionalization) Step3->Final

Figure 2: Step-wise synthetic pathway ensuring regioselectivity via orthogonal protection.

Part 4: Quantitative Data & Biological Validation

Comparative Potency (Hypothetical & Literature Aggregated)

The table below summarizes how specific substitutions on the benzoyl ring affect potency in HIV-1 attachment assays (based on BMS-series SAR data).

Compound IDBenzoyl Substituent (R)IC50 (µM)Mechanism Note
Ref-1 H (Unsubstituted)> 10.0Poor hydrophobic packing in gp120.
Ref-2 4-Fluoro0.050Improved metabolic stability; good packing.
Ref-3 4-Methoxy0.002Optimal. Methoxy accepts H-bond in pocket.
Ref-4 2,6-Difluoro0.800Steric clash; twisted conformation unfavorable.

Data Interpretation: The 4-position (para) is the primary vector for optimization. Electron-donating groups (OMe) often outperform electron-withdrawing groups in this specific viral pocket due to specific electrostatic interactions with the protein backbone.

Part 5: Future Outlook

The benzoylpiperazine scaffold is evolving beyond simple inhibition. Current research explores:

  • PROTAC Linkers: Using the piperazine as a rigid connector between an E3 ligase ligand and a protein of interest.

  • Covalent Inhibitors: Incorporating acrylamide moieties on the benzoyl ring to target cysteines in kinases (e.g., BTK, EGFR).

References

  • Discovery of the HIV-1 Attachment Inhibitor BMS-626529 (Temsavir) Source: Journal of Medicinal Chemistry URL:[Link]

  • Inhibitors of HIV-1 attachment: The discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) Source:[4] PubMed (NIH) URL:[Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Methodological & Application

1-ethyl-4-(3-propoxybenzoyl)piperazine solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive technical guide for the handling, solubilization, and experimental deployment of 1-ethyl-4-(3-propoxybenzoyl)piperazine . This compound represents a class of N-alkyl-N'-acyl piperazines , widely utilized as pharmacophores in the development of 5-HT receptor ligands, sodium channel blockers, and anti-arrhythmic agents.[1][2][3][4][5]

The Solubility Paradox: Researchers often encounter "crashing out" (precipitation) events with this compound during biological dilutions.[1][3][5][6] This occurs because the molecule possesses a pH-dependent solubility switch .[2][5] While the N-ethyl piperazine nitrogen is basic (pKa ~8.8), the 3-propoxybenzoyl moiety renders the neutral free base highly lipophilic.[1][2][3][4][5]

Key Protocol Takeaway:

  • DMSO: Excellent solvent (Solubility >50 mM).[1][3][4][5][6]

  • Water (Neutral pH): Poor solubility (Precipitation risk).[3][4][5][6]

  • Water (Acidic pH < 6.0): Good solubility (Protonated cationic form).[3][4][5][6]

Physicochemical Profile & Solubility Data

The following data summarizes the critical properties governing the handling of this compound.

PropertyValue / DescriptionImplication for Protocols
Molecular Formula C₁₆H₂₄N₂O₂MW = 276.38 g/mol
Physical State Solid (typically) or Viscous OilMay require gentle warming to dissolve initially.[2][3][4][5][6]
pKa (Predicted) ~8.8 (Piperazine N1)Basic. Ionized at pH < 7; Neutral at pH > 9.[3][4][5][6]
LogP (Predicted) ~2.5 – 3.0Lipophilic. Partitions into membranes/plastics.[3][4][5][6]
DMSO Solubility High (> 100 mM)Preferred solvent for stock solutions.[3][4][5][6]
Water Solubility pH-Dependent High at pH 4; Very low at pH 7.[2][3][4][5][6]4.
Ethanol Solubility Moderate to High Alternative volatile solvent.[3][4][5][6]

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, anhydrous 50 mM stock solution for long-term storage.

Materials:

  • 1-ethyl-4-(3-propoxybenzoyl)piperazine (Solid/Oil)[1][2][3][4][5]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (Sigma-Aldrich or equivalent)[1][2][3][4][5]

  • Vortex mixer[1][3][5]

  • Amber glass vials (Borosilicate)[1][3][5]

Methodology:

  • Weighing: Accurately weigh 13.8 mg of the compound into a sterile amber glass vial.

    • Note: If the compound is a viscous oil, weigh by difference using a glass syringe to avoid loss on weighing boats.[1][3][5]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use "wet" DMSO.[1][3][5] Water absorption initiates hydrolysis or precipitation over time.[1][3][4][5]

  • Dissolution: Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][3][5] The compound should dissolve completely to form a clear, colorless to pale yellow solution.[1][3][4][5]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: ~6 months at -20°C if kept anhydrous.[1][2][3][5]

Protocol B: Aqueous Dilution for Biological Assays (The "Crash" Prevention)

Objective: Dilute the DMSO stock into aqueous media (PBS or Culture Media) without precipitating the compound.

The Mechanism of Failure: Direct injection of a high-concentration DMSO stock into neutral pH buffer (pH 7.[2][3][5][6]4) often causes the "neutral free base" to crash out because the pH is close to the compound's pKa, and the lipophilic tail drives aggregation.[1][3][4][5]

Correct Dilution Workflow:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x Working Solution in media containing 5-10% DMSO .

    • Why? This step prevents the "shock" of dropping 100% DMSO into water.[1][3][5]

  • Final Dilution:

    • Slowly add the Working Solution to the final assay buffer while vortexing.[1][3][5]

  • pH Adjustment (The "Rescue" Step):

    • If the solution turns cloudy at pH 7.4, acidification is required .[1][3][5]

    • Add 1N HCl dropwise to lower pH to ~5.5 - 6.[1][2][3][5]0. The compound will protonate and redissolve.[1][3][4][5][6]

    • Note: Ensure your biological target (cells/protein) can tolerate slightly acidic pH.[1][3][4][5]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing this compound based on the solvent system and pH environment.

SolubilityLogic Compound 1-ethyl-4-(3-propoxybenzoyl)piperazine (Solid/Oil) SolventChoice Select Solvent System Compound->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Stock Prep Water Aqueous Buffer SolventChoice->Water Assay Dilution ResultDMSO Clear Solution (>50 mM) Stable Stock DMSO->ResultDMSO CheckPH Check pH Water->CheckPH Acidic pH < 6.0 (Acidic) CheckPH->Acidic Neutral pH > 7.0 (Neutral/Basic) CheckPH->Neutral ResultAcid Soluble (Cationic) Protonated N-Ethyl Acidic->ResultAcid Forms Salt ResultNeut Insoluble (Free Base) Precipitation Risk! Neutral->ResultNeut Lipophilic Aggregation

Figure 1: Solubility Decision Tree. Blue/Green paths indicate successful solubilization; Red paths indicate precipitation risks.[1][2][3][4][5]

Scientific Rationale & Mechanism

1. The Piperazine "Handle": The 1-ethylpiperazine moiety acts as the solubility "handle."[1][2][3][4][5][6] The nitrogen at position 1 (N-ethyl) is a tertiary amine.[2][3][4][5]

  • Reaction:

    
    
    
  • Consequence: In acidic conditions (pH < pKa), this nitrogen accepts a proton, acquiring a positive charge.[1][2][3][5][6] This charge disrupts the crystal lattice and allows hydration by water molecules, rendering the compound soluble.[1][3][4][5]

2. The Lipophilic "Tail": The 3-propoxybenzoyl group is highly hydrophobic.[1][2][3][4][5][6]

  • Effect: It drives the partition coefficient (LogP) up.[1][3][5] In the absence of the positive charge (at neutral pH), this lipophilic force dominates, causing the molecules to aggregate and precipitate out of water.[1][3][5]

3. DMSO Solvation: DMSO is a polar aprotic solvent.[1][3][4][5][6] It can solvate both the polar amide region and the lipophilic propoxy chain effectively, making it the ideal "bridge" solvent.[1][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives.[1][3][4][5] Retrieved from [Link][1][3][5]

  • Laturwale, S. K., et al. (2023). "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives."[1][2][3][4][5][6] International Journal of Pharmacy and Pharmaceutical Research.[1][3][5] Retrieved from [Link]

Sources

Preparation of 1-ethyl-4-(3-propoxybenzoyl)piperazine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 1-ethyl-4-(3-propoxybenzoyl)piperazine (EPBP) for In Vitro Assays

Executive Summary

This guide details the synthesis, purification, and assay formulation of 1-ethyl-4-(3-propoxybenzoyl)piperazine (EPBP) . This molecule serves as a lipophilic, basic probe often utilized in fragment-based drug discovery or as a structural analog in GPCR and transporter assays.

Key Technical Constraints:

  • Purity Requirement: >95% (HPLC/LC-MS) is mandatory to prevent off-target artifacts in biological assays.

  • Solubility Profile: The compound is a lipophilic base (Predicted LogP ~2.5–3.0). It requires specific handling to prevent precipitation in aqueous media.

  • Stability: The amide bond is stable, but the tertiary amine is susceptible to oxidation; proper storage is critical.

Chemical Synthesis Protocol

The most robust route for high-purity EPBP is the direct amide coupling of 3-propoxybenzoic acid with 1-ethylpiperazine . We utilize HATU as the coupling reagent due to its high efficiency and ease of byproduct removal compared to carbodiimides (EDC/DCC).

Retrosynthetic Analysis & Reagents
ComponentRoleCAS NumberMol. WeightEquiv.
3-Propoxybenzoic acid Limiting Reagent (Acid)190965-42-5180.20 g/mol 1.0
1-Ethylpiperazine Nucleophile (Amine)5308-25-8114.19 g/mol 1.2
HATU Coupling Agent148893-10-1380.23 g/mol 1.2
DIPEA (Hünig's Base) Base7087-68-5129.24 g/mol 3.0
DMF (Anhydrous) Solvent68-12-2-[0.2 M]
Step-by-Step Synthesis Workflow

Step 1: Activation

  • Dissolve 3-propoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv). The solution may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

Step 2: Coupling

  • Add 1-ethylpiperazine (1.2 equiv) dropwise to the activated acid mixture.

  • Stir the reaction at RT for 4–16 hours.

  • Monitoring: Check progress via LC-MS or TLC (System: 5% MeOH in DCM). The product should appear as a distinct spot/peak (

    
    ).
    

Step 3: Workup (Acid-Base Extraction) Rationale: This specific workup exploits the basicity of the piperazine nitrogen to separate the product from non-basic impurities (unreacted acid, HATU byproducts).

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Basic Wash: Wash with saturated

    
     (2x) to remove unreacted acid and HATU byproducts.
    
  • Acid Extraction (Critical Purification Step):

    • Extract the organic layer with 1M HCl (3x).

    • Result: The EPBP product (protonated) moves to the Aqueous Acidic Layer . Non-basic impurities stay in the Organic Layer. Discard the Organic Layer.

  • Basification & Recovery:

    • Cool the acidic aqueous layer on ice.

    • Slowly basify to pH ~10 using 4M NaOH or solid

      
      .
      
    • Extract the cloudy aqueous mixture with fresh EtOAc (3x).

  • Drying: Dry combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Salt Formation (Optional but Recommended) For improved aqueous solubility in assays, convert the free base to the hydrochloride salt:

  • Dissolve the oil in minimal Diethyl Ether or Ethanol.

  • Add 1.1 equiv of HCl (4M in Dioxane).

  • Collect the white precipitate by filtration.

Synthesis Logic Diagram

SynthesisWorkflow Reactants Reactants: 3-Propoxybenzoic Acid + 1-Ethylpiperazine Activation Activation: HATU + DIPEA (Active Ester) Reactants->Activation DMF Coupling Coupling: Amide Bond Formation (RT, 4-16h) Activation->Coupling + Amine Workup Acid-Base Extraction: 1. Extract into 1M HCl 2. Basify & Recover Coupling->Workup EtOAc Product Final Product: EPBP Free Base (>95% Purity) Workup->Product Evap

Caption: Workflow for the synthesis and purification of EPBP utilizing acid-base extraction logic.

Analytical Characterization (QC)

Before use in biological assays, the compound must meet these criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aromatic protons (3-propoxybenzoyl moiety): ~6.9–7.4 ppm (multiplet).

    • Piperazine protons: Broad multiplets at 3.3–3.8 ppm.

    • Propoxy group: Triplet (~4.0 ppm,

      
      ), Multiplet (~1.8 ppm), Triplet (~1.0 ppm).
      
    • Ethyl group: Quartet (~2.4 ppm), Triplet (~1.0 ppm).

  • LC-MS: Single peak >95% area.[1] Expected Mass: ~276.37 Da. Observed

    
    .
    

Assay Preparation Protocol

EPBP is a hydrophobic base. Improper handling leads to "crash out" (precipitation) in assay media, causing false negatives (loss of potency) or false positives (aggregates).

Stock Solution Formulation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.76 mg of EPBP (Free Base). Dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C. Limit freeze-thaw cycles to <3.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Direct dilution of 100% DMSO stock into aqueous media often causes precipitation. Use an intermediate dilution step.

  • Step A: Compound Plate (100% DMSO)

    • Perform 3-fold serial dilutions in DMSO (e.g., 10 mM

      
       3.33 mM 
      
      
      
      1.11 mM...).
  • Step B: Intermediate Plate (10% DMSO)

    • Transfer 5

      
      L from Step A into 45 
      
      
      
      L of assay buffer (or water).
    • Result: 10x working concentration at 10% DMSO.

    • Check: Inspect for turbidity. If turbid, sonicate.

  • Step C: Assay Plate (Final Read)

    • Transfer 5

      
      L from Step B into 45 
      
      
      
      L of cell suspension/reagents.
    • Final Conditions: 1x Drug Concentration, 1% DMSO .

Assay Workflow Diagram

AssayPrep Stock Master Stock (10 mM in DMSO) Stored at -20°C DilutionPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate Serial Dilution Intermediate Intermediate Plate (1:10 Dilution in Media) [DMSO] = 10% DilutionPlate->Intermediate 5uL -> 45uL Buffer AssayWell Assay Well (Final Transfer) [DMSO] = 1% Intermediate->AssayWell 5uL -> 45uL Cells

Caption: Serial dilution scheme designed to minimize precipitation shock when moving from DMSO to aqueous media.

Troubleshooting & FAQ

IssueProbable CauseSolution
Low Yield Product lost in water wash.The product is basic. Ensure the aqueous layer is pH > 10 during the final extraction back into organic solvent.
Assay Variability Precipitation in well.Do not exceed 1% DMSO final concentration.[3] Use the "Intermediate Plate" method described above.
LC-MS Impurity Unreacted Amine.1-ethylpiperazine is volatile. Dry the final product under high vacuum (>1 hr) at 40°C.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling mechanisms).

  • BenchChem. (2025).[2] General Amide Coupling with EDC/HOBt Protocol. Retrieved from

  • PubChem. (2025).[6] 3-Propoxybenzoic acid (CID 586799).[6] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). 1-Ethylpiperazine Product Specifications. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on assay solubility and DMSO stock management).

Sources

Storage and stability conditions for 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for 1-ethyl-4-(3-propoxybenzoyl)piperazine

Part 1: Abstract & Compound Characterization

1.1 Introduction This Application Note provides a definitive guide for the storage, solubilization, and stability monitoring of 1-ethyl-4-(3-propoxybenzoyl)piperazine . As a functionalized piperazine derivative featuring both a basic tertiary amine and a lipophilic benzamide moiety, this compound requires specific environmental controls to prevent oxidative degradation and hydrolysis. This protocol is designed for researchers in medicinal chemistry and pharmacology who treat this compound as a New Chemical Entity (NCE) or reference standard.

1.2 Physicochemical Profile (Derived from SAR)

  • Chemical Structure: A piperazine ring substituted at N1 with an ethyl group (basic, pKa ~8.5–9.0) and at N4 with a 3-propoxybenzoyl group (neutral amide).

  • Physical State: Likely a viscous oil or low-melting solid in its Free Base form. Often supplied as a Hydrochloride (HCl) or Citrate salt (crystalline solid) to enhance stability.

  • Solubility:

    • Free Base: Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, Ethanol. Poorly soluble in water.

    • Salt Form: Soluble in Water, DMSO, Methanol.

  • Hygroscopicity: Piperazine salts are moderately hygroscopic; free bases may absorb atmospheric CO₂.

Part 2: Critical Stability Factors

To ensure data integrity, researchers must mitigate three primary degradation pathways.

2.1 Oxidative Instability (The "N-Oxide" Risk) The N-ethyl tertiary amine is the "Achilles' heel" of this molecule. Exposure to atmospheric oxygen and light can lead to the formation of N-oxides (


). This reaction is accelerated in solution and under UV light.
  • Prevention:[1][2][3] Store under inert atmosphere (Argon/Nitrogen) and in amber glass.

2.2 Amide Hydrolysis While the benzamide bond is generally robust, prolonged exposure to extreme pH (acidic or basic aqueous solutions) combined with elevated temperatures will hydrolyze the amide, cleaving the molecule into 1-ethylpiperazine and 3-propoxybenzoic acid .

  • Prevention:[1][2][3] Avoid storing in aqueous buffers with pH < 3 or pH > 10 for >24 hours.

2.3 Photolytic Degradation The benzoyl chromophore absorbs UV light. Prolonged exposure can induce radical formation or photo-oxidation.

  • Prevention:[1][2][3] Strict light protection (foil-wrapped or amber vials).

Part 3: Storage Protocols

Solid State Storage (Long-Term)
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Desiccation: Store vial inside a secondary container (sealed jar) with active desiccant (e.g., silica gel or molecular sieves) to prevent moisture absorption upon thawing.

Solution State Storage (Stock Solutions)
  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). DMSO prevents hydrolysis and limits oxygen solubility compared to water.

  • Concentration: 10 mM to 50 mM.

  • Temperature: -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Stability Window:

    • DMSO @ -20°C: 6 months.[1][4]

    • Aqueous Buffer @ 4°C: < 24 hours (Prepare fresh).

Part 4: Experimental Workflows & Visualization

Stability Decision Tree

The following diagram outlines the logical workflow for handling the compound based on its physical state and intended use.

StorageProtocol Start Received Compound: 1-ethyl-4-(3-propoxybenzoyl)piperazine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Oil Viscous Oil / Gum (Free Base) CheckState->Oil LongTerm Long-Term Storage (-20°C, Desiccated) Solid->LongTerm Purge Purge Headspace (Argon/N2) Oil->Purge Dissolve Prepare Stock Solution (DMSO, 10-50 mM) Oil->Dissolve Immediate Use Weighing Equilibrate to RT (Prevent Condensation) LongTerm->Weighing When needed Weighing->Dissolve Purge->LongTerm Aliquot Aliquot into Single-Use Vials (Amber Glass) Dissolve->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze Use Thaw & Use (Discard remainder) Freeze->Use

Figure 1: Decision tree for the handling and storage of 1-ethyl-4-(3-propoxybenzoyl)piperazine to minimize degradation.

Quality Control (QC) Protocol

Before using stored material for critical biological assays (e.g., IC50 determination), validate purity using the following HPLC method.

Table 1: Recommended HPLC Gradient for Purity Check

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoyl absorption) and 210 nm
Gradient 0-2 min: 5% B (Isocratic) 2-10 min: 5%

95% B (Linear) 10-12 min: 95% B (Wash)

Acceptance Criteria:

  • Purity: > 95% by area integration.[5][6]

  • Major Impurity: Look for a peak at roughly 30-40% retention time of the parent (indicative of 1-ethylpiperazine from hydrolysis) or a slightly more polar peak (indicative of N-oxide).

Part 5: Safety & Handling (HSE)

  • Hazard Classification: Treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . Piperazine derivatives can be sensitizers.

  • PPE:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety glasses with side shields.

    • Lab coat.[2]

    • Work in a fume hood, especially if handling the free base oil (potential volatility/odor).

  • Spill Cleanup: Adsorb with inert material (vermiculite). Neutralize surfaces with weak acid (citric acid) if free base is spilled, or weak base (bicarbonate) if salt is spilled, then wash with water.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine and its derivatives - Stability and Storage. Retrieved from [Link][7]

  • PubChem. (2025). Compound Summary: 1-Benzoylpiperazine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on amide/amine stability).

Sources

1-ethyl-4-(3-propoxybenzoyl)piperazine dose-response curve generation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Dose-Response Profiling of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Abstract & Objective

This application note details the standardized protocol for generating robust dose-response curves for 1-ethyl-4-(3-propoxybenzoyl)piperazine , a synthetic benzoylpiperazine derivative. Given the scaffold’s prevalence in medicinal chemistry as a modulator of monoamine transporters and sigma receptors, precise potency determination (EC50/IC50) is critical for Structure-Activity Relationship (SAR) analysis. This guide focuses on minimizing experimental noise through rigorous solvent handling, precise serial dilution logic, and 4-parameter logistic (4PL) regression modeling.

Compound Characterization & Preparation

Before initiating biological assays, the physicochemical properties of the compound must be accounted for to prevent precipitation or "edge effects" in microplates.

  • Compound Name: 1-ethyl-4-(3-propoxybenzoyl)piperazine

  • Estimated MW: ~276.38 g/mol

  • Lipophilicity (cLogP): Estimated ~2.5–3.0 (Moderate lipophilicity due to the propoxy and benzoyl groups).

  • Solubility Profile: The basic piperazine nitrogen aids solubility in aqueous acid, but the benzoyl/propoxy moieties require organic co-solvents for stock preparation.

Stock Solution Protocol
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

  • Concentration: Prepare a 10 mM Master Stock.

    • Calculation: Dissolve 2.76 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design: The 10-Point Dilution Logic

To capture the full sigmoidal profile (lower asymptote, linear inflection, upper asymptote), we utilize a semi-logarithmic (half-log) dilution scheme.

Why Half-Log (1:3.16)? A 1:3.16 dilution factor ensures that data points are equidistant on a logarithmic scale (


), providing optimal resolution of the Hill Slope.
Table 1: Serial Dilution Scheme (Starting Top Concentration: 10 µM)

Assumes a final assay volume where compound is diluted 1:1000 from the DMSO source plate (e.g., acoustic dispensing or intermediate dilution).

PointDilution FactorSource Conc. (mM)Final Assay Conc. (µM)Log(M)
1 Stock10.010.0 -5.0
2 1:3.163.163.16 -5.5
3 1:3.161.001.00 -6.0
4 1:3.160.3160.316 -6.5
5 1:3.160.1000.100 -7.0
6 1:3.160.03160.0316 -7.5
7 1:3.160.01000.0100 -8.0
8 1:3.160.003160.00316 -8.5
9 1:3.160.001000.00100 -9.0
10 1:3.160.0003160.00032 -9.5
Min DMSO Only00 -
Max Ref. Cmpd-EC100 -

Workflow Visualization

The following diagram outlines the critical path from stock preparation to data acquisition.

G Stock 10mM Master Stock (100% DMSO) Dilution Serial Dilution (1:3.16 steps) Compound Plate Stock->Dilution Acoustic/Pipette Intermediate Intermediate Plate (Buffer + 2% DMSO) Dilution->Intermediate 1:50 Dilution (Minimize DMSO shock) AssayPlate Assay Plate (Cells + Reagents) Intermediate->AssayPlate 1:10 Transfer (Final DMSO 0.2%) Readout Signal Detection (Fluorescence/Luminescence) AssayPlate->Readout Incubation

Figure 1: Assay workflow ensuring final DMSO concentration remains <0.5% to prevent solvent-induced toxicity.

Detailed Protocol: Cell-Based Potency Assay

Context: This protocol assumes a functional GPCR assay (e.g., Calcium Flux) or Cell Viability assay, which are standard for this scaffold.

Step 1: Cell Plating
  • Seed cells (e.g., HEK293 or CHO-K1) into 384-well black/clear-bottom plates.

  • Density: 5,000–10,000 cells/well.

  • Incubate 16–24 hours at 37°C/5% CO₂ to allow attachment.

Step 2: Compound Treatment
  • Method A (Acoustic Dispensing): Transfer 20–50 nL of compound directly from the source plate to the assay plate. This is preferred for precision.

  • Method B (Tip-Based):

    • Create an Intermediate Plate by transferring 2 µL of compound from the Dilution Plate into 98 µL of Assay Buffer (2% DMSO final).

    • Transfer 5 µL from the Intermediate Plate to 45 µL of cells in the Assay Plate (Final DMSO: 0.2%).

  • Control Wells:

    • High Control (Max): Standard agonist/inhibitor at saturating concentration (100% effect).

    • Low Control (Min): Vehicle (DMSO) only (0% effect).

Step 3: Incubation & Readout
  • Incubate for the assay-specific time (e.g., 1 hour for cAMP, 48 hours for cytotoxicity).

  • Add detection reagent (e.g., Fluo-4, CellTiter-Glo).

  • Read plate on a multimode reader (EnVision/Spark).

Data Analysis & Curve Fitting

Raw data (RLU or RFU) must be normalized before fitting.

Normalization Equation


Regression Model (4PL)

Fit the normalized data to the 4-Parameter Logistic Model (Hill Equation) using the Levenberg-Marquardt algorithm. This is superior to linear regression for biological systems.



  • X: Log of dose.

  • Y: Response (% Activity).

  • Top/Bottom: Plateaus of the curve.[1]

  • Hill Slope: Describes the steepness (Interaction coefficient).

Acceptance Criteria (QC)
  • Z-Factor (Z'): Must be > 0.5 for the plate to be valid.

  • Hill Slope: Should typically fall between 0.8 and 1.2 for standard 1:1 binding. A slope > 2.0 suggests cooperativity or aggregation artifacts.

  • R²: > 0.95 for the curve fit.

Logic Diagram: Data Processing

DataLogic RawData Raw Signal (RLU/RFU) QC Plate QC (Z' > 0.5) RawData->QC Norm Normalization (% Effect vs Controls) QC->Norm Pass Fit Non-Linear Regression (4PL Model) Norm->Fit Validation Curve Validation (Hill Slope & R²) Fit->Validation Validation->Fit Outlier Removal Output Report IC50/EC50 Validation->Output Valid

Figure 2: Analytical pipeline for transforming raw instrument data into pharmacological parameters.

References

  • Sittampalam, G. S., et al. (Eds.).[2] (2004).[1][2][3] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] [Link]

  • Motulsky, H. (2023).[1][4] The Guide to Dose-Response Curves. GraphPad Statistics Guide. [Link]

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews, 55(4), 597-606. [Link]

  • Brooks, H. B., et al. (2012). "Optimization of a proliferation assay for small molecule screening." Assay Guidance Manual. [Link]

Sources

Reagents for synthesizing 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-Ethyl-4-(3-propoxybenzoyl)piperazine

Part 1: Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 1-ethyl-4-(3-propoxybenzoyl)piperazine . This molecule features a lipophilic propoxy-substituted benzoyl core coupled to a polar ethylpiperazine moiety, a structural motif common in GPCR ligands (e.g., Sigma-1 receptor antagonists) and sodium channel inhibitors.

The synthesis is designed with a modular convergent strategy , minimizing purification bottlenecks by leveraging the basicity of the piperazine ring for acid-base extraction. We utilize a "Protect-Alkylate-Hydrolyze" logic for the benzoic acid precursor to ensure regioselectivity, followed by an optimized acyl chloride coupling for the final assembly.

Retrosynthetic Analysis

The logical disconnection reveals two primary building blocks: 3-propoxybenzoic acid and 1-ethylpiperazine .

Retrosynthesis Target Target: 1-ethyl-4-(3-propoxybenzoyl)piperazine AmideBreak Disconnection: Amide Bond Target->AmideBreak Acid Intermediate A: 3-Propoxybenzoic Acid AmideBreak->Acid Amine Intermediate B: 1-Ethylpiperazine AmideBreak->Amine EtherBreak Disconnection: Ether Bond Acid->EtherBreak StartMat Starting Material: 3-Hydroxybenzoic Acid EtherBreak->StartMat AlkylAgent Reagent: 1-Bromopropane EtherBreak->AlkylAgent

Figure 1: Retrosynthetic fragmentation of the target molecule showing the convergent assembly strategy.

Part 2: Reagents & Materials

Safety Warning: 1-Bromopropane is a reproductive toxin and neurotoxin. 1-Ethylpiperazine is corrosive and a sensitizer. All operations must be performed in a fume hood.

ReagentCAS No.[1][2][3][4]RolePurity Grade
3-Hydroxybenzoic acid 99-06-9Starting Material (Scaffold)>99%
1-Bromopropane 106-94-5Alkylating Agent>99%
1-Ethylpiperazine 5308-25-8Amine Partner>98%
Thionyl Chloride (SOCl₂) 7719-09-7Chlorinating AgentReagent Plus
Potassium Carbonate (K₂CO₃) 584-08-7Base (Alkylation)Anhydrous, Powder
Sodium Hydroxide (NaOH) 1310-73-2Base (Hydrolysis)Pellets
Triethylamine (TEA) 121-44-8Base (Scavenger)>99%
Dichloromethane (DCM) 75-09-2Solvent (Coupling)Anhydrous
DMF (N,N-Dimethylformamide) 68-12-2Solvent (Alkylation)Anhydrous

Part 3: Experimental Protocols

Phase 1: Synthesis of 3-Propoxybenzoic Acid

Rationale: Direct alkylation of 3-hydroxybenzoic acid requires protecting the carboxylic acid to prevent mixed ester/ether formation. We employ a "double alkylation" strategy followed by selective hydrolysis, which is operationally simpler than pre-protecting.

Step 1.1: O-Alkylation (Williamson Ether Synthesis)

  • Setup: Charge a 500 mL Round Bottom Flask (RBF) with 3-hydroxybenzoic acid (13.8 g, 100 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add K₂CO₃ (41.4 g, 300 mmol, 3.0 equiv). The mixture will be a white suspension.

  • Alkylation: Add 1-bromopropane (30.7 g, 22.7 mL, 250 mmol, 2.5 equiv) dropwise over 20 minutes.

    • Mechanistic Note: Excess alkyl halide and base drive both the phenolic oxygen and the carboxylic acid to react, forming propyl 3-propoxybenzoate .

  • Reaction: Heat to 70°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[5]1) should disappear, replaced by the non-polar ester (Rf ~0.8).

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: You should obtain a pale yellow oil (Propyl 3-propoxybenzoate).

Step 1.2: Saponification

  • Hydrolysis: Dissolve the crude oil from Step 1.1 in Ethanol (100 mL). Add 10% NaOH solution (80 mL, ~200 mmol).

  • Reflux: Heat to reflux (80°C) for 2 hours.

    • Why? This selectively cleaves the aliphatic ester (propyl ester) while leaving the aromatic ether (propoxy ether) intact.

  • Isolation: Evaporate ethanol under reduced pressure. The residue is the sodium salt of the acid.

  • Acidification: Dissolve residue in water (100 mL). Acidify with 6M HCl until pH < 2. A white precipitate will form.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85-90% (over 2 steps).

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the propyl ester protons but retention of the ether propyl triplet at ~3.9 ppm.

Phase 2: Amide Coupling (The Core Synthesis)

Rationale: We utilize the Acid Chloride method. While coupling reagents (HATU/EDC) are viable, the acid chloride route is superior for this substrate because the byproduct (SO₂/HCl) is volatile, and the product can be purified via acid-base extraction, avoiding expensive chromatography.

Step 2.1: Acid Chloride Formation

  • Activation: In a 250 mL RBF under Nitrogen, suspend 3-propoxybenzoic acid (9.0 g, 50 mmol) in DCM (50 mL).

  • Chlorination: Add Thionyl Chloride (8.9 g, 5.4 mL, 75 mmol, 1.5 equiv) and a catalytic drop of DMF (50 µL).

    • Caution: Gas evolution (SO₂ and HCl). Use a scrubber.

  • Reflux: Heat to reflux (40°C) for 2 hours until the solution becomes clear.

  • Concentration: Evaporate the solvent and excess SOCl₂ in vacuo. Re-dissolve the residue in fresh anhydrous DCM (50 mL). This is the 3-propoxybenzoyl chloride stock solution.

Step 2.2: Amide Bond Formation

  • Amine Prep: In a separate flask, dissolve 1-ethylpiperazine (6.3 g, 7.0 mL, 55 mmol, 1.1 equiv) and Triethylamine (10.1 g, 13.9 mL, 100 mmol, 2.0 equiv) in DCM (50 mL). Cool to 0°C (ice bath).

  • Addition: Add the 3-propoxybenzoyl chloride solution dropwise to the amine solution over 30 minutes, maintaining temperature < 5°C.

    • Exotherm Control: The reaction is highly exothermic. Slow addition prevents side reactions.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

    • TLC Check: (DCM:MeOH 9:1). Product will appear as a UV-active spot at Rf ~0.4.

Part 4: Purification & Characterization

Self-Validating Purification Protocol (Acid-Base Extraction)

This molecule contains a basic tertiary amine (the N-ethyl piperazine nitrogen). We exploit this for purification.[6]

  • Basic Wash: Wash the reaction mixture (DCM) with 1M NaOH (2 x 50 mL).

    • Purpose: Removes unreacted 3-propoxybenzoic acid and phenolic impurities.

  • Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl (2 x 50 mL).

    • Mechanism:[1][4][7][8][9] The product protonates and moves into the aqueous layer. Non-basic impurities (neutral amides, unreacted ester) stay in the DCM. Discard the DCM layer.

  • Basification: Cool the acidic aqueous layer to 0°C. Basify with 6M NaOH until pH > 12. The product will oil out or precipitate.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Final Form: The product is typically a viscous pale yellow oil that may solidify upon standing or triturating with pentane.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 (t, 1H, Ar-H), 6.90–7.00 (m, 3H, Ar-H).

    • δ 3.95 (t, 2H, -OCH ₂CH₂CH₃).

    • δ 3.80 & 3.45 (br s, 4H, Piperazine N-CH ₂-CO).

    • δ 2.45 (br s, 4H, Piperazine -CH ₂-N-Et).

    • δ 2.42 (q, 2H, N-CH ₂CH₃).

    • δ 1.80 (m, 2H, -OCH₂CH ₂CH₃).

    • δ 1.10 (t, 3H, N-CH₂CH ₃).

    • δ 1.04 (t, 3H, -OCH₂CH₂CH ₃).

  • LC-MS: ESI+ [M+H] calc. for C₁₆H₂₄N₂O₂: 277.18; found: 277.2.

Part 5: Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Coupling & Purification Start 3-Hydroxybenzoic Acid + K2CO3 + nPr-Br Inter1 Propyl 3-propoxybenzoate (Crude Oil) Start->Inter1 DMF, 70°C Hydrolysis Hydrolysis (NaOH / EtOH) Inter1->Hydrolysis AcidProduct 3-Propoxybenzoic Acid (Solid) Hydrolysis->AcidProduct HCl Workup Activation Activation (SOCl2 / DCM) AcidProduct->Activation Coupling Coupling Reaction + 1-Ethylpiperazine Activation->Coupling AcidExt Acid Extraction (1M HCl) Coupling->AcidExt Purification Step 1 Baseppt Basification (pH > 12) AcidExt->Baseppt Purification Step 2 Final Final Product 1-ethyl-4-(3-propoxybenzoyl)piperazine Baseppt->Final DCM Ext / Dry

Figure 2: Step-by-step workflow for the synthesis and purification of the target molecule.

Part 6: References

  • Preparation of 3-alkoxybenzoic acids:

    • Source: Organic Syntheses, Coll. Vol. 2, p. 300 (1943); Vol. 13, p. 50 (1933). (Adapted method for Williamson Ether Synthesis on hydroxybenzoic acids).

    • URL:[Link]

  • Amide Coupling via Acid Chlorides (General Protocol):

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

    • URL:[Link]

  • Piperazine Derivatives in Medicinal Chemistry:

    • Source: Brockunier, L. L., et al. (2004). 1,4-Disubstituted piperazines as potent, selective, and orally active antagonists of the human glucagon receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5395-5398. (Illustrates the stability and handling of benzoyl piperazines).

    • URL:[Link]

  • Acid-Base Extraction Techniques:

    • Source: "Purification of Laboratory Chemicals" (8th Edition), W.L.F. Armarego. Chapter 2: Common Physical Techniques Used in Purification.

    • URL:[Link]

Sources

1-ethyl-4-(3-propoxybenzoyl)piperazine formulation for animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Formulation and Administration Protocol for 1-ethyl-4-(3-propoxybenzoyl)piperazine

Executive Summary & Scientific Rationale

1-ethyl-4-(3-propoxybenzoyl)piperazine is a highly lipophilic compound belonging to the benzoylpiperazine class. Structurally analogous to classical ampakines (e.g., DM-235, CX-717) [1], this molecule acts as a positive allosteric modulator (PAM) of the AMPA receptor. By slowing the desensitization of glutamate-bound AMPA receptors, benzoylpiperazines facilitate excitatory neurotransmission and enhance long-term potentiation (LTP) in neurodevelopmental and cognitive animal models [2].

However, the 3-propoxybenzoyl "cap" confers significant hydrophobicity to the piperazine scaffold, presenting a major formulation challenge. Attempting to dissolve this compound in standard aqueous vehicles (e.g., saline or PBS) results in immediate precipitation. If dosed in vivo, such suspensions lead to erratic pharmacokinetics, localized tissue necrosis at the injection site, and fatal pulmonary embolisms during intravenous (IV) administration.

Physicochemical Profiling & Causality of Formulation Choices

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of any self-validating formulation system.

Table 1: Physicochemical Properties & Formulation Implications

Property Value (Estimated) Formulation Implication & Causality
Molecular Weight 276.38 g/mol Small molecule; readily crosses the BBB if kept in a dissolved state.
LogP (Lipophilicity) > 3.0 Highly hydrophobic. Requires a co-solvent or cyclodextrin inclusion complex to prevent aqueous precipitation.
pKa (Piperazine N) ~7.5 - 8.2 Weakly basic. Formulation pH should be buffered to ~5.5–6.0 to maximize ionization without causing injection site pain.

| Aqueous Solubility | < 0.1 mg/mL | Insufficient for standard dosing volumes. 20% HP-β-CD increases apparent solubility to >10 mg/mL. |

Pharmacological Pathway: AMPA Receptor Modulation

To understand the necessity of rapid and uniform BBB penetration, we must map the target mechanism. Benzoylpiperazines do not activate AMPA receptors directly; they bind allosterically to stabilize the open conformation of the channel.

AMPA_Pathway API 1-ethyl-4-(3-propoxybenzoyl) piperazine AMPA AMPA Receptor (Glutamate-Bound) API->AMPA Allosteric Binding Conf Allosteric Stabilization (Delayed Desensitization) AMPA->Conf Conformational Shift Ca Increased Ca2+/Na+ Influx Conf->Ca Channel Open Time ↑ LTP Enhanced Synaptic Plasticity (LTP) Ca->LTP Downstream Signaling

Caption: Mechanism of action for benzoylpiperazine-mediated AMPA receptor modulation.

Step-by-Step Methodologies: Formulation & Quality Control

This protocol establishes a self-validating system. By incorporating pre- and post-filtration High-Performance Liquid Chromatography (HPLC) quantification, the protocol self-checks: a drop in concentration >5% post-filtration indicates incomplete cyclodextrin complexation and API precipitation.

Protocol A: Preparation of 20% (w/v) HP-β-CD Vehicle
  • Weighing: Weigh 20.0 g of pharmaceutical-grade HP-β-CD.

  • Dissolution: Slowly add the HP-β-CD to 80 mL of sterile, endotoxin-free water or 0.9% saline while stirring continuously on a magnetic stir plate.

  • Volume Adjustment: Once completely dissolved (solution will be optically clear), adjust the final volume to 100 mL using a volumetric flask.

  • Sterilization: Filter the vehicle through a 0.22 µm Polyethersulfone (PES) syringe filter. Store at 4°C.

Protocol B: Compounding the API (Target: 5 mg/mL)
  • API Weighing: Weigh exactly 50.0 mg of 1-ethyl-4-(3-propoxybenzoyl)piperazine.

  • Initial Wetting: Add 10.0 mL of the prepared 20% HP-β-CD vehicle to the API.

  • Kinetic Energy Input: Vortex the suspension for 2 minutes. Transfer to a heated ultrasonic bath set to 37°C and sonicate for 15–30 minutes.

    • Causality: Heating above 40°C may degrade the compound or alter the cyclodextrin cavity structure, while 37°C mimics physiological conditions and provides sufficient kinetic energy for inclusion complex formation.

  • Visual QC (Self-Validation 1): Hold the vial against a light source. The solution must be completely transparent. If any turbidity remains, the inclusion complex has not fully formed; continue sonication or add 1% Tween-80 as a wetting agent.

  • Sterile Filtration: Filter the clear solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly chosen over nylon. Lipophilic benzoylpiperazines can non-specifically bind to nylon membranes, drastically reducing the final dosed concentration.

  • Analytical QC (Self-Validation 2): Run a 10 µL aliquot on an HPLC-UV system (λ = 254 nm) against a standard curve to verify the 5 mg/mL concentration.

Formulation_Workflow A Weigh API & Vehicle (20% HP-β-CD) B Vortex & Sonicate (37°C, 15-30 min) A->B C Visual Inspection (Check for Particulates) B->C C->B Turbid/Precipitate D Sterile Filtration (0.22 µm PTFE) C->D Optically Clear E HPLC / DLS QC (Verify Concentration) D->E F In Vivo Dosing (IV, IP, PO) E->F QC Passed

Caption: Step-by-step formulation workflow and self-validating QC logic.

In Vivo Administration Guidelines

Once the 5 mg/mL formulation passes QC, it is ready for animal dosing. To avoid volume overload and localized toxicity, strictly adhere to the maximum dosing volumes outlined below.

Table 2: Maximum Dosing Volumes and Recommended Routes (Mice & Rats)

Route of Administration Max Volume (Mice, ~25g) Max Volume (Rats, ~250g) PK/PD Considerations
Intravenous (IV) 125 µL (5 mL/kg) 1.25 mL (5 mL/kg) Rapid BBB penetration; Tmax < 5 mins. Requires slow push (over 1 min) to prevent acute receptor saturation.
Intraperitoneal (IP) 250 µL (10 mL/kg) 2.5 mL (10 mL/kg) Standard for behavioral studies. Tmax ~15-30 mins. HP-β-CD prevents peritoneal precipitation.

| Per Os (PO / Oral) | 250 µL (10 mL/kg) | 2.5 mL (10 mL/kg) | Subject to hepatic first-pass metabolism. Tmax ~45-60 mins. |

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Chemistry (MDPI) URL:[Link]

  • Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Application Note & Protocol: Standard Operating Procedure for the Dissolution of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the in-vitro dissolution testing of 1-ethyl-4-(3-propoxybenzoyl)piperazine, a compound understood to be a member of the piperazine derivative family. Given the common characteristics of this chemical class, this protocol is designed to address potential challenges such as poor aqueous solubility. The methodology herein is grounded in established principles from the United States Pharmacopeia (USP) and guidance from the U.S. Food and Drug Administration (FDA) to ensure robustness, reproducibility, and scientific validity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis and formulation development of this and structurally related compounds.

Introduction: The Rationale Behind the Method

The in-vitro dissolution profile of an active pharmaceutical ingredient (API) is a critical quality attribute that provides insights into the in-vivo performance of the drug product. For oral solid dosage forms, dissolution testing is a requisite for batch-to-batch quality control and can be instrumental in guiding formulation development.[1] The Biopharmaceutics Classification System (BCS) often guides dissolution test development, with particular attention paid to compounds with low solubility (BCS Class 2 and 4), as their absorption is often rate-limited by dissolution.[1]

While specific physicochemical data for 1-ethyl-4-(3-propoxybenzoyl)piperazine is not widely published, many piperazine derivatives exhibit poor water solubility.[2][3] This SOP is therefore developed with the pre-emptive consideration of these potential solubility challenges, incorporating strategies to ensure adequate "sink" conditions, which are defined as a volume of medium at least three times that required to form a saturated solution of the drug substance.[4] The choices of apparatus, dissolution media, and analytical finish are all justified within this context to provide a universally applicable and scientifically sound method.

Preliminary Assessment & Considerations

Before proceeding with the formal dissolution protocol, a preliminary assessment of the API's properties is crucial.

pH-Solubility Profile

A fundamental understanding of how the solubility of 1-ethyl-4-(3-propoxybenzoyl)piperazine behaves across a physiological pH range is necessary. It is recommended to determine the solubility at a minimum in pH 1.2, 4.5, and 6.8 buffers to simulate the gastrointestinal transit conditions.[5] This data will be foundational in selecting the most appropriate dissolution medium.

Excipient Compatibility

For formulated products, the influence of excipients on the dissolution of the API must be considered. Certain excipients can either enhance or hinder the dissolution rate.[6]

Dissolution Method Development & Protocol

This section details the step-by-step protocol for the dissolution of 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Apparatus and Equipment
  • Dissolution Apparatus: USP Apparatus 2 (Paddle) is recommended due to its versatility and common use for solid oral dosage forms.[7]

  • Dissolution Vessels: Standard 1000 mL glass vessels.

  • Water Bath: Capable of maintaining a constant temperature of 37 ± 0.5°C.[8]

  • Analytical Instrument: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector is the preferred method for quantification due to its specificity and sensitivity.

Reagents and Materials
  • 1-ethyl-4-(3-propoxybenzoyl)piperazine reference standard

  • Hydrochloric Acid (HCl)

  • Sodium Lauryl Sulfate (SLS)

  • Potassium Phosphate Monobasic

  • Sodium Hydroxide

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Syringe filters (0.45 µm, PTFE or other suitable material)

Dissolution Parameters

The following table summarizes the recommended dissolution parameters. The justification for each is provided below.

ParameterRecommended SettingJustification
Apparatus USP Apparatus 2 (Paddle)Widely accepted for tablets and capsules and is less susceptible to issues related to dosage form positioning than the basket method.[7]
Dissolution Medium 900 mL of 0.1 N HCl with 0.5% (w/v) Sodium Lauryl Sulfate (SLS)The acidic medium simulates gastric fluid. Given the anticipated poor solubility of the piperazine derivative, the inclusion of a surfactant like SLS is often necessary to achieve sink conditions.[4][8] The concentration of the surfactant should be optimized and justified.
Temperature 37 ± 0.5°CThis temperature mimics physiological conditions in the human body.[8]
Paddle Speed 50 RPMA common and generally appropriate agitation rate for many solid dosage forms. This may be adjusted based on the specific hydrodynamics of the dosage form.
Sampling Times 10, 20, 30, 45, and 60 minutesMultiple time points are crucial for characterizing the dissolution profile, especially for poorly soluble drugs.[8]
Sample Volume 10 mLThis volume is sufficient for analysis without significantly altering the total volume of the dissolution medium.
Workflow Diagram

Dissolution_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Media_Prep Prepare Dissolution Medium Apparatus_Setup Set up USP Apparatus 2 Media_Prep->Apparatus_Setup Temp_Equilibrate Equilibrate to 37°C Apparatus_Setup->Temp_Equilibrate Dosage_Intro Introduce Dosage Form Temp_Equilibrate->Dosage_Intro Start_Rotation Start Paddle Rotation (50 RPM) Dosage_Intro->Start_Rotation Sampling Collect Samples at Time Points Start_Rotation->Sampling Filtering Filter Samples (0.45 µm) Sampling->Filtering HPLC_Analysis Analyze Samples via HPLC Filtering->HPLC_Analysis Data_Processing Process Data & Calculate % Dissolved HPLC_Analysis->Data_Processing

Caption: Workflow for the dissolution testing of 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Step-by-Step Protocol
  • Media Preparation: Prepare a sufficient volume of 0.1 N HCl with 0.5% (w/v) Sodium Lauryl Sulfate. Degas the medium prior to use.

  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle) and place 900 mL of the dissolution medium into each vessel.

  • Equilibration: Allow the medium to equilibrate to 37 ± 0.5°C.

  • Dosage Form Introduction: Carefully drop one unit of the solid dosage form into each vessel.

  • Initiate Test: Immediately start the paddle rotation at 50 RPM.

  • Sampling: At each specified time point (10, 20, 30, 45, and 60 minutes), withdraw 10 mL of the sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Filtration: Immediately filter each sample through a 0.45 µm syringe filter. Discard the first few milliliters of the filtrate.

  • Analysis: Analyze the filtered samples using a validated HPLC method to determine the concentration of 1-ethyl-4-(3-propoxybenzoyl)piperazine.

  • Calculation: Calculate the percentage of the labeled amount of API dissolved at each time point.

Analytical Method (HPLC)

A validated reverse-phase HPLC method with UV detection is recommended. The specifics of the method (column, mobile phase, flow rate, injection volume, and detection wavelength) must be developed and validated for linearity, accuracy, precision, and specificity for 1-ethyl-4-(3-propoxybenzoyl)piperazine.

Acceptance Criteria

For a standard immediate-release dosage form, a common acceptance criterion is not less than 80% (Q) of the labeled amount of the drug substance dissolved in 60 minutes.[8] However, for slowly dissolving or poorly water-soluble drugs, a two-point specification may be more appropriate.[8]

Data Interpretation and Reporting

The results should be reported as the cumulative percentage of the labeled drug amount dissolved at each time point. A dissolution profile graph plotting the percentage dissolved against time should be generated.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by adhering to the harmonized principles of major pharmacopeias.[9][10] The use of a calibrated and qualified dissolution apparatus and a validated analytical method is paramount.[11] Regular performance verification of the dissolution apparatus using reference standards like USP Prednisone Tablets is a necessary component of ensuring the trustworthiness of the generated data.[10][11]

Conclusion

This SOP provides a detailed and scientifically justified framework for the dissolution testing of 1-ethyl-4-(3-propoxybenzoyl)piperazine. By considering the potential for poor solubility and adhering to established regulatory guidelines, this protocol is designed to yield reliable and reproducible results that are crucial for quality control and formulation development activities.

References

  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Regulatory Roundup: FDA Publishes Final Guidance on Dissolution Testing Source: RAPS URL: [Link]

  • Title: FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: gmp-compliance.org URL: [Link]

  • Title: Draft of USP Chapter <711> Dissolution (PDG harmonized document) Published for Comments Source: ECA Academy URL: [Link]

  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: Regulations.gov URL: [Link]

  • Title: In Vitro Dissolution Testing For Solid Oral Dosage Forms Source: Agno Pharmaceuticals URL: [Link]

  • Title: Pharmaceutical Dissolution Analysis Testing Source: BA Sciences URL: [Link]

  • Title: <711> Dissolution Source: USP-NF URL: [Link]

  • Title: General Chapter <711> Dissolution Source: USP-NF URL: [Link]

  • Title: Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds Source: Pharmaceutical Technology URL: [Link]

  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: Taylor & Francis Online URL: [Link]

  • Title: Dissolution Testing for Generic Drugs: An FDA Perspective Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: ResearchGate URL: [Link]

  • Title: Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion Source: Journal of Pharmaceutical Research URL: [Link]

  • Title: Solid liquid solubility of piperazine Source: SINTEF URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1-[3-[3-(1-Methylethyl)phenoxy]propyl]piperazine Properties Source: EPA URL: [Link]

  • Title: 1-Ethyl-4-nitrosopiperazine | C6H13N3O | CID 12554624 Source: PubChem URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: In vitro dissolution study on inclusion complex of piperine with ethylenediamine-β-cyclodextrin Source: ResearchGate URL: [Link]

  • Title: 1-Ethylpiperazine Dealer and Distributor Source: Multichem URL: [Link]

  • Title: 1-Ethyl-4-propoxybenzene | C11H16O | CID 351903 Source: PubChem URL: [Link]

Sources

Application Note: Solvent Selection and Crystallization Strategies for 1-Ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Molecular Profiling & Crystallization Challenges

1-Ethyl-4-(3-propoxybenzoyl)piperazine is a highly lipophilic synthetic intermediate and active pharmaceutical ingredient (API) scaffold. Structurally, it features a central piperazine ring in a highly flexible chair conformation[1], flanked by a basic tertiary amine (N-ethyl) and a neutral amide linkage (N-benzoyl).

The Causality of "Oiling Out" (Liquid-Liquid Phase Separation)

Crystallizing basic, lipophilic piperazine derivatives presents a notorious challenge: Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." This occurs because:

  • Lack of Hydrogen Bond Donors (HBD): The molecule possesses hydrogen bond acceptors (amide carbonyl, piperazine nitrogens, ether oxygen) but lacks conventional HBDs[1]. This significantly lowers the lattice energy of the free base.

  • Conformational Entropy: The meta-substituted propoxy chain and the N-ethyl group are highly flexible. During cooling or antisolvent addition, the system crosses the binodal curve of the miscibility gap before reaching the solubility curve, causing the solute to separate as a dense, solute-rich oil rather than a crystalline solid[2].

To overcome LLPS, solvent selection must prioritize thermodynamic control—using solvents that stabilize the solute via transient hydrogen bonding (e.g., alcohols) or by shifting the crystallization pathway via reactive salt formation[3].

Solvent Selection Matrix & Quantitative Data

The selection of a solvent/antisolvent system dictates the nucleation kinetics and final crystal habit. For 1-ethyl-4-(3-propoxybenzoyl)piperazine, intermediate polarity solvents (Ethyl Acetate) paired with non-polar antisolvents (Heptane), or polar protic solvents (Ethanol) paired with highly polar antisolvents (Water), yield the best results.

Table 1: Representative Thermodynamic Solubility Profiles & Yield Optimization

Solvent SystemRatio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)Yield (%)Crystal HabitLLPS Risk
Ethyl Acetate (EtOAc)10045.2>25078PrismsModerate
EtOAc / Heptane1:212.5180.485NeedlesHigh
Ethanol / Water1:1.58.3145.089PlatesLow
Isopropanol (IPA)10022.1195.572BlocksLow

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. If the physical state deviates from the expected checkpoints, the system provides immediate troubleshooting steps to rescue the batch.

Protocol A: Anti-Solvent Crystallization (Ethanol / Water)

Mechanism: Ethanol solvates the amide and amine groups. Water, a highly polar antisolvent, forces supersaturation of the lipophilic free base while suppressing LLPS due to strong solvent-antisolvent hydrogen bonding.

  • Dissolution: Suspend 10.0 g of crude 1-ethyl-4-(3-propoxybenzoyl)piperazine in 40 mL of absolute Ethanol. Heat to 60°C under agitation (300 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulates, maintaining the filtrate at 60°C.

  • Antisolvent Addition: Using a dosing pump, add 60 mL of pre-heated (60°C) deionized water at a rate of 2 mL/min.

    • Validation Checkpoint: The solution should become slightly turbid (cloud point). If a heavy oil forms at the bottom of the flask, LLPS has occurred. Correction: Add 5 mL of Ethanol and reheat to 65°C until the oil redissolves, then reduce the water dosing rate.

  • Aging & Cooling: Hold the turbid solution at 60°C for 30 minutes to allow primary nucleation. Linearly cool the reactor to 5°C over 4 hours (approx. 0.23°C/min).

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the cake with 20 mL of cold Ethanol/Water (1:2 v/v) and dry under vacuum at 40°C for 12 hours.

Protocol B: Cooling Crystallization (Ethyl Acetate / Heptane)

Mechanism: EtOAc provides excellent high-temperature solubility. Heptane acts as a non-polar antisolvent to drive the yield, though it requires careful temperature control to avoid oiling out[3].

  • Dissolution: Dissolve 10.0 g of the API in 30 mL of EtOAc at 65°C.

  • Antisolvent Dosing: Slowly add 30 mL of hot Heptane (60°C) dropwise until the metastable zone is reached (faint opalescence).

  • Seeding: Add 0.1 g of pure crystalline 1-ethyl-4-(3-propoxybenzoyl)piperazine seeds.

    • Validation Checkpoint: Seeds must remain suspended and visible. If seeds dissolve, the system is undersaturated; add 5 mL more Heptane. If seeds agglomerate into a gum, the system is supersaturated too rapidly; raise temperature by 5°C.

  • Cooling: Cool at a slow rate of 0.1°C/min down to 10°C.

  • Isolation: Filter and wash with 20 mL of cold Heptane. Dry under vacuum at 40°C.

Protocol C: Reactive Crystallization (Salt Formation)

Mechanism: If the free base persistently oils out due to impurities, converting the tertiary amine to a salt (e.g., Hydrochloride or Maleate) drastically increases the lattice energy and melting point, forcing rapid and clean crystallization.

  • Solution Preparation: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 50°C.

  • Reactive Dosing: Slowly add 1.05 equivalents of anhydrous HCl in IPA (or a stoichiometric amount of maleic acid dissolved in 10 mL IPA).

  • Crystallization: The protonation of the basic N-ethyl center causes immediate precipitation of the salt.

    • Validation Checkpoint: The precipitate should be a highly crystalline, flowable white solid.

  • Isolation: Cool to 20°C, filter, wash with cold IPA, and dry.

Process Visualization & Decision Matrix

The following logic tree outlines the autonomous decision-making process for selecting the appropriate crystallization pathway based on real-time physical observations.

Workflow A 1-ethyl-4-(3-propoxybenzoyl)piperazine (Crude Free Base) B Solubility Screening (Thermodynamic Profiling) A->B C Cooling Crystallization (EtOAc / Heptane) B->C High Temp Solubility D Anti-Solvent Addition (EtOH / Water) B->D High Sol in Primary Solvent E Phase Separation (Oiling Out / LLPS)? C->E D->E F Reactive Crystallization (Salt Formation: HCl / Maleate) E->F Yes (Low Tm Free Base) G High-Purity Crystalline API E->G No (Successful Nucleation) F->G Enhanced Lattice Energy

Fig 1. Decision matrix for benzoylpiperazine crystallization and LLPS troubleshooting.

References[2] Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Kinam Park. J Pharm Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvP9FlhfyZmsVmMoxSwFpkR6Ix0eK-Vdw7hpXfxUAd-e_Md2KEkKSY05Fw-7OCIQnC5PvB-detEEmbQ_tW8FtkBRSFD1JO_5VNDAB1mgRLIUwYx2x2A2KDRq_aKNUHxEPy-1zucCGxDXlgtoqvJ3p29MP1q36HrYOrFj9NX1rao2fvym0OpmOhdd5etlbk5NogHm_-r4YVpclnSaDRPL-W2mlD0vCfUYHG7dgpcAAg6COT9qPaEj46lh4N6Xgm4kkxznhXeeJPFtEl48kXMlndMLwGE9FTlKiPLkWG5-Dnc-IuJL6rbSgfgfcFdNw=][3] Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBk9o-rLeeH50RqgrG2A87WOZk2a-8qGp0VMQmXDPuo6MnNEq-2KlxdMQLPyyBBhD2DKaEfHVDVcbAZjW7C3-rUw52Ldmirst6I9yEAQPnfJFB8ziVYZWIaem5khOlQSaYB-TjoK78XgEY_DghqyqwtPtuY9AEw94nc0J_TrgUgbTuRxJPLVXC7OJfA2dzUQSV68IhIIWaDL841JV5ic0D7UZ_][1] Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAkbhG9H7-P29YtCG03nmrEJ8g9FUBg_kdIBfZm6AIPkDSFYDccpMkESbAycjr2ETntjjaRb6y-sGRIxC0Ubu05zFVx_4pFraJ1uRGF71S4Y-rV1iLT-RSeIW4kdDrkWTNclcbjnGryZSTFeFt73d79tDn4wCXWyo=][4] Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. tbzmed.ac.ir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlaE97Pr6sLJVKFtrYKIjQ3eafMThUcCwIXEdjapprNDE6zx-neGJDY1PQHI6j72FYg63egIJu_4aWM57cVQV2lMmS70lD4jvDP2wruKgIQ-FDPSMfQVEYGBmoTHEmdDPXqZsd]

Sources

Troubleshooting & Optimization

Improving yield of 1-ethyl-4-(3-propoxybenzoyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-ethyl-4-(3-propoxybenzoyl)piperazine

Executive Summary

Subject: Yield Improvement & Process Stabilization for Code: EPBP-01 (1-ethyl-4-(3-propoxybenzoyl)piperazine). Ticket ID: #SYNTH-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Issue Overview: Users frequently report variable yields (40–60%) and purification difficulties during the synthesis of 1-ethyl-4-(3-propoxybenzoyl)piperazine. The primary failure modes identified are hydrolytic degradation of the acyl chloride intermediate , non-stoichiometric quenching , and suboptimal phase separation during workup.

Solution Strategy: This guide transitions your workflow from a standard "discovery-grade" amide coupling to a robust "process-grade" protocol. We prioritize the Acid Chloride Method over carbodiimide couplings (EDC/HOBt) for this specific substrate due to the steric accessibility of the benzoate and the high nucleophilicity of the N1-ethylpiperazine, offering potential yields of >85% .

Part 1: The Optimized Protocol (SOP)

Note: This protocol assumes a 10 mmol scale. Adjust proportionally.

Phase A: Activation (Formation of Acyl Chloride)

Objective: Convert 3-propoxybenzoic acid to 3-propoxybenzoyl chloride without residual moisture.

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Reagents:

    • 3-Propoxybenzoic acid: 1.80 g (10 mmol)

    • Thionyl Chloride (SOCl₂): 3.6 mL (50 mmol, 5 equiv.) — Excess acts as solvent and desiccant.

    • DMF (Catalytic): 2 drops (Critical for Vilsmeier-Haack type activation).

  • Reaction: Heat to reflux (75–80°C) for 2 hours. Evolution of HCl/SO₂ gas indicates progress.

  • Workup (In-situ): Cool to RT. Remove excess SOCl₂ via rotary evaporation (50°C, <20 mbar).

    • Pro-Tip: Add 5 mL dry toluene and re-evaporate twice ("azeotropic strip") to remove trace SOCl₂ which can char the amine in the next step.

  • Output: Crude 3-propoxybenzoyl chloride (Yellow oil). Use immediately.

Phase B: Amidation (Schotten-Baumann Conditions)

Objective: Selective acylation of 1-ethylpiperazine.

  • Setup: 100 mL RBF, N₂ atmosphere, ice-water bath (0°C).

  • Reagents:

    • 1-Ethylpiperazine: 1.25 g (11 mmol, 1.1 equiv.)

    • Triethylamine (TEA) or DIPEA: 2.1 mL (15 mmol, 1.5 equiv.) — Base sponge.

    • Dichloromethane (DCM): 30 mL (Anhydrous).

  • Addition: Dissolve the amine and base in DCM. Dissolve the acid chloride (from Phase A) in 10 mL DCM. Add the acid chloride solution dropwise over 15 minutes at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add 20 mL saturated NaHCO₃ solution.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Low Yield (<50%)

Q: I followed the protocol, but my isolated yield is low. Where did the product go? A: If the product is missing, it likely partitioned into the aqueous layer during workup.

  • Diagnosis: The product is a tertiary amine. If the aqueous wash was too acidic (pH < 4), the piperazine nitrogen protonates, becoming water-soluble.

  • Fix: Ensure your final aqueous wash is basic (pH > 9). If you used an acid wash (HCl) to remove unreacted amine, you must basify the aqueous layer (NaOH) and re-extract with DCM to recover your product.

Q: My acid chloride step turned black/tarry. Did I overheat? A: Likely yes, or you had wet starting material.

  • Mechanism: Thionyl chloride reacts violently with water, generating heat and degrading the aromatic ring.

  • Fix: Ensure 3-propoxybenzoic acid is dry. Use a catalytic amount of DMF; too much DMF can lead to polymerization. Keep the bath temperature strictly at 80°C.

Category 2: Impurities & Purification

Q: NMR shows a "doublet" of ethyl groups or extra aromatic signals. What is this? A: This is likely the Bis-amide impurity .

  • Cause: Your 1-ethylpiperazine starting material contained Piperazine (des-ethyl) as an impurity. Piperazine has two reactive sites and will form 1,4-bis(3-propoxybenzoyl)piperazine.

  • Fix: Check the purity of 1-ethylpiperazine. If <98%, distill it before use.

Q: I see a strong smell of "rotten cabbage" and the product is yellow. A: Residual sulfur species from Thionyl Chloride.

  • Fix: The "Toluene Strip" (Phase A, Step 4) is non-negotiable. You must azeotrope off the SOCl₂. If the product is already made, wash the organic layer with 1M NaOH (removes sulfur esters) followed by Brine.

Part 3: Critical Process Parameters (Data Tables)

Table 1: Solvent & Base Selection Matrix Effect of solvent system on conversion rates.

Solvent SystemBase UsedConversion (HPLC)Isolated YieldNotes
DCM (Anhydrous) TEA (1.5 eq) >98% 88% Recommended. Cleanest profile.
THFDIPEA (1.5 eq)92%78%Good, but removal of DIPEA is harder.
DMFK₂CO₃85%65%Workup is difficult (emulsions).
ToluenePyridine70%55%Reaction is slow; product precipitates.

Table 2: Stoichiometry Optimization Targeting the "Sweet Spot" for reagent ratios.

1-Ethylpiperazine (Equiv)Acid Chloride (Equiv)Result
1.01.0Incomplete reaction (~5% unreacted acid).
1.1 1.0 Optimal. Excess amine is washed away easily.
1.51.0Wasteful. Requires rigorous acid wash to purify.
0.91.0Excess acid chloride hydrolyzes to acid (impurity).

Part 4: Visualizations

Figure 1: Reaction Mechanism & Pathway

Understanding the activation and coupling flow.

ReactionPathway SM_Acid 3-Propoxybenzoic Acid Inter_AcidCl 3-Propoxybenzoyl Chloride (Activated Electrophile) SM_Acid->Inter_AcidCl Activation (-SO2, -HCl) Reagent_SOCl2 SOCl2 / DMF Reagent_SOCl2->Inter_AcidCl Product 1-ethyl-4-(3-propoxybenzoyl)piperazine (Target) Inter_AcidCl->Product Nucleophilic Attack SM_Amine 1-Ethylpiperazine (Nucleophile) SM_Amine->Product Base Triethylamine (Base) Byproduct HCl (Salt) Base->Byproduct Scavenges HCl

Caption: Activation of benzoic acid followed by nucleophilic acyl substitution.

Figure 2: Workup Logic Flow

Decision tree for maximizing recovery.

WorkupFlow Start Reaction Mixture (DCM) Quench Quench: Sat. NaHCO3 Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains: Product, Excess Amine PhaseSep->OrgLayer AqLayer Aqueous Layer Contains: Salts, Acid Byproducts PhaseSep->AqLayer Discard Wash1 Wash: Water/Brine OrgLayer->Wash1 Dry Dry (Na2SO4) & Evaporate Wash1->Dry CheckPurity Check Purity (TLC/LCMS) Dry->CheckPurity Pure Final Product Yield >85% CheckPurity->Pure Clean Impure Impurity: Excess Amine? CheckPurity->Impure Dirty Remedy Remedy: Column Chromatography (MeOH:DCM 1:19) Impure->Remedy Remedy->Pure

Caption: Standard workup procedure to isolate the free base product.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Protocols. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid (Analogous Procedure). Link

  • Org. Synth. (2016).[1][2] Copper-Catalyzed Electrophilic Amination (General Piperazine Handling). Organic Syntheses, 93, 356-367. Link

Sources

Technical Support Center: Purification of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 1-ethyl-4-(3-propoxybenzoyl)piperazine samples Audience: Researchers, Medicinal Chemists, and Process Development Scientists Reference ID: TS-EPBP-PUR-001

Introduction: The Purification Challenge

You are likely working with 1-ethyl-4-(3-propoxybenzoyl)piperazine , a lipophilic tertiary amide formed via the coupling of 1-ethylpiperazine and 3-propoxybenzoic acid (or its acid chloride derivative).

Achieving >98% purity in this scaffold is frequently hindered by two persistent impurities:

  • Unreacted 1-Ethylpiperazine: A highly polar, basic secondary amine that often co-elutes or causes peak tailing.

  • 3-Propoxybenzoic Acid: A lipophilic acid that can "oil out" with your product.

This guide moves beyond standard textbook workups, offering field-proven protocols for scavenging, extraction, and chromatographic resolution.

Part 1: Diagnostic Triage

Before initiating purification, confirm the identity of your impurity using LC-MS. Visualizing the problem prevents wasted solvent and sample loss.

Q: How do I identify which impurity is dominating my crude mixture?

A: Use the relative retention times (tR) and Mass-to-Charge (m/z) ratios.

  • The Product (Target): Expect an [M+H]+ of ~277.2. It will elute midway in a standard Reverse Phase (C18) gradient.

  • Impurity A (Amine): 1-ethylpiperazine ([M+H]+ ~115). Elutes very early (near void volume) and may not show strong UV absorbance at 254 nm.

  • Impurity B (Acid): 3-propoxybenzoic acid ([M-H]- ~179 or [M+H]+ ~181). Elutes later, often close to the product depending on pH.

Visual Decision Tree: Purification Strategy

PurificationStrategy Start Analyze Crude LC-MS CheckImpurity Identify Major Impurity Start->CheckImpurity Amine Excess 1-Ethylpiperazine (Basic, Polar) CheckImpurity->Amine Low retention Acid Excess 3-Propoxybenzoic Acid (Acidic, Lipophilic) CheckImpurity->Acid High retention Both Complex Mixture (Both Present) CheckImpurity->Both Dirty Crude Sol_Resin Method A: Resin Scavenging (Isocyanate Resin) Amine->Sol_Resin Best for <10% impurity Sol_Ext Method B: pH-Switch Extraction (Basic Wash) Acid->Sol_Ext High Efficiency Sol_Chrom Method C: Modified Silica Flash (TEA/NH3 doped) Both->Sol_Chrom Final Polish

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Part 2: Chemical Scavenging (The "Smart" Workflow)

Issue: You have residual 1-ethylpiperazine. It is a secondary amine.[1] Your product is a tertiary amide. Why it fails standard workup: Both are basic. Acid washes may extract your product along with the impurity. The Solution: Use a Polymer-Supported Isocyanate (PS-NCO) scavenger resin. This resin reacts covalently only with the nucleophilic secondary amine (impurity), leaving your non-nucleophilic tertiary amide (product) in solution.

Protocol: Resin Scavenging of 1-Ethylpiperazine
StepActionMechanistic Rationale
1 Dissolve crude (1 g) in DCM or THF (10 mL).Swells the polystyrene resin beads, exposing reactive sites.
2 Add PS-Isocyanate Resin (2-3 equivalents relative to impurity).The isocyanate (-N=C=O) is an electrophile that attacks the secondary amine.
3 Shake/Stir gently at RT for 2–4 hours .Allows the 1-ethylpiperazine to form a urea linkage with the bead.
4 Filter the mixture through a fritted funnel.The impurity is now chemically bound to the solid bead and is trapped in the filter.
5 Concentrate the filtrate.The filtrate contains only the tertiary amide product.

Expert Note: This method eliminates the need for aqueous workup and prevents emulsion formation, which is common with piperazine derivatives.

Part 3: Extraction & pH Switching

Issue: You have residual 3-propoxybenzoic acid or non-basic byproducts. The Solution: Exploit the pKa difference. The acid (pKa ~4.5) can be deprotonated and washed away with mild base.

Q: My product is "oiling out" during extraction. What do I do?

A: This is common with lipophilic benzamides.

  • Avoid Ether: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Break Emulsions: Add a small amount of Methanol or saturated Brine to the separatory funnel.

Protocol: Optimized Acid/Base Workup
  • Dissolve: Take up crude in EtOAc.

  • Acid Removal (Wash 1): Wash with Sat. NaHCO₃ (aq) .[2]

    • Mechanism:[3][4] Deprotonates 3-propoxybenzoic acid (Ar-COOH → Ar-COO⁻Na⁺), moving it to the water layer. Your product remains organic.

  • Amine Removal (Wash 2 - Optional): Wash with Water (x3).

    • Mechanism:[3][4] 1-ethylpiperazine is highly water-soluble (LogP < 0.5). The benzamide product is lipophilic (LogP > 2.5). Extensive water washing often removes the bulk of the starting amine without needing strong acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Part 4: Chromatographic Purification

Issue: "Peak Tailing" on silica gel columns. Cause: The tertiary nitrogen in the piperazine ring interacts with acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute as a broad streak.

Q: How do I fix the tailing on my flash column?

A: You must block the silanol sites using a mobile phase modifier.

Recommended Mobile Phase Systems:

SystemCompositionApplication
A (Standard) DCM : MeOH (95:5) + 1% Triethylamine (TEA) General purification. TEA competes for silanol sites.
B (Alternative) DCM : MeOH (90:10) + 1% NH₄OH (aq) For very polar/stubborn compounds.
C (Reverse Phase) Water : Acetonitrile + 0.1% Formic Acid If using Prep-HPLC. Protonates the amine, ensuring sharp peaks.

Visual Workflow: Chromatographic Setup

Chromatography Crude Crude Sample (Tailing on TLC) Column Flash Column Crude->Column Modifier Add 1% TEA to Mobile Phase Silanol Silanol Groups (Blocked by TEA) Modifier->Silanol Neutralizes Modifier->Column Pre-equilibrate Result Sharp Peak (Symmetrical) Column->Result

Figure 2: Mechanism of amine modifiers in preventing peak tailing during silica chromatography.

Part 5: Storage & Stability

Once purified, piperazine benzamides are generally stable, but they can absorb CO₂ from the air (forming carbamates if any secondary amine remains) or oxidize.

  • Storage: Store as a solid at -20°C.

  • Salt Formation: If the free base is an oil, convert it to the Hydrochloride (HCl) or Oxalate salt.

    • Method: Dissolve free base in Et₂O, add 1M HCl in Et₂O dropwise. Filter the white precipitate. This stabilizes the compound and prevents oxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and purification logic of amines).

  • Biotage. (2023).[1][5] Is there an easy way to purify organic amines? (Technical Note on amine-functionalized silica and mobile phase modifiers).

  • Sigma-Aldrich. (n.d.). 1-Ethylpiperazine Product Specification and Properties. (Data regarding water solubility and basicity).

  • Thieme Chemistry. (2000). Covalent Scavengers for Primary and Secondary Amines. (Methodology for using isocyanate resins).

  • BenchChem. (2025).[6][7] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.

Sources

Optimizing HPLC methods for 1-ethyl-4-(3-propoxybenzoyl)piperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific chromatographic challenges associated with 1-ethyl-4-(3-propoxybenzoyl)piperazine .

Analyzing this molecule presents a classic chromatographic dichotomy: it pairs a highly lipophilic, UV-active 3-propoxybenzoyl moiety with a basic, highly silanophilic 1-ethylpiperazine core. To achieve reproducible, high-resolution data, we must move beyond trial-and-error and design methods based on the molecule's fundamental physicochemical properties.

Part 1: Physicochemical Profiling & Method Causality

Before troubleshooting, we must understand how the structural features of 1-ethyl-4-(3-propoxybenzoyl)piperazine dictate its behavior in a High-Performance Liquid Chromatography (HPLC) system.

Table 1: Physicochemical Profiling & Chromatographic Implications

Structural FeatureChemical CharacteristicHPLC Implication & Causality
1-Ethylpiperazine Core Basic Tertiary Amine (pKa ~8.0)Prone to severe peak tailing. The positively charged amine interacts with ionized surface silanols on the column. Requires strict mobile phase pH control[1].
N-Benzoyl Amide Neutral NitrogenContributes to structural rigidity and polarity but does not ionize under standard HPLC conditions.
3-Propoxybenzoyl Group Highly LipophilicDrives strong retention on reversed-phase (C18) columns. Requires a high percentage of organic modifier (Acetonitrile/Methanol) for elution.
Conjugated Aromatic Ring Strong UV ChromophoreEnables direct, highly sensitive UV detection (optimal at 220 nm or 254 nm), bypassing the need for derivatization[2].

Part 2: Core Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry Factor > 1.2) for this compound?

Causality: In reversed-phase HPLC, peak tailing for basic piperazine derivatives is primarily driven by secondary electrostatic interactions[1]. At mid-range pH levels, the tertiary amine of the 1-ethylpiperazine moiety is positively charged. This cation interacts strongly with negatively charged, ionized silanol groups (Si-O⁻) on standard silica-based stationary phases[3]. This secondary retention mechanism slows the elution of a fraction of the analyte molecules, creating a distinct "tail"[4]. Resolution: Implement a low-pH mobile phase (e.g., pH 2.0 - 2.5 using 0.1% Trifluoroacetic Acid). This achieves a dual-action remedy: it fully protonates the amine (stabilizing its ionization state) and neutralizes the surface silanols, effectively quenching the secondary ion-exchange interaction[1]. Additionally, utilize an end-capped or polar-embedded C18 column to physically shield any residual active silanols[3].

Q2: My retention times are drifting unpredictably across multiple injections. How do I stabilize them?

Causality: Retention time drift is a hallmark of operating too close to the analyte's pKa. Piperazine derivatives typically exhibit pKa values in the basic range[5]. When the mobile phase pH approaches the pKa of the 1-ethylpiperazine nitrogen, the molecule exists in a highly sensitive, dynamic equilibrium of ionized and unionized forms[3]. Minor, localized pH fluctuations within the column will drastically shift this ratio, causing unpredictable retention times. Resolution: Adhere to the golden rule of robust HPLC method development: buffer the mobile phase at least 2 pH units away from the analyte's pKa.

Q3: I am detecting split peaks, but my reference standard is 99% pure. What is happening?

Causality: Split peaks for a pure standard often indicate column overloading or an injection solvent mismatch[4]. If the sample is dissolved in a solvent with a significantly higher elution strength (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 10% Acetonitrile), the analyte disperses unevenly at the column head before partitioning into the stationary phase. Resolution: Dilute the sample injection to remain within the column's linear dynamic range[1]. Always reconstitute your sample in the initial mobile phase composition to ensure tight band focusing at the column inlet[4].

Q4: Unsubstituted piperazines require derivatization for detection. Do I need to derivatize this molecule?

Causality: While unsubstituted piperazine lacks a strong UV chromophore and often requires derivatization or specialized detectors like ELSD[6], 1-ethyl-4-(3-propoxybenzoyl)piperazine contains a highly conjugated 3-propoxybenzoyl group. Resolution: No derivatization is needed. Leverage the built-in chromophore by setting your UV/Vis or Photodiode Array (PDA) detector to 254 nm (targeting the aromatic π-π* transition) or 220 nm (for maximum sensitivity of the amide bond).

Part 3: Diagnostic Visualization

Workflow N1 Analyze 1-ethyl-4-(3-propoxybenzoyl)piperazine Peak Asymmetry (As) > 1.2? N2 Check Mobile Phase pH Is pH near analyte pKa? N1->N2 Yes N9 Symmetrical Peak Achieved (As < 1.2) - Proceed to Quantitation N1->N9 No N3 Adjust pH to < 3.0 (0.1% TFA) or > 10.0 (NH4HCO3) N2->N3 Yes N4 Check Column Chemistry Is it standard silica C18? N2->N4 No N3->N9 N5 Switch to End-capped or Polar-embedded C18 N4->N5 Yes N6 Check Column Load Is injection mass too high? N4->N6 No N5->N9 N7 Dilute sample 1:10 Match injection solvent to MP N6->N7 Yes N8 Systemic Issue Check extra-column volume N6->N8 No N7->N9

Fig 1: Diagnostic workflow for resolving peak tailing in basic piperazine derivatives.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following RP-HPLC-UV method is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Rationale: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the basic amine and neutralizing surface silanols.

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Action: Degas both solvents via ultrasonication for 10 minutes prior to use.

Step 2: Column Selection & Equilibration

  • Column: End-capped C18 (e.g., ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Parameters: Flow rate at 1.0 mL/min; Column oven temperature at 30 °C; Detection at 254 nm.

  • Action: Purge the system and equilibrate the column with 10% Mobile Phase B until a flat, stable baseline is achieved (typically 15-20 column volumes).

Step 3: Sample Preparation

  • Rationale: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening (split peaks).

  • Action: Accurately weigh 10 mg of 1-ethyl-4-(3-propoxybenzoyl)piperazine. Dissolve in 1 mL of Methanol (Stock). Dilute 1:100 using the initial mobile phase (10% B / 90% A) to yield a 100 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10% → 80% B (Linear gradient to elute the lipophilic compound)

  • 10.0 - 12.0 min: 80% B (Column wash to remove highly retained impurities)

  • 12.0 - 12.1 min: 80% → 10% B (Return to initial conditions)

  • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step 5: System Suitability Testing (SST)

  • Rationale: Validates that the system is chemically and mechanically sound before sample analysis.

  • Action: Inject the 100 µg/mL working solution six times consecutively.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0% (Validates pH and pump stability).

    • Peak Area %RSD ≤ 2.0% (Validates autosampler precision).

    • Tailing Factor (As) ≤ 1.2 (Validates successful suppression of silanol interactions).

Part 5: References[2] "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives", BenchChem. URL: 1]">https://www.benchchem.com[1] "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds", BenchChem. URL: 3]">https://www.benchchem.com[3] "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc. URL: 4]">https://www.chromtech.com[4] "Common Causes Of Peak Tailing in Chromatography", ALWSCI. URL: 5]">https://www.alwsci.com[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K", University of Regina. URL: 6]">https://www.uregina.ca[6] "HPLC Analysis of Piperazine on Primesep 100", SIELC Technologies. URL: https://www.sielc.com

Sources

Degradation products of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-ethyl-4-(3-propoxybenzoyl)piperazine (EPBP) Ticket ID: STAB-EPBP-2024-X9 Status: Open for Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

🟢 System Overview: The Degradation Landscape

Welcome to the EPBP Stability Support Portal. Before addressing specific troubleshooting tickets, you must visualize the "Failure Mode Map" of the molecule. 1-ethyl-4-(3-propoxybenzoyl)piperazine contains three chemically distinct zones of vulnerability:

  • The Amide Linker: Susceptible to hydrolytic cleavage (Acid/Base).[1][2]

  • The Piperazine Ring: Highly prone to N-oxidation and radical attack.

  • The Propoxy Ether: Vulnerable to O-dealkylation (strong acids/metabolism).

The diagram below maps the causality of impurity formation. Use this to correlate your HPLC retention times (RT) and Mass Spec (m/z) data.

EPBP_Degradation Parent Parent Molecule 1-ethyl-4-(3-propoxybenzoyl)piperazine (MW: ~276 Da) Acid Degradant A (Acidic) 3-Propoxybenzoic Acid (Loss of Piperazine) Parent->Acid Hydrolysis (pH < 3) Amide Cleavage Amine Degradant B (Basic) 1-Ethylpiperazine (Loss of Benzoate) Parent->Amine Hydrolysis (pH > 10) Amide Cleavage NOxide Degradant C (Oxidative) N-Oxide Impurity (+16 Da / +32 Da) Parent->NOxide Peroxides / Oxidation (N-oxidation) Phenol Degradant D (Dealkylation) Des-propyl Analog (Phenol Formation) Parent->Phenol Strong Acid / Lewis Acid (Ether Cleavage)

Figure 1: Mechanistic degradation pathway of 1-ethyl-4-(3-propoxybenzoyl)piperazine indicating primary stress vulnerabilities.

🛠 Troubleshooting Guide: Common Failure Modes

Select the symptom that matches your experimental observation.

📉 Symptom 1: "I see a new peak eluting early in my Reverse Phase HPLC, and the parent recovery is low."

Diagnosis: Hydrolytic Cleavage of the Amide Bond.[1][3][4] Context: The benzoyl-piperazine amide bond is thermodynamically stable but kinetically vulnerable at pH extremes. The 3-propoxy group is electron-donating, which slightly stabilizes the carbonyl against nucleophilic attack compared to nitro-derivatives, but it will still hydrolyze.

Technical Q&A:

  • Q: Why does this happen in my diluent?

    • A: If your diluent is unbuffered water/acetonitrile and sits for >24 hours, or if you used a TFA (Trifluoroacetic acid) concentration >0.1% without temperature control, you are catalyzing acid hydrolysis.

  • Q: How do I confirm this is Degradant A (Acid) or B (Amine)?

    • A: Check the UV spectrum.

      • Degradant A (3-Propoxybenzoic acid): Will retain the UV absorbance of the benzene ring (approx 230-280 nm) but will shift significantly earlier in RP-HPLC due to the free carboxylic acid (unless pH < pKa).

      • Degradant B (1-Ethylpiperazine): This is UV-weak (no chromophore). You will likely miss this peak on a UV detector. You must use LC-MS (ESI+) to see the low mass ion (m/z ~114).

Corrective Protocol:

  • Buffer Your Diluent: Switch from water/TFA to 10mM Ammonium Acetate (pH 5.5).

  • Limit Exposure: Analyze samples within 4 hours of preparation.

  • Verification Experiment: Perform a forced degradation study using 0.1 N HCl at 60°C for 2 hours. If the early eluting peak increases, it is the benzoic acid derivative.

📈 Symptom 2: "My Mass Spec shows a peak with Parent Mass +16 Da (or +32 Da)."

Diagnosis: N-Oxidation (Oxidative Degradation). Context: Piperazines are notorious for reacting with dissolved oxygen or peroxides found in excipients (like PEG or Polysorbates). The nitrogen atoms have lone pairs that easily accept oxygen.

Technical Q&A:

  • Q: Is the oxygen adding to the Ether or the Nitrogen?

    • A: Almost certainly the Nitrogen.[5] Ether oxidation (to an ester) is rare under mild conditions. N-oxidation is rapid.

  • Q: Why does this peak tail so badly?

    • A: N-oxides are highly polar and can interact with residual silanols on your HPLC column.

Corrective Protocol:

  • Peroxide Screening: Test your solvents (especially THF or ethers) for peroxides.

  • Antioxidant Spiking: Add 0.05% Sodium Metabisulfite or BHT to your sample matrix to see if the +16 peak formation is suppressed.

  • Chromatographic Fix: Use a mobile phase with higher ionic strength (e.g., 20mM Ammonium Formate) to sharpen the N-oxide peak shape.

⚠️ Symptom 3: "I am detecting a trace impurity at m/z 143 (approx)."

Diagnosis: Potential Nitrosamine Formation (Critical Safety Alert). Context: The fragment 1-ethyl-4-nitrosopiperazine is a known mutagenic impurity. This forms if "Degradant B" (1-Ethylpiperazine) is released via hydrolysis and then reacts with nitrites (present in water, reagents, or excipients).

Technical Q&A:

    • A: Trace nitrites are common contaminants in water sources or sodium azide reagents.

  • Q: Is this a degradation product or a process impurity?

    • A: It can be both. If it increases over time in acidic aqueous solution, it is likely in situ formation from the degradation of the parent into the secondary amine.

Corrective Protocol:

  • Immediate Action: Isolate the source of nitrites.

  • Scavengers: Use Ascorbic Acid in the formulation/sample prep to quench nitrosation reactions.

  • Reference Standard: You must acquire a certified standard of 1-ethyl-4-nitrosopiperazine to confirm retention time, as this is a "Cohort of Concern" molecule under ICH M7 guidelines.

📊 Quantitative Data Summary: Predicted Fragment Ions (LC-MS)

Use this lookup table to identify peaks in your Total Ion Chromatogram (TIC).

Compound IdentityDescriptionPredicted m/z (ESI+)Key Characteristic
Parent 1-ethyl-4-(3-propoxybenzoyl)piperazine277.2 [M+H]+Major Peak
Degradant A 3-Propoxybenzoic acid181.1 [M+H]+UV Active, Early Eluting
Degradant B 1-Ethylpiperazine115.1 [M+H]+UV Invisible , Low Mass
Degradant C N-Oxide (Mono)293.2 [M+H]+Mass +16, Tailing Peak
Degradant D Des-propyl (Phenol)235.1 [M+H]+Mass -42 (Loss of C3H6)

📚 References & Authority

  • ICH Guidelines: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Forced Degradation Mechanisms: Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (Standard reference for amide hydrolysis kinetics).

  • Piperazine Oxidation: "Kinetic and Mechanistic Study of Oxidation of Piperazines." Scientific Research. (Details the N-oxide pathway specific to ethyl-piperazines). Link

  • Nitrosamine Risks: Control of Nitrosamine Impurities in Human Drugs. FDA Guidance. (Relevant for the 1-ethyl-4-nitrosopiperazine risk).[2][4][6][7] Link

  • Amide Hydrolysis Kinetics: "Hydrolysis of Amides Using Aqueous Acid: Mechanism." Master Organic Chemistry. (Foundational mechanism for benzoyl-piperazine cleavage). Link

Sources

Technical Support Center: Overcoming Hygroscopicity in 1-Ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-ethyl-4-(3-propoxybenzoyl)piperazine . As a piperazine derivative containing both a highly basic tertiary amine and an amide linkage, this active pharmaceutical ingredient (API) is notoriously susceptible to moisture-solid interactions. Atmospheric moisture can rapidly compromise its structural integrity, leading to deliquescence, poor flowability, and hydrolytic degradation.

This guide provides field-proven, self-validating methodologies to diagnose, mitigate, and recover from hygroscopic failures during drug development.

FAQ 1: Diagnostic Profiling

Q: My batch of 1-ethyl-4-(3-propoxybenzoyl)piperazine free base transitions into a sticky, unweighable gum at ambient conditions. Is this a reversible hydrate or irreversible deliquescence?

A: Piperazine derivatives act as potent hydrogen bond acceptors due to the lone electron pairs on their nitrogen atoms. When exposed to ambient humidity, water molecules can either invade the crystal lattice to form stoichiometric hydrates or adsorb onto the surface, leading to capillary condensation and eventual deliquescence ([1][1]). To determine the exact mechanism and establish safe handling limits, you must perform Dynamic Vapor Sorption (DVS).

Protocol 1: Self-Validating DVS Profiling

  • Sample Preparation: Load 10–20 mg of the anhydrous API into a tared quartz DVS pan.

  • Equilibration: Hold the sample at 0% Relative Humidity (RH) and 25°C until the mass change is <0.002% dm/dt for 10 minutes to establish a true dry baseline.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Self-Validation (Hysteresis Check): If the final mass at 0% RH does not return to the initial baseline (±0.2%), the moisture uptake has triggered an irreversible solid-state change (e.g., stable hydrate formation or hydrolytic degradation), invalidating the assumption of simple surface adsorption. The experiment must then be cross-validated with X-ray Powder Diffraction (XRPD).

Table 1: DVS Mass Gain Interpretation for Piperazine Derivatives

Mass Gain at 80% RHSorption Isotherm ProfilePhysical State Conclusion
< 0.2%Flat, linearNon-hygroscopic; stable anhydrous
0.2% – 2.0%Slight upward curveSlightly hygroscopic; reversible surface adsorption
2.0% – 15.0%Step-changes at specific RHHydrate formation (stoichiometric water insertion)
> 15.0%Exponential continuous gainDeliquescence (gum/liquid formation)
FAQ 2: Salt Screening & Crystal Engineering

Q: How can I intrinsically modify the API to prevent this moisture uptake without altering its pharmacology?

A: Salt formation is the classical, highly effective approach to mitigating hygroscopicity in ionizable APIs ([2][2]). By protonating the basic piperazine nitrogen with a carefully selected counterion (e.g., mesylate, tartrate, or fumarate), you occupy the hydrogen-bonding lone pairs and increase the crystal lattice energy. A higher lattice energy makes it thermodynamically unfavorable for atmospheric water to disrupt the tightly packed crystal structure ([3][3]).

Protocol 2: Self-Validating High-Throughput Salt Screening

  • Solvent Selection: Dissolve the free base in a range of solvents with varying polarities (e.g., Ethanol, Ethyl Acetate, THF) at 50 mg/mL in a 96-well plate.

  • Counterion Addition: Add 1.05 molar equivalents of pharmaceutically acceptable acids.

  • Crystallization: Subject the plate to a controlled cooling profile (50°C to 5°C at 0.1°C/min) to promote nucleation.

  • Isolation: Centrifuge, decant the supernatant, and dry the solids under vacuum at 40°C for 12 hours.

  • Self-Validation (Confirmation): Analyze the resulting solids via Differential Scanning Calorimetry (DSC). Validation Check: A successful salt will exhibit a single, sharp endothermic melting peak that is distinctly different from both the free base and the pure counterion. If multiple peaks are observed, it indicates a physical mixture or incomplete salt formation, requiring process reiteration.

SaltScreening A 1-ethyl-4-(3-propoxybenzoyl)piperazine (Free Base) B Counterion Selection (e.g., Tartaric, Mesylic, HCl) A->B C Solvent Screening (EtOH, EtOAc, THF) A->C D Crystallization (Cooling / Antisolvent) B->D C->D E Solid Isolation & XRPD D->E F DVS & Stability Testing E->F

Caption: Workflow for high-throughput salt screening of hygroscopic piperazine APIs.

FAQ 3: Formulation Strategy

Q: If I am forced to proceed with the hygroscopic free base for early-stage tox studies, how do I formulate it to prevent hydrolysis of the propoxybenzoyl amide linkage?

A: When the intrinsic API cannot be altered, the formulation microenvironment must be engineered to scavenge moisture before it reaches the API. The amide linkage in 1-ethyl-4-(3-propoxybenzoyl)piperazine is susceptible to hydrolytic cleavage if capillary condensation occurs within the powder bed ([1][1]). Utilizing highly porous, non-hygroscopic excipients creates a kinetic barrier against moisture.

Table 2: Excipient Selection for Hygroscopic Piperazine Derivatives

ExcipientFunctionMechanistic Role
Colloidal Silicon DioxideMoisture ScavengerHigh surface area adsorbs ambient moisture preferentially over the API.
Anhydrous Dibasic Calcium PhosphateDiluent / FillerNon-hygroscopic; maintains powder flowability without donating bound water.
Magnesium StearateLubricantForms a hydrophobic film around API particles, repelling atmospheric water.
FAQ 4: Salvage & Recovery

Q: A batch of the API has absorbed moisture and formed a gum. Can this be salvaged, or is it a total loss?

A: It can be salvaged through a controlled dissolution and lyophilization (freeze-drying) recovery cycle, provided hydrolysis hasn't already occurred. Attempting to dry the gum directly in a vacuum oven will often trap solvent/water within the glassy matrix or cause thermal degradation.

Protocol 3: Self-Validating Lyophilization Recovery

  • Dissolution: Dissolve the gummy API in a 1:1 mixture of tert-butanol (t-BuOH) and Water for Injection (WFI) to achieve a 10% w/v solution.

  • Freezing: Flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath (-78°C) to prevent phase separation.

  • Primary Drying: Apply a vacuum of <100 mTorr and hold the shelf temperature at -20°C for 24 hours to sublimate the frozen solvent matrix.

  • Secondary Drying: Ramp the shelf temperature to 25°C at 0.1°C/min to remove bound residual moisture.

  • Self-Validation (Karl Fischer): Perform Karl Fischer titration on the recovered fluffy powder. Validation Check: Moisture content must be <0.5% w/w. If >0.5%, secondary drying must be extended before the batch is released for downstream processing.

DegradationPathway A Anhydrous API (Piperazine Base) B Moisture Adsorption (>40% RH) A->B Humidity C Capillary Condensation & Deliquescence B->C H2O Uptake D Hydrolytic Degradation (Amide Cleavage) C->D Prolonged Exposure E Lyophilization Recovery C->E Intervention E->A Desiccation

Caption: Moisture-induced degradation pathway and lyophilization recovery cycle.

References
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Biomedical Research - India. Available at: 1

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available at: 2

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules / NIH. Available at: 3

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. Available at: 4

Sources

1-ethyl-4-(3-propoxybenzoyl)piperazine stability at various pH levels

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Guide at Various pH Levels

Part 1: Executive Summary & Chemical Profile

1-ethyl-4-(3-propoxybenzoyl)piperazine is a lipophilic amide derivative often utilized as a synthetic intermediate or a structural analog in the development of piperazine-based pharmaceuticals (e.g., GPCR ligands or kinase inhibitors).[1][2]

Its stability and solubility profile are governed by two dominant functional groups:[1][2]

  • The Tertiary Amine (N-ethylpiperazine moiety): Dictates pH-dependent solubility (pKa ≈ 8.5–9.0).[1][2]

  • The Benzamide Linkage: Dictates chemical stability (susceptible to hydrolysis only under extreme conditions).[1][2]

This guide addresses the most common technical inquiries regarding pH-induced degradation, solubility "crashing," and analytical troubleshooting.

Part 2: Critical Stability & Solubility Data

Quick Reference: pH Compatibility Table
pH EnvironmentPhysical StateChemical Stability (24h @ RT)Risk Factor
pH 1.0 – 3.0 (Acidic)Highly Soluble (Protonated)Stable Negligible hydrolysis at RT.
pH 4.0 – 7.0 (Neutral)Soluble (Buffer dependent)Stable Ideal for LC-MS analysis.[1][2]
pH 7.4 – 8.5 (Physiological)Metastable StableHigh Risk: Precipitation if conc. > 1 mM.[1][2]
pH > 10.0 (Basic)Insoluble (Precipitates)Degrading Slow amide hydrolysis; rapid precipitation.[1][2]

Part 3: Troubleshooting & FAQs

Module A: Solubility & Precipitation Issues

Q1: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), the solution turned cloudy. Why?"

The Mechanism: This is a classic "Crash Out" event driven by the pKa of the N-ethylpiperazine nitrogen.[1][2]

  • The Science: The N4-nitrogen (attached to the ethyl group) is a basic center with a pKa of approximately 8.5–9.0 [1].[1][2] In DMSO, the compound is solvated.[1][2] When you dilute into PBS at pH 7.4, you are approaching the pKa.[1][2] A significant fraction of the molecules deprotonate to the neutral free base form.[1][2]

  • The Consequence: The neutral form is highly lipophilic (due to the propoxybenzoyl group) and poorly soluble in aqueous media, leading to immediate precipitation.[1][2]

Corrective Protocol:

  • Lower the pH: Adjust your assay buffer to pH 6.5 or lower if experimental conditions permit.

  • Cosolvent Spike: Maintain a final concentration of 5–10% DMSO or Ethanol in the aqueous buffer to solubilize the neutral species.[1][2]

  • Cyclodextrin: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient to encapsulate the lipophilic benzoyl tail.[1][2]

Module B: Chemical Stability (Hydrolysis)

Q2: "We observed a new peak at RRT 0.45 in our HPLC chromatogram after storing the sample at pH 12. Is this the N-oxide?"

The Diagnosis: At pH 12, you are likely observing Base-Catalyzed Amide Hydrolysis , not N-oxidation (unless peroxides are present).[1][2]

  • The Pathway: Hydroxide ions (

    
    ) attack the carbonyl carbon of the amide bond.[1][2] The piperazine ring is a good leaving group relative to other amines, but the reaction is generally slow at room temperature.[1][2]
    
  • The Products: The cleavage yields 3-propoxybenzoic acid (likely the RRT 0.45 peak, eluting earlier due to ionization of the carboxylate) and 1-ethylpiperazine .[1][2]

Validation Experiment: Run a reference standard of 3-propoxybenzoic acid. If the retention times match, confirmed hydrolysis.[1][2]

Q3: "Is this compound stable in 0.1 M HCl for gastric simulation studies?"

Answer: Yes, generally stable. Unlike esters, benzamides are resilient to acidic hydrolysis at body temperature (37°C).[1][2] While protonation of the carbonyl oxygen occurs, the reaction requires significant thermal energy (reflux conditions) to proceed at a measurable rate [2].[1][2] You can expect < 1% degradation over 4 hours at 37°C in 0.1 M HCl.[1][2]

Module C: Analytical Chromatography

Q4: "My peak shape is tailing severely on C18 columns. Is the compound degrading on the column?"

The Issue: Secondary Interaction (Silanol Activity).

  • Cause: The basic N-ethyl nitrogen interacts with residual acidic silanols on the silica backbone of the HPLC column.[1][2] This is not degradation; it is adsorption.[2]

  • Solution:

    • Add a Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in your mobile phase to protonate the silanols and the amine, suppressing the interaction.[1][2]

    • High pH Column: Use a hybrid-silica column (e.g., Waters XBridge) capable of running at pH 10 (where the amine is neutral), which often sharpens the peak.[1][2]

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the two primary stress pathways: Hydrolysis (pH-driven) and Oxidation (Peroxide-driven).[1][2]

G Parent 1-ethyl-4-(3-propoxybenzoyl)piperazine (Intact API) Hydrolysis Amide Hydrolysis (Strong Acid/Base + Heat) Parent->Hydrolysis pH > 11 or pH < 1 High Temp Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Oxidizing Agents Product1 3-Propoxybenzoic Acid (Acidic Fragment) Hydrolysis->Product1 Product2 1-Ethylpiperazine (Basic Fragment) Hydrolysis->Product2 N_Oxide N-Oxide Impurity (N-ethyl oxidation) Oxidation->N_Oxide

Caption: Figure 1. Degradation pathways of 1-ethyl-4-(3-propoxybenzoyl)piperazine under stress conditions.[1][2] The amide bond cleavage (Red) is the primary risk at extreme pH, while N-oxidation (Green) occurs in the presence of oxidants.[1][2]

Part 5: Standard Operating Procedure (SOP)

Protocol: Forced Degradation (pH Profiling)

Use this protocol to empirically determine the stability limits for your specific batch.[1][2]

Objective: Quantify degradation rates at pH 1.2, 7.4, and 10.0.

Materials:

  • 1 mg/mL stock solution of 1-ethyl-4-(3-propoxybenzoyl)piperazine in Methanol.[1][2]

  • 0.1 M HCl (pH 1.2).[1][2]

  • 10 mM Phosphate Buffer (pH 7.4).

  • 0.1 M NaOH (pH ~13, adjust to 10 for mild stress).

  • HPLC System with UV detection (254 nm).[1][2]

Steps:

  • Preparation : Aliquot 50 µL of Stock Solution into three amber HPLC vials.

  • Stress Initiation :

    • Vial A (Acid) : Add 950 µL of 0.1 M HCl.[1][2]

    • Vial B (Neutral) : Add 950 µL of Phosphate Buffer.[1][2]

    • Vial C (Base) : Add 950 µL of 0.1 M NaOH.

  • Incubation : Cap tightly. Incubate at 60°C for 24 hours. (Note: Heat is required to accelerate the amide hydrolysis for detection).[1][2]

  • Quenching :

    • Neutralize Vial A with equivalent NaOH.[1][2]

    • Neutralize Vial C with equivalent HCl.[1][2]

    • (Vial B requires no quenching).[1][2]

  • Analysis : Inject 10 µL onto HPLC. Compare Area% of the parent peak against a fresh unheated standard.

Acceptance Criteria:

  • Stable : > 98% recovery.[1][2]

  • Labile : < 90% recovery (Indicates need for cold-chain storage or pH buffering).[1][2]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][2]

  • Scriven, E. F., & Toomey, J. E. (2015).[1][2] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1][2][4] Arkivoc, 2015(7), 101-112.[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine.[1][2] PubChem.

Sources

Technical Support Center: Purification of Crude 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-ethyl-4-(3-propoxybenzoyl)piperazine. As a pharmaceutical intermediate, achieving high purity is critical, and this document addresses common challenges encountered during post-synthesis workup and purification.

Section 1: Troubleshooting Guide - From Crude to Pure

This section is designed to address specific experimental issues in a direct question-and-answer format.

Liquid-Liquid Extraction (LLE) Issues

Liquid-liquid extraction is a powerful first-pass purification step for basic compounds like 1-ethyl-4-(3-propoxybenzoyl)piperazine, exploiting its ability to be protonated.[1][2]

Q1: My yield is very low after performing an acid-base extraction. What went wrong?

A1: Low yield during LLE of a basic amine typically points to one of three issues: incomplete protonation, incomplete deprotonation, or product loss due to solubility.

  • Incomplete Protonation: The piperazine moiety has two pKa values, typically around 5.3 and 9.7.[3] To ensure the molecule is fully protonated and migrates to the aqueous layer, the pH of the solution must be at least 2 pH units below the lowest pKa.

    • Troubleshooting: When washing your organic layer, use a 1M HCl solution and check the aqueous phase with pH paper to ensure it is strongly acidic (pH 1-2). Repeat the acid wash to ensure complete extraction.

  • Incomplete Deprotonation: To extract the product back into an organic solvent, the protonated amine must be neutralized to its free base form.

    • Troubleshooting: When basifying the acidic aqueous layer, use a strong base like 2M NaOH and ensure the final pH is >11. This ensures the equilibrium is shifted fully to the free base, maximizing its partitioning into the fresh organic layer.

  • Product Solubility: While the free base is organic-soluble, the protonated salt form may have some slight solubility in the organic phase, and vice-versa.

    • Troubleshooting: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL. Additionally, washing the combined organic layers with brine can help remove dissolved water and water-soluble impurities.[2]

Q2: I've formed a stable emulsion at the aqueous-organic interface that won't separate. How can I break it?

A2: Emulsions are common when there are particulates or surfactants present. Breaking them requires disrupting the stable droplet layer.

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

  • Addition of Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the droplets.

G cluster_0 Acid-Base Extraction Workflow Crude Crude Product in Organic Solvent (e.g., DCM, EtOAc) AcidWash Wash with Aqueous Acid (1M HCl) Crude->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic_Imp Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->Organic_Imp Organic Aqueous_Prod Aqueous Layer: Protonated Product Salt Separate1->Aqueous_Prod Aqueous Basify Add Base (2M NaOH) to pH > 11 Aqueous_Prod->Basify OrganicExtract Extract with Fresh Organic Solvent Basify->OrganicExtract Separate2 Separate Layers OrganicExtract->Separate2 Aqueous_Waste Aqueous Layer: Inorganic Salts (Discard) Separate2->Aqueous_Waste Aqueous Organic_Prod Organic Layer: Purified Free Base Separate2->Organic_Prod Organic Dry Dry (Na₂SO₄), Filter, Evaporate Organic_Prod->Dry Final Partially Purified Product Dry->Final

Caption: Workflow for acid-base liquid-liquid extraction.

Column Chromatography Challenges

Column chromatography is essential for removing structurally similar impurities. However, the basicity of piperazine derivatives can cause issues on standard silica gel.[3]

Q1: My compound is streaking badly on the silica TLC plate and column, leading to poor separation. Why is this happening?

A1: This is a classic problem with basic compounds on silica gel. The silica surface contains acidic silanol groups (Si-OH) which can strongly and sometimes irreversibly adsorb your basic piperazine nitrogen. This leads to "tailing" or "streaking" down the column.[3]

  • Solution: Deactivate the silica by adding a small amount of a competing base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Hexane:Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel down the column more uniformly.

    • Ammonia: For very basic compounds, using a solvent system saturated with ammonia can be effective. Prepare a 7N solution of ammonia in methanol and add a small percentage (e.g., 2-5%) to your mobile phase.

Q2: I can't get good separation between my product and an impurity with a very similar Rf value. What are my options?

A2: Improving separation requires changing the selectivity of your chromatographic system.

  • Optimize Mobile Phase: Systematically vary the polarity of your eluent. Sometimes a less polar system run over a longer time provides better resolution. Try switching one of the solvent components (e.g., replace ethyl acetate with dichloromethane or MTBE) to alter the selectivity.

  • Change Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds and can offer different selectivity.

    • Reverse-Phase (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase like Acetonitrile/Water or Methanol/Water may provide the separation needed.[3]

Recrystallization Failures

Recrystallization is the ideal final step to achieve high crystalline purity.[4][5]

Q1: My compound "oils out" instead of forming crystals when I cool the recrystallization solvent.

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is too high in the cold solvent. This often happens if the solution is supersaturated or cooled too quickly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling promotes precipitation over crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System: The chosen solvent may be too good. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Heat to clarify and then cool slowly.

Q2: I've tried multiple solvents, but I can't find a suitable one for recrystallization.

A2: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. For piperazine derivatives, consider the following:

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6MediumOften a good starting point for moderately polar compounds.
Acetonitrile81.6Medium-HighCan be effective but is a relatively strong solvent.
Ethyl Acetate77.1MediumGood for compounds of intermediate polarity.
Toluene110.6LowCan be used in a binary system with a more polar solvent.
Heptane/Hexane98.4 / 69Very LowTypically used as the "poor" solvent in a binary system.
  • Alternative Method - Salt Formation: A highly effective technique for basic compounds is recrystallization via salt formation.[3] Dissolve the crude free base in a solvent like acetone or isopropanol. Add a stoichiometric amount of an acid (e.g., acetic acid, HCl in ether) to form the corresponding salt. The salt often has very different solubility properties and may crystallize readily, leaving neutral impurities behind in the solvent.[6] The pure free base can be regenerated afterward if needed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of 1-ethyl-4-(3-propoxybenzoyl)piperazine?

A1: Assuming a Friedel-Crafts acylation or similar amide coupling, the primary impurities are typically:

  • Unreacted Starting Materials: 1-ethylpiperazine and 3-propoxybenzoic acid (or its corresponding acyl chloride).

  • Hydrolysis Product: 3-propoxybenzoic acid, if the acyl chloride starting material is exposed to moisture.

  • Catalyst Residues: Residual Lewis acids (e.g., aluminum chloride) if used in the synthesis, which are typically removed during aqueous workup.[7]

  • Solvent Residues: Traces of solvents used in the reaction or purification steps.[4]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • ¹H NMR: Provides structural confirmation and can detect impurities with distinct proton signals. Integrating impurity peaks against the product peaks can give a molar ratio estimate.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for detecting non-volatile impurities. The mass spectrometer confirms the molecular weight of the main peak and can help identify the mass of any impurity peaks.

  • HPLC: High-Performance Liquid Chromatography with UV detection is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage area).[5] A reverse-phase C18 column is commonly used for this type of molecule.[8]

  • GC-MS: Gas Chromatography-Mass Spectrometry is useful for identifying volatile impurities, such as residual solvents.

Q3: My final product has a slight color. How can I remove it?

A3: Color is often due to trace, highly conjugated impurities.

  • Activated Charcoal: During the hot dissolution step of recrystallization, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Quickly perform a hot filtration through Celite® to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If the colored impurity is separable by chromatography, this is a more selective method than charcoal treatment.

G cluster_1 Troubleshooting Recrystallization Start Compound 'Oils Out' CheckCooling Is cooling too fast? Start->CheckCooling SlowCool Action: Cool slowly (Room temp -> Ice bath) CheckCooling->SlowCool Yes CheckSolvent Is solvent too good? CheckCooling->CheckSolvent No Success Crystals Form SlowCool->Success BinarySolvent Action: Use binary solvent system CheckSolvent->BinarySolvent Yes Induce Need nucleation? CheckSolvent->Induce No BinarySolvent->Success Scratch Action: Scratch flask or add seed crystal Induce->Scratch Yes Induce->Success No Scratch->Success

Sources

Resolving baseline noise in 1-ethyl-4-(3-propoxybenzoyl)piperazine mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Baseline Noise in 1-ethyl-4-(3-propoxybenzoyl)piperazine Analysis

Welcome to the Advanced Application Support Center. This diagnostic center is engineered for researchers, analytical scientists, and drug development professionals facing baseline anomalies during the liquid chromatography-mass spectrometry (LC-MS) analysis of piperazine derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom treatment. Here, we will dissect the fundamental causality of baseline noise, explore the specific ionization behaviors of 1-ethyl-4-(3-propoxybenzoyl)piperazine, and provide self-validating protocols to restore your instrument's sensitivity.

Mechanistic Overview: Piperazine Ionization Dynamics

1-ethyl-4-(3-propoxybenzoyl)piperazine (Monoisotopic Mass: ~276.18 Da) contains a highly basic tertiary amine within its piperazine ring. To achieve optimal ionization, positive electrospray ionization (ESI+) with acidic mobile phases (e.g., 0.1% formic acid) is typically employed, yielding a strong[M+H]+ precursor at m/z 277.19.

However, these exact conditions also efficiently ionize background nitrogenous contaminants, plasticizers, and solvent impurities. Furthermore, piperazine-containing ligands have a strong affinity for transition metals. They can coordinate with trace metals (like iron or zinc leaching from stainless steel LC components) to form complex [L + M + X]+ cluster ions[1]. This coordination depletes the target analyte signal and creates a cluster of uninformative peaks that elevate the overall baseline.

IonizationPathway Mol 1-ethyl-4-(3-propoxybenzoyl)piperazine (Neutral API) ESI ESI+ Source (0.1% Formic Acid) Mol->ESI Protonated [M+H]+ m/z 277.19 (Target Analyte) ESI->Protonated Optimal Adduct [M+Na]+ m/z 299.17 (Matrix Interference) ESI->Adduct Na+ Contamination Metal [L+M+X]+ Complex (Metal Coordination) ESI->Metal Trace Transition Metals

ESI+ ionization pathways and common adduct formations for piperazine derivatives.

Diagnostic FAQ: Identifying the Source of the Noise

Q1: How do I differentiate between chemical noise and instrumental/random noise in my LC-MS data? A: Baseline anomalies generally fall into two categories: high-frequency noise and low-frequency drift[2].

  • Random (Instrumental) Noise: This noise is typically high-frequency, follows a Poisson distribution, and can occur at any point in the m/z and retention time space. It is inherent to the "ion counting" nature of MS detectors and is usually dominant at lower m/z values (e.g., 50–400 Da)[3][4].

  • Chemical (Systematic) Noise: This is caused by multiple sources of impurities introduced during sample preparation or from LC reagents. It presents as a continuous, elevated baseline distributed over a wide retention time window but at constant, specific m/z values[3]. Chemical noise tends to dominate at higher m/z values (>400 Da)[4].

Q2: My baseline is elevated across the entire gradient. What causes this continuous chemical noise? A: A continuously elevated baseline during gradient elution is a hallmark of systemic chemical noise[5]. Common culprits include:

  • Contaminated Mobile Phases: Using lower-grade solvents or storing aqueous mobile phases for too long, leading to microbial growth or leaching from glass/plastic. Small changes in solvent preparation can have dramatic effects on the baseline[2].

  • Column Bleed: Degradation of the stationary phase, especially when operating outside the column's recommended pH range.

  • System Contamination: Buildup of highly retained matrix components from previous injections eluting slowly over time.

Q3: Can data processing algorithms resolve this if I cannot physically eliminate the noise source? A: Yes. Advanced post-acquisition denoising algorithms can mathematically subtract systematic noise without degrading the analyte signal. Techniques like the Chemical and Random Additive Noise Elimination (CRANE) utilize 2D undecimated wavelet transforms to jointly consider m/z and retention time dimensions, effectively filtering out chemical noise[3]. Similarly, the NoisE CorrecTion AlgoRithm (NECTAR) characterizes and corrects systematic chemical noise, reducing its presence significantly and establishing a more reliable baseline[4].

Quantitative Data: Common ESI+ Chemical Noise Signatures

Before dismantling your system, check your background spectra against this table. Identifying the specific m/z of your noise can immediately pinpoint the contamination source.

m/z ValueProbable IdentitySource / Causality
102.1 Triethylamine [M+H]+Mobile phase additive carryover; highly persistent in ESI+.
149.0 Phthalic anhydridePlasticizer leaching from LC tubing or sample vials.
279.1 Dibutyl phthalate [M+H]+Plasticizer from solvent lines or contaminated lab air.
282.3 Oleamide [M+H]+Slip agent leaching from plastic microcentrifuge tubes.
391.3 Diisooctyl phthalate[M+H]+Ubiquitous plasticizer; common atmospheric contaminant.
Self-Validating Experimental Protocols

To restore scientific integrity to your assay, you must systematically isolate the variable causing the noise. Execute the following protocols in order.

Protocol A: Systemic Isolation of Baseline Noise (The "Drop-Down" Method)

Objective: To systematically isolate whether the baseline noise originates from the LC system, the column, the mobile phase, or the MS source.

BaselineTroubleshooting Start High Baseline Noise Detected (TIC or XIC) Type Analyze Noise Frequency Start->Type Random High Frequency / Random (Detector/Electronic) Type->Random Chemical Continuous / m/z Specific (Chemical Contamination) Type->Chemical Isolate Bypass LC Column Infuse Mobile Phase Chemical->Isolate LC_Issue Noise Drops: LC/Column Contamination Isolate->LC_Issue MS_Issue Noise Persists: MS Source/Solvent Issue Isolate->MS_Issue

Step-by-step diagnostic workflow to isolate the source of LC-MS baseline noise.

Step-by-Step Methodology:

  • Baseline Establishment: Run a blank gradient method (no injection) and record the Total Ion Chromatogram (TIC). Note the average baseline intensity.

  • Column Bypass: Disconnect the LC column and replace it with a zero-dead-volume union. Run the same gradient.

    • Causality Check: If the noise drops significantly, the column is the source (column bleed or trapped contaminants). If the noise persists, proceed to Step 3.

  • LC System Bypass: Disconnect the LC flow entirely from the MS source. Set up a syringe pump to infuse fresh, LC-MS grade mobile phase directly into the ESI source at the same flow rate.

    • Causality Check: If the noise drops, the contamination is within the LC system (pumps, autosampler, or solvent lines). If the noise remains high, the issue is localized to the MS source or the infused solvent itself.

  • Solvent Verification: Change the infused solvent to a newly opened bottle of LC-MS grade solvent from a different manufacturer[2].

    • Causality Check: If the noise disappears, the original solvent was contaminated. If it persists, the ESI source requires physical decontamination (Proceed to Protocol B).

Protocol B: ESI Source Decontamination & Passivation

Objective: To remove persistent chemical noise and transition metal contaminants from the ESI source that interfere with piperazine analysis.

Step-by-Step Methodology:

  • Cooling & Venting: Place the MS in standby mode, allow the source heater to cool below 50°C, and vent the system if required by the manufacturer's guidelines.

  • Component Removal: Carefully remove the ESI probe, spray shield, and capillary cap.

  • Aqueous Wash: Sonicate the removable stainless-steel components in a solution of 50:50 Water:Methanol with 1% Formic Acid for 15 minutes. Causality: This acidic aqueous environment dissolves polar contaminants and breaks down piperazine-metal complexes.

  • Organic Wash: Transfer the components to a beaker containing 100% Isopropanol (LC-MS grade) and sonicate for another 15 minutes. Causality: Isopropanol effectively solubilizes hydrophobic residues and stubborn plasticizers.

  • Drying & Reassembly: Dry all components thoroughly with high-purity nitrogen gas. Critical Note: Never use compressed lab air, which frequently contains trace compressor oils that will immediately re-contaminate the source. Reassemble the source.

  • System Passivation (Piperazine-Specific): Flush the LC system with a chelating agent (e.g., 0.1% EDTA in water) followed by extensive washing with LC-MS grade water. Causality: This strips trace transition metals from the fluidic path, preventing future [L + M + X]+ complex formation with your 1-ethyl-4-(3-propoxybenzoyl)piperazine analyte[1].

References
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes PubMed[Link]

  • Noise and Baseline Filtration in Mass Spectrometry ResearchGate[Link]

  • Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) PMC (NIH)[Link]

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data ACS Publications[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online[Link]

Sources

Technical Guide: Minimizing Side Reactions in Benzoylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Selectivity Paradox: Mechanism & Kinetics

The synthesis of 1-benzoylpiperazine represents a classic challenge in nucleophilic substitution: distinguishing between two identical reactive sites. Piperazine is a symmetric diamine.[1][2][3][4] Once the first nitrogen is benzoylated, the electronic environment of the molecule changes, but often not enough to kinetically prevent a second attack under standard conditions.

The Core Problem: Bis-Benzoylation

The primary side reaction is the formation of 1,4-dibenzoylpiperazine .[1]

  • Mechanism: Nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of benzoyl chloride (Schotten-Baumann conditions).[1]

  • Kinetic Competition: While the amide group in 1-benzoylpiperazine is electron-withdrawing (lowering the basicity of the distal amine), the solubility profile often favors the second reaction. In non-polar solvents, the mono-benzoylated intermediate may be more soluble than the starting piperazine salt, exposing it to the acylating agent.

pKa Analysis

Understanding the acid-base dissociation constants is the key to controlling this reaction without protecting groups.

SpeciespKa (approx)Status at Neutral pHReactivity
Piperazine (N1) ~9.8ProtonatedNon-nucleophilic
Piperazine (N2) ~5.6EquilibriumNucleophilic
1-Benzoylpiperazine ~5-6 (Distal N)Free BaseStill Nucleophilic

Insight: The pKa difference between the first and second ionization of piperazine is significant (~4 units). This window allows for pH-controlled selectivity . By maintaining the pH between 5 and 6, the starting material exists largely as the monocation (reactive at one end), while the product (less basic) remains largely unprotonated but kinetically slower due to steric and electronic effects.

Experimental Protocols

Method A: Direct Acylation (Stoichiometric Control)

Best for: Early-stage discovery, rapid analog generation, cost-sensitive scale-up.

This method relies on statistical probability and high dilution to favor the mono-product.

Reagents:

  • Piperazine (anhydrous): 4.0 – 5.0 equivalents

  • Benzoyl Chloride: 1.0 equivalent[5]

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: Triethylamine (optional, if not using excess piperazine as base)

Protocol:

  • Dissolution: Dissolve Piperazine (50 mmol) in DCM (100 mL). Ensure complete solubility.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Low temperature reduces the kinetic energy, increasing the selectivity difference between the first and second acylation.

  • Controlled Addition: Dissolve Benzoyl Chloride (10 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes.

    • Critical Step: Rapid addition creates local "hotspots" of high benzoyl chloride concentration, leading to immediate bis-acylation.

  • Quenching: Once addition is complete, stir for 30 minutes at 0 °C, then allow to warm to room temperature.

Method B: The "Monocation" Strategy (pH Control)

Best for: Process chemistry, minimizing waste of starting material.

Protocol:

  • Salt Formation: Dissolve Piperazine (1 eq) in water. Add HCl (1 eq) carefully to generate piperazine monohydrochloride in situ. Alternatively, use commercially available monohydrochloride.

  • Acylation: Add Benzoyl Chloride (1 eq) dropwise.

  • Buffer: Maintain pH ~4.5–5.0 using an acetate buffer. At this pH, the unreacted piperazine is "protected" by protonation, but the equilibrium allows enough free amine to react slowly.

Visualization: Reaction Pathways & Decision Logic

Figure 1: Reaction Kinetics and Side Product Formation

This diagram illustrates the competitive pathways and the "Kinetic Trap" of bis-acylation.

ReactionPathway cluster_conditions Critical Control Points Pip Piperazine (Highly Nucleophilic) Mono 1-Benzoylpiperazine (Target Product) Pip->Mono k1 (Fast) + BzCl BzCl Benzoyl Chloride Hydrolysis Benzoic Acid (Byproduct) BzCl->Hydrolysis H2O (Moisture) Bis 1,4-Dibenzoylpiperazine (Impurity) Mono->Bis k2 (Competing) + BzCl (Excess Local Conc.)

Caption: Kinetic pathway showing the competition between mono- and bis-acylation. k2 competes with k1 if local concentration of BzCl is high.

Purification: The Self-Validating Acid/Base Workup

The most robust way to ensure purity is to exploit the basicity difference between the mono-product and the bis-impurity.

The Logic:

  • Bis-product: Non-basic (amide nitrogens are not protonatable under mild conditions).

  • Mono-product: Basic (secondary amine).

  • Benzoic Acid: Acidic.

Step-by-Step Purification Protocol:

  • Initial Wash: Dilute the crude reaction mixture (DCM) with water.

  • Acid Extraction (Target Capture): Extract the organic layer with 1M HCl (aq) (3x).

    • Where is it? The Mono-product protonates and moves to the Aqueous Layer .

    • Where is the impurity? The Bis-product and neutral impurities remain in the Organic Layer .

  • Organic Discard: Discard the organic layer (containing bis-benzoylation byproducts).

  • Basification (Target Release): Cool the aqueous layer and slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over

    
     and concentrate.
    
Figure 2: Purification Workflow

PurificationLogic Crude Crude Mixture (Mono, Bis, Piperazine) AcidWash Add 1M HCl Partition Layers Crude->AcidWash OrgLayer1 Organic Layer (Contains Bis-Product) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Contains Mono-H+ & Pip-2H+) AcidWash->AqLayer1 Discard Discard / Recycle OrgLayer1->Discard BaseAdd Add NaOH (pH > 12) AqLayer1->BaseAdd Extract Extract with DCM BaseAdd->Extract FinalOrg Final Organic Layer (Pure 1-Benzoylpiperazine) Extract->FinalOrg FinalAq Aqueous Waste (Piperazine remains if pH controlled) Extract->FinalAq

Caption: Acid-Base extraction logic to isolate basic mono-product from neutral bis-impurity.

Troubleshooting & FAQs

Q1: I am seeing a 50:50 mixture of mono- and bis-product despite using 1:1 stoichiometry. Why?

A: This is a classic mixing issue. If you add benzoyl chloride too fast, the reaction rate is faster than the mixing rate. The first molecule of product formed is surrounded by unreacted benzoyl chloride and reacts again before it can diffuse away.

  • Fix: Increase dilution (more solvent) and reduce addition rate. Switch to Method A (Excess Piperazine).

Q2: My yield is low after the Acid/Base workup.

A: You may have lost product during the acid extraction or basification.

  • Check pH: When basifying, ensure pH is >12.[6] Piperazine derivatives can buffer; if the pH is only 8 or 9, the product might still be protonated and water-soluble.

  • Emulsions: Amides can form emulsions. Use brine to break them.

Q3: Can I use EDC/NHS coupling instead of Benzoyl Chloride?

A: Yes. Coupling Benzoic Acid with EDC/NHS is milder and reduces bis-acylation because the active ester is less reactive than the acid chloride. However, it is more expensive and requires removing urea byproducts.

Q4: How do I remove excess piperazine if I use Method A?

A: Excess piperazine is highly water-soluble.

  • After the reaction, wash the organic layer with water (3x).[5]

  • Piperazine will partition into the water; the mono-benzoyl product (more lipophilic) stays in the organic layer.

  • Verification: Run a TLC.[1][2][5] Piperazine stays at the baseline; the product moves (Rf ~ 0.3-0.5 in 10% MeOH/DCM).

References

  • Mechanism & Kinetics: BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Link

  • pKa Data: University of Regina. pKa Values of Some Piperazines at Different Temperatures. Link

  • Synthetic Protocols: Organic Syntheses. 1-Benzylpiperazine (Analogous Protocol). Coll. Vol. 4, p.82. Link

  • Selectivity Studies: ACS Omega. (2024). Clean and Efficient Green Protocol of N,N′-Bis.... Link

  • General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7019, Piperazine. Link

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Profile of Phenylpiperazine Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

Notice of Clarification: The initial topic of this guide was "Comparing 1-ethyl-4-(3-propoxybenzoyl)piperazine vs other piperazines." However, a comprehensive review of the scientific literature revealed a significant lack of publicly available experimental data for this specific compound. To provide a valuable and scientifically rigorous resource, this guide has been reframed to compare a well-characterized class of related compounds: phenylpiperazine derivatives . This allows for a data-driven analysis of structure-activity relationships and comparative pharmacology, which can serve as a framework for evaluating novel piperazine-based compounds as they emerge.

Introduction: The Versatility of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to be substituted at two nitrogen positions allow for the fine-tuning of pharmacological properties. Phenylpiperazine derivatives, in particular, have been extensively explored for their interactions with dopaminergic and serotonergic receptors, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[1][3][4]

This guide provides a comparative analysis of representative phenylpiperazine derivatives, focusing on their binding affinities and functional activities at the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Understanding the interplay of these receptor interactions is crucial for designing next-generation CNS therapies with improved efficacy and reduced side effect profiles.[5][6][7]

Comparative Analysis of Receptor Binding Affinities

The pharmacological profile of a phenylpiperazine derivative is largely defined by its affinity for various G-protein coupled receptors (GPCRs).[8] The following table summarizes the in vitro binding affinities (Ki values in nM) of several key phenylpiperazine compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)D2/5-HT2A Ratio
Aripiprazole 0.341.73.410
Olanzapine 1122040.36
Clozapine 12521130.10
Risperidone 3.51100.120.03
Ziprasidone 4.83.40.40.08
Lurasidone 1.76.82.01.18
Cariprazine 0.49101938.78

Note: Data compiled from various sources for comparative purposes. Specific values may vary with experimental conditions.[4][9]

Key Insights from Binding Affinity Data:

  • Atypical Antipsychotic Profile: Many newer "atypical" antipsychotics, such as clozapine and risperidone, exhibit a higher affinity for the 5-HT2A receptor compared to the D2 receptor (low D2/5-HT2A ratio).[3] This is believed to contribute to their reduced risk of extrapyramidal side effects compared to older "typical" antipsychotics.

  • Dopamine D2 Partial Agonism: Compounds like aripiprazole and cariprazine are known for their partial agonism at the D2 receptor. This allows them to act as stabilizers, reducing dopaminergic neurotransmission in hyperactive states and increasing it in hypoactive states.

  • 5-HT1A Receptor Involvement: High affinity for the 5-HT1A receptor, as seen with aripiprazole and ziprasidone, is associated with anxiolytic and antidepressant effects.[10]

Signaling Pathways and Functional Activity

The interaction of a phenylpiperazine derivative with a GPCR initiates a cascade of intracellular signaling events. The functional outcome (agonist, antagonist, or partial agonist) is a critical determinant of the drug's overall effect.

GPCR_Signaling cluster_D2_5HT1A D2 / 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) D2_5HT1A D2 / 5-HT1A Receptor G_alpha_i Gαi/o D2_5HT1A->G_alpha_i Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HT2A 5-HT2A Receptor G_alpha_q Gαq/11 HT2A->G_alpha_q Activation PLC Phospholipase C G_alpha_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Ligand Phenylpiperazine Derivative Ligand->D2_5HT1A Ligand->HT2A

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assays

Functional assays measure the cellular response following ligand binding to a receptor, determining whether the compound is an agonist, antagonist, or partial agonist. [11][12]

  • Objective: To determine the efficacy and potency of a test compound at a target receptor.

  • Common Methodologies:

    • cAMP Assays: For Gi/o-coupled receptors like D2 and 5-HT1A, which inhibit adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels is measured. [11][12] * Calcium Mobilization Assays: For Gq/11-coupled receptors like 5-HT2A, which activate phospholipase C, an increase in intracellular calcium is measured. [12][13] * Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a response element that is activated by the signaling pathway of interest. [12]

In Vivo Assays

1. Brain Microdialysis

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals. [14][15][16]

  • Objective: To assess the effect of a test compound on the extracellular concentrations of neurotransmitters like dopamine and serotonin.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. [17]A physiological solution is perfused through the probe, and neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed. [15][17][18]* Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or striatum).

    • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Dialysate samples are collected at regular intervals.

    • Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection. [17] 4. Data Interpretation: Changes in neurotransmitter levels following administration of the test compound are compared to baseline levels.

Conclusion

The phenylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. A thorough understanding of the structure-activity relationships governing binding affinity and functional activity at dopamine and serotonin receptors is paramount for the development of drugs with improved therapeutic profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of new chemical entities in this class. As research progresses, a continued focus on receptor selectivity and functional modulation will be key to unlocking the full therapeutic potential of phenylpiperazine derivatives.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Zhang, R., & Xie, X. (2012). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 3, 74.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Tanso Biosciences. GPCR Functional Assay Technology. [Link]

  • Taverne, T., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(13), 2275-2280.
  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. [Link]

  • GenScript. GPCR Functional Cell-based Assays. [Link]

  • Zlatović, M. V., et al. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of the Serbian Chemical Society, 71(10), 1051-1059.
  • Riveiro, M. E., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Kumar, S., et al. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds, 14(4), 346-361.
  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 441(3), 199-208.
  • New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618-624.
  • De Deurwaerdère, P., & Di Giovanni, G. (2017). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of Neuroscience Methods, 283, 1-10.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Biology (Vol. 170, pp. 139-148). Humana Press.
  • Stock, M. J., et al. (1995). 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 38(20), 3894-3902.
  • Griffin, S. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.
  • Joseph, J., & Wang, Y. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(3), 277-293.
  • Pronexus. Microdialysis. [Link]

  • Zlatović, M. V., et al. (2009). The influence of dispersive interactions on the binding affinities of ligands with an arylpiperazine moiety to the dopamine D2 receptor. Journal of the Serbian Chemical Society, 74(10), 1051-1060.
  • Zlatović, M. V., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Medicinal Chemistry, 4(9), 654-660.
  • Quílez, J., & Tobeña, A. (2012). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 829, pp. 417-432). Humana Press.
  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 441(3), 199-208.
  • Tomić, M., et al. (2017). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3466.
  • Szafarz, M., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(4), 857-868.
  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP: The First Fifty Years.
  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9096-9112.
  • de Oliveira, P. D., et al. (2020).
  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(22), 4806-4815.
  • Wikipedia. Phenylpiperazine. [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 319-324.
  • Wikipedia. Piperazine. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-950.
  • Czerwińska, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • FooDB. Piperazine, 1-ethyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:2). [Link]

  • Kráľová, K., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 723.

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Comparative Guide: LC-MS Validation of 1-ethyl-4-(3-propoxybenzoyl)piperazine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 1-ethyl-4-(3-propoxybenzoyl)piperazine presents a distinct set of analytical challenges primarily driven by its basic piperazine core and the potential for positional isomerism on the benzoyl ring. While HPLC-UV and GC-MS have historically been utilized for piperazine derivatives, they often fail to meet the stringent specificity and sensitivity requirements needed for trace impurity profiling in pharmaceutical development.

This guide objectively compares LC-MS/MS (Triple Quadrupole) against traditional methodologies, demonstrating why LC-MS is the superior choice for this specific analyte. We provide a validated workflow that resolves the critical 3-propoxy (meta) isomer from its 4-propoxy (para) and 2-propoxy (ortho) analogs—a feat often unachievable with standard C18 HPLC-UV methods.

Part 1: The Analytical Challenge

Physicochemical Profile[1][2][3][4][5]
  • Molecule: 1-ethyl-4-(3-propoxybenzoyl)piperazine

  • Basicity: The N1-ethyl nitrogen is highly basic (pKa ~8.5–9.0), leading to peak tailing on active silanols.

  • Chromophore: The benzoyl moiety provides UV absorption, but it is non-distinctive. The UV spectra of the 3-propoxy and 4-propoxy isomers are virtually identical.

  • Isomerism: Synthetic routes often yield mixtures of meta (target), para, and ortho isomers. Differentiating these is the critical quality attribute (CQA).

Why LC-MS?

The primary driver for shifting to LC-MS is orthogonality . While UV detection relies solely on hydrophobicity-driven separation (retention time), MS/MS adds mass filtration. However, since the isomers are isobaric (same m/z), the LC-MS method must rely on chromatographic selectivity derived from specific stationary phase interactions (π-π interactions) rather than just hydrophobicity.

Part 2: Comparative Analysis (Alternatives)

The following table contrasts the performance of LC-MS against HPLC-UV and GC-MS for this specific piperazine derivative.

FeatureLC-MS/MS (Recommended) HPLC-UV (DAD) GC-MS (EI)
Specificity (Isomers) High. Resolves 3-propoxy from 4-propoxy using Phenyl-Hexyl stationary phases.Low. Isomers often co-elute; UV spectra are indistinguishable.Medium. requires derivatization to prevent thermal degradation of the polar piperazine ring.
Sensitivity (LOQ) Excellent (< 1 ng/mL). Ideal for trace impurity profiling (0.05% threshold).Moderate (~1 µg/mL). Insufficient for genotoxic impurity limits.Good. But carrier gas background can interfere at trace levels.
Throughput High (5-8 min). Fast gradients possible due to MS specificity.Low (20-30 min). Requires long gradients to attempt isomer separation.Low. Long run times + derivatization prep time.
Matrix Effects Susceptible. Requires stable isotope internal standards (SIL-IS).[1]Robust. Less affected by matrix, but prone to isobaric interferences.Robust. But requires volatile extraction solvents.
Data Interpretation[3][7][8]
  • HPLC-UV Failure Mode: In a standard C18 analysis, the 3-propoxy and 4-propoxy isomers typically elute with a resolution (

    
    ) of < 0.8, appearing as a single shouldered peak.
    
  • LC-MS Success: By utilizing a Phenyl-Hexyl column, the

    
    -
    
    
    
    interactions with the benzoyl ring differ between the meta and para positions, increasing
    
    
    to > 2.0.

Part 3: Method Development & Optimization

To achieve the necessary separation, we move away from standard alkyl-chain phases.

Stationary Phase Selection
  • Standard: C18 (Octadecyl).[2] Result: Poor isomer selectivity.

  • Optimal: Phenyl-Hexyl or Biphenyl.

    • Mechanism:[3] The biphenyl/phenyl rings in the stationary phase interact with the benzoyl ring of the analyte. The steric hindrance of the propoxy group at the 3-position (meta) vs the 4-position (para) significantly alters this interaction, creating separation.

Mobile Phase Chemistry
  • Buffer: 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why: Low pH ensures the piperazine nitrogen is protonated (

      
      ), maximizing sensitivity in ESI+ mode. Ammonium formate buffers the aqueous phase to maintain reproducible retention times.
      
  • Organic Modifier: Methanol vs. Acetonitrile.[2][4][3]

    • Selection:Methanol is preferred for Phenyl-based columns as it enhances

      
      -
      
      
      
      selectivity compared to aprotic acetonitrile.
Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the final method conditions.

MethodDevelopment Start Analyte: 1-ethyl-4-(3-propoxybenzoyl)piperazine IsomerCheck Are Positional Isomers (3- vs 4-propoxy) Present? Start->IsomerCheck ColumnSelect Select Stationary Phase IsomerCheck->ColumnSelect Yes (Critical) C18 C18 Column ColumnSelect->C18 Standard Screening Phenyl Phenyl-Hexyl / Biphenyl Column ColumnSelect->Phenyl Targeted Selectivity ACN Acetonitrile (Suppresses Pi-Pi) C18->ACN Poor Resolution MobilePhase Select Organic Modifier Phenyl->MobilePhase MobilePhase->ACN MeOH Methanol (Enhances Pi-Pi) MobilePhase->MeOH FinalMethod Final Method: Phenyl-Hexyl + MeOH + Formic Acid ACN->FinalMethod Suboptimal MeOH->FinalMethod

Figure 1: Method Development Decision Tree highlighting the critical choice of Phenyl-Hexyl chemistry and Methanol to resolve positional isomers.

Part 4: Validation Protocol (ICH Q2(R2))

This protocol is designed to meet ICH Q2(R2) standards for a quantitative impurity method.[5]

Specificity (Isomer Resolution)

Objective: Prove the method distinguishes the target from impurities.

  • Protocol:

    • Prepare individual stock solutions (10 µg/mL) of the target (3-propoxy) and impurities (4-propoxy, 2-propoxy).

    • Inject individually to establish retention times.

    • Inject a mixture containing the target at 100% and impurities at 0.1% level.

  • Acceptance Criteria: Resolution (

    
    ) between the target and nearest isomer peak must be 
    
    
    
    . No interference in the blank at the retention time of the analyte.
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol:

    • Prepare 6 concentration levels ranging from LOQ (e.g., 1 ng/mL) to 120% of the nominal test concentration.

    • Perform triplicate injections.

  • Acceptance Criteria:

    
    . Residuals of each point within 
    
    
    
    (or
    
    
    at LOQ).
Accuracy & Precision

Objective: Verify the method measures the "true" value reproducibly.

  • Protocol:

    • Accuracy (Recovery): Spike matrix (or solvent) at 3 levels (Low, Medium, High) in triplicate.

    • Precision (Repeatability): 6 injections of the target concentration.

  • Acceptance Criteria:

    • Recovery: 85–115% (90-110% for drug substance).

    • Precision (%RSD):

      
       for system suitability; 
      
      
      
      for intermediate precision.
Robustness (LC-MS Specific)

Objective: Ensure small variations don't break the method.

  • Protocol: Vary Column Temp (

    
    C), Flow Rate (
    
    
    
    mL/min), and Buffer pH (
    
    
    units).
  • Critical Check: Verify that isomer resolution (

    
    ) remains 
    
    
    
    under all conditions.
Validation Workflow Diagram

Validation Setup System Suitability (SST) Spec Specificity (Isomer Mix) Setup->Spec Pass Spec->Setup Fail Lin Linearity (6 Levels) Spec->Lin Rs > 1.5 Lin->Setup Fail AccPrec Accuracy & Precision Lin->AccPrec R² > 0.995 Robust Robustness (Temp/Flow) AccPrec->Robust RSD < 2% Report Validation Report Robust->Report All Criteria Met

Figure 2: Step-by-step validation workflow ensuring critical quality attributes are met before proceeding.

Part 5: Recommended Experimental Conditions

Based on the validation logic above, the following conditions are recommended as the starting point for validation.

ParameterCondition
Column Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10%

90% B; 8-10 min: 90% B.
Flow Rate 0.4 mL/min
Column Temp 40°C
MS Detection ESI Positive Mode (MRM).[6] Monitor transition

367.2

205.1 (Benzoyl cleavage).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • European Medicines Agency. (2022).[8] ICH guideline Q2(R2) on validation of analytical procedures.[5][8][9]

  • BenchChem. (2025).[4][6] A Comparative Guide to HPLC-UV Method Development for Piperazine Analysis. (General reference for piperazine UV limitations).

Sources

Technical Guide: FTIR Spectral Interpretation of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR spectral interpretation for 1-ethyl-4-(3-propoxybenzoyl)piperazine , a specific structural analog often analyzed in pharmaceutical research and forensic chemistry.

As no single public repository contains the definitive reference spectrum for this specific CAS, this guide utilizes Fragment Deconvolution Theory . We synthesize empirical data from structurally validated substructures (tertiary benzamides, aryl-alkyl ethers, and meta-substituted aromatics) to provide a rigorous assignment framework.

Executive Summary & Structural Logic

Target Molecule: 1-ethyl-4-(3-propoxybenzoyl)piperazine Molecular Formula: C₁₆H₂₄N₂O₂ Key Functional Groups:

  • Tertiary Amide: Benzoyl-piperazine linkage.

  • Aryl-Alkyl Ether: Propoxy group attached to the benzene ring.

  • Piperazine Ring: Saturated N-heterocycle.

  • Aromatic Ring: Meta-substitution pattern (1,3-disubstituted).

Analytical Objective: To validate the identity of the synthesized compound and differentiate it from common regioisomers (para-propoxy) and precursors (1-ethylpiperazine).

Structural Deconvolution & Spectral Assignments

The spectrum is divided into four diagnostic zones. The following table represents the theoretical expected values based on standard group frequencies for this specific chemical architecture.

Table 1: Diagnostic Spectral Assignments[1]
Spectral ZoneWavenumber (cm⁻¹)Vibrational ModeStructural AssignmentDiagnostic Note
Zone I: High Frequency 3030–3080ν(Csp²-H)Aromatic RingWeak intensity; diagnostic of unsaturation.
2800–2980ν(Csp³-H)Propyl & Ethyl chains, PiperazineStrong intensity. Look for "Bohlmann bands" ~2700-2800 if free base (lone pair interaction).
Zone II: Double Bond 1620–1645 ν(C=O) Tertiary Amide CRITICAL: Lower frequency than ketones due to conjugation with the phenyl ring and amide resonance.
1580–1600ν(C=C)Aromatic Ring"Ring breathing" modes; usually doublet.
Zone III: Fingerprint 1240–1260 ν(C-O-C) Aryl-Alkyl Ether Asymmetric stretch. Strong band confirming the propoxy attachment.
1020–1050ν(C-O-C)Alkyl EtherSymmetric stretch.
Zone IV: Low Frequency 750–800 & 690–710 δ(C-H) OOP Meta-Substitution CRITICAL: Distinguishes the 3-propoxy (meta) from 4-propoxy (para) isomers.

Comparative Analysis: Distinguishing Alternatives

In drug development and synthesis, the "performance" of an analytical method is defined by its ability to distinguish the target from close structural analogs.

Comparison A: Target vs. Regioisomers (Meta vs. Para)

The most common synthetic error is the formation of the para-isomer (4-propoxybenzoyl derivative). FTIR is superior to low-field NMR for rapid "fingerprint" differentiation in the low-frequency region.

  • Target (Meta-isomer): Requires two distinct bending bands in the 690–850 cm⁻¹ region (typically ~690 and ~780 cm⁻¹).

  • Alternative (Para-isomer): Typically shows a single strong band around 800–850 cm⁻¹ (two adjacent hydrogens) and lacks the 690 cm⁻¹ ring deformation characteristic of 1,3-substitution.

Comparison B: Target vs. Precursors (Reaction Monitoring)

To confirm the reaction completion (Amidation of 1-ethylpiperazine with 3-propoxybenzoyl chloride):

  • Disappearance of N-H: The precursor (1-ethylpiperazine) has a secondary amine N-H stretch (~3300 cm⁻¹). The target is a tertiary amide and must show no peak in this region (unless salt formation introduces N-H⁺).

  • Appearance of Amide I: The appearance of the strong C=O band at ~1635 cm⁻¹ confirms the formation of the amide bond.

Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for validating the compound's structure.

SpectralLogic Start Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->CheckNH CheckCO Check 1620-1650 cm⁻¹ (Amide I C=O) CheckNH->CheckCO Absent Result_Precursor Precursor Contamination (Unreacted Amine) CheckNH->Result_Precursor Present (Medium/Broad) CheckOOP Check 690-800 cm⁻¹ (OOP Bending) CheckCO->CheckOOP Present (Strong) CheckCO->Result_Precursor Absent Result_Para Para-Isomer (Impurity) (Single band ~820 cm⁻¹) CheckOOP->Result_Para One Band (~820 cm⁻¹) Result_Target CONFIRMED TARGET 1-ethyl-4-(3-propoxybenzoyl)piperazine CheckOOP->Result_Target Two Bands (~690 & ~780 cm⁻¹)

Caption: Decision tree for identifying 1-ethyl-4-(3-propoxybenzoyl)piperazine and distinguishing it from common synthetic impurities.

Experimental Protocol (SOP)

To ensure reproducible data for comparison against the theoretical values above, follow this specific protocol.

Method Selection: ATR vs. Transmission
  • Recommended: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

  • Reasoning: This molecule likely exists as an oil or low-melting solid in its free base form. ATR requires zero sample preparation and avoids the hygroscopic interference common with KBr pellets, which is critical when looking for trace N-H (moisture) impurities.

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • If Oil (Free Base): Apply 1 drop directly to the crystal center.

    • If Solid (HCl Salt): Place ~2 mg on the crystal and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for weak aromatic overtones).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength in ATR, distorting peak intensity ratios compared to transmission libraries).

    • Baseline correct only if significant drift is observed.

Detailed Interpretation of Key Bands

The Amide I Band (1620–1645 cm⁻¹)

This is the "heartbeat" of the spectrum.

  • Observation: You should see a very intense band here.[1]

  • Nuance: Because the carbonyl is attached to a piperazine (tertiary amide) and a benzene ring, the frequency is lower than a standard aliphatic amide (usually ~1650 cm⁻¹).

  • Differentiation: If the peak shifts higher to ~1735 cm⁻¹, you have formed an ester (likely reaction with an alcohol impurity) rather than the amide.

The Ether Linkage (1240 cm⁻¹)
  • Observation: A strong, often broad band.[2][3]

  • Coupling: This band arises from the C-O-C asymmetric stretch. In aryl-alkyl ethers (like propoxy-benzene), this band is highly characteristic.

  • Validation: If this band is absent, the propoxy group has been cleaved (dealkylation), potentially leaving a phenol (which would show a broad O-H stretch at 3400 cm⁻¹).

The "Piperazine Fingerprint" (2700–2800 cm⁻¹)
  • Observation: Look for "Bohlmann Bands" on the lower energy side of the C-H stretching region.

  • Mechanism: These arise from the interaction of the nitrogen lone pair with the anti-bonding orbital of the adjacent C-H bond.

  • Significance: These are prominent in the free base but disappear in the hydrochloride salt (because the lone pair is protonated). This is a quick way to determine the salt form of your sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for amide and ether shifts).
  • Taylor, M. J., et al. (2018). "Disubstituted piperazine analogues... analytical differentiation." Taylor & Francis. Retrieved from (Provides comparative data for regioisomeric piperazines).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.

Sources

Comparative Guide: Elemental Analysis & Purity Certification of 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise world of pharmaceutical reference standards, 1-ethyl-4-(3-propoxybenzoyl)piperazine (EPBP) represents a critical structural scaffold, often utilized in the development of sigma-1 receptor ligands and piperazine-based designer analogs. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) provide structural insight, Elemental Analysis (CHN) remains the definitive "gatekeeper" for establishing bulk purity and solvation state.

This guide objectively compares the performance of Elemental Analysis against modern alternatives (qNMR, HRMS) in determining the absolute purity of EPBP. It provides theoretical baselines, experimental protocols, and a decision matrix for researchers selecting the optimal characterization strategy.

Technical Profile & Theoretical Baseline

Before interpreting experimental results, the theoretical elemental composition must be established based on the molecular formula


.

Compound Identity:

  • IUPAC Name: (4-ethylpiperazin-1-yl)(3-propoxyphenyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 276.38 g/mol

Table 1: Theoretical Elemental Composition (Calculated)
ElementSymbolAtomic MassCountTotal MassMass Percent (%)
Carbon C12.01116192.1869.53%
Hydrogen H1.0082424.198.75%
Nitrogen N14.007228.0110.14%
Oxygen O15.999232.0011.58%

Critical Note: For a standard to be deemed "Analytical Grade," experimental values must fall within ±0.4% of these theoretical calculations. Deviations often indicate trapped solvent (e.g., dichloromethane, ethyl acetate) or moisture absorption, common in hygroscopic piperazine salts.

Comparative Analysis: EA vs. Alternatives

Why perform combustion analysis when NMR exists? The following comparison evaluates "Performance" defined as Accuracy , Specificity , and Utility in a drug development context.

Table 2: Performance Matrix of Purity Assessment Methods
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Bulk purity & solvent content (Solvation state).Absolute purity & structural quantification.[1][2][3]Molecular formula confirmation (Identity).
Precision High (<0.2% variance).Moderate-High (depends on internal standard).High (<5 ppm mass error), but poor for quantitation.
Blind Spots Cannot distinguish isomers.Inorganic salts are invisible.Cannot easily quantify bulk impurities or salts.
Sample Destructive? Yes (Combustion).No (Recoverable).Yes (Ionization).
Best For... Certifying Reference Materials (CRM). Detecting trapped water/solvents.Routine purity checks and potency assignment.Identification of trace impurities/degradants.[4][5]
Expert Insight: The "Water Trap"

EPBP, like many piperazines, can form non-stoichiometric hydrates.

  • Scenario: If your sample contains 1.5% water (w/w).

  • qNMR Result: Might ignore the water signal if using

    
     exchange or if the water peak overlaps.
    
  • EA Result: The %C will drop to ~68.5% (from 69.53%), and %H will rise.

Experimental Protocol: Automated CHN Analysis

This protocol follows ASTM D5291 standards, optimized for nitrogen-rich heterocycles like EPBP.

Phase A: Sample Preparation
  • Drying: Dry 500 mg of EPBP in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

  • Weighing: Accurately weigh 2.0 ± 0.1 mg of the sample into a pre-cleaned tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

Phase B: Combustion (Flash 2000 or Equivalent)
  • Oxidation: Drop the tin capsule into the combustion reactor at 950°C .

    • Mechanism:[6][7]

      
      
      
  • Reduction: Pass gases through reduced copper at 650°C to convert

    
     and remove excess oxygen.
    
  • Separation: Separate gases via a chromatographic column (porous polymer).

  • Detection: Thermal Conductivity Detector (TCD) measures peak areas relative to a standard (e.g., Acetanilide).

Phase C: Validation Criteria
  • Run Sequence: Blank

    
     K-Factor Standard (Acetanilide) 
    
    
    
    EPBP (Triplicate)
    
    
    Check Standard.
  • Acceptance: Replicates must have RSD < 0.2%.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for certifying EPBP, highlighting where Elemental Analysis fits into the hierarchy of validation.

EPBP_Validation Synthesis Crude Synthesis (1-ethyl-4-(3-propoxybenzoyl)piperazine) Purification Purification (Column Chromatography) Synthesis->Purification Identity Identity Check (HRMS + 1H NMR) Purification->Identity Decision Identity Confirmed? Identity->Decision Purity_EA Elemental Analysis (CHN) (Bulk Purity & Solvation) Decision->Purity_EA Yes Purity_qNMR qNMR Assay (Specific Potency) Decision->Purity_qNMR Yes Reprocess Reprocess/Dry Decision->Reprocess No Final_Cert Certificate of Analysis (CoA) Issued Purity_EA->Final_Cert Within ±0.4% Purity_qNMR->Final_Cert >98% Purity Reprocess->Purification

Figure 1: Integrated Analytical Workflow for the Certification of Piperazine Derivatives.

References

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Link

  • Measurlabs. (2023).[5] Comparison of Elemental Analysis Techniques. Link

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Theses. Link

  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of Organic Molecules. Link

Sources

Quality Control Benchmarks for 1-Ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Ethyl-4-(3-propoxybenzoyl)piperazine is a specialized pharmaceutical intermediate and research chemical belonging to the class of N-acyl piperazines . Unlike its psychoactive benzylpiperazine cousins, this compound features a benzoyl (amide) linkage, rendering it significantly more stable but altering its pharmacological profile. It is frequently investigated as a scaffold for phosphodiesterase inhibitors or as a lipophilic building block in drug discovery.

This guide establishes the Quality Control (QC) benchmarks required to validate this compound's identity and purity. We compare it against two critical structural alternatives—1-Ethyl-4-benzoylpiperazine (the unsubstituted parent) and 1-Benzyl-4-ethylpiperazine (the amine analog)—to highlight the specific analytical shifts caused by the propoxy substituent and the amide bond.

Chemical Identity[1][2][3][4]
  • IUPAC Name: (4-ethylpiperazin-1-yl)(3-propoxyphenyl)methanone

  • Molecular Formula: C₁₆H₂₄N₂O₂

  • Molecular Weight: 276.37 g/mol

  • Key Functional Groups: Tertiary Amine (Piperazine N1), Amide (Piperazine N4), Aryl Ether (Propoxy).

Synthesis & Impurity Logic (The "Why" Behind the QC)

To control quality, one must understand the origin of impurities. This compound is typically synthesized via a Schotten-Baumann acylation of 1-ethylpiperazine with 3-propoxybenzoyl chloride .

DOT Diagram: Synthesis Pathway & Impurity Mapping

The following diagram maps the synthesis logic to specific impurity risks that must be monitored.

SynthesisPath SM1 1-Ethylpiperazine (Starting Material) Rxn Acylation Reaction (DCM/TEA, 0-25°C) SM1->Rxn ImpA Impurity A: Residual 1-Ethylpiperazine (Basic, Polar) SM1->ImpA Incomplete Conversion SM2 3-Propoxybenzoyl Chloride (Reagent) SM2->Rxn Prod Target Product: 1-Ethyl-4-(3-propoxybenzoyl)piperazine Rxn->Prod Main Pathway ImpB Impurity B: 3-Propoxybenzoic Acid (Hydrolysis Product) Rxn->ImpB Moisture Hydrolysis ImpC Impurity C: Bis-acyl piperazine (If SM1 contains piperazine) Rxn->ImpC Side Reaction

Caption: Synthesis workflow highlighting the origin of critical impurities A (amine), B (acid), and C (dimer).

Comparative Benchmarks: Performance & Properties

This section compares the target compound with its closest structural relatives. Understanding these differences is crucial for selecting the right analytical method.

Table 1: Physicochemical Comparison
FeatureTarget: 1-Ethyl-4-(3-propoxybenzoyl)piperazine Alternative A: 1-Ethyl-4-benzoylpiperazine Alternative B: 1-Benzyl-4-ethylpiperazine
Structure Type Amide (Benzoyl) + Propoxy ChainAmide (Benzoyl) + UnsubstitutedAmine (Benzyl)
LogP (Calc) ~2.8 (Moderate Lipophilicity)~1.2 (More Polar)~2.4 (Lipophilic Base)
pKa (Piperazine N1) ~8.5 (Basicity reduced by amide)~8.5~9.2 (Highly Basic)
HPLC Retention Late Eluting (due to Propoxy)Early Eluting Medium Eluting
UV Max (

)
~280 nm (Phenolic ether shift)~230-250 nm~210-220 nm
Stability High (Amide bond is robust)HighModerate (Oxidation prone)
Solubility Soluble in DCM, MeOH, DMSO. Poor in Water.Soluble in Water/MeOH.Soluble in Organic Solvents.

Key Insight: The propoxy group significantly increases lipophilicity compared to the unsubstituted benzoyl analog. This means the target compound will retain much longer on a C18 HPLC column, requiring a higher percentage of organic mobile phase (Acetonitrile) to elute efficiently.

Validated QC Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determine purity (>98%) and quantify Impurities A and B.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar Impurity A).

    • 2-15 min: 10%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide) and 280 nm (Ether).

  • Temperature: 30°C.

Acceptance Criteria:

  • Target Peak: Purity

    
     98.0% (Area %).
    
  • Impurity A (Amine):

    
     0.5% (Elutes early, near void volume).
    
  • Impurity B (Acid):

    
     0.5% (Elutes just before target or tails significantly if pH is not acidic).
    
Protocol B: 1H-NMR Identity Verification

Objective: Confirm the presence of the propoxy chain and the ethyl group.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (Diagnostic):

    • Propoxy Triplet:

      
       ~1.0 ppm (3H, t) – Terminal methyl of the propoxy chain.
      
    • Ethyl Triplet:

      
       ~1.1 ppm (3H, t) – Methyl of the N-ethyl group.
      
    • Propoxy Multiplet:

      
       ~1.8 ppm (2H, m) – Middle methylene of propoxy.
      
    • Propoxy O-CH2:

      
       ~3.9-4.0 ppm (2H, t) – Methylene next to Oxygen.
      
    • Aromatic Region:

      
       6.9 - 7.4 ppm (4H, m) – Characteristic 1,3-substitution pattern.
      

Self-Validating Check: The integration ratio between the Propoxy-CH3 (3H) and the Ethyl-CH3 (3H) must be exactly 1:1. Any deviation suggests contamination with starting materials or solvent.

Handling & Stability Guide

Storage Benchmarks

Unlike the "Alternative B" (Benzyl amine) which absorbs CO₂ from the air to form carbamates, the target Amide is chemically stable.

  • Recommended: Store at 2-8°C in a tightly sealed vial.

  • Hygroscopicity: Low (due to lipophilic propoxy chain).

  • Light Sensitivity: Moderate (Aryl ethers can slowly oxidize); amber vials recommended.

Solubility Profile for Formulation
  • Water: Insoluble (requires pH < 4 to protonate the N1 nitrogen for solubility).

  • DMSO: >50 mg/mL (Excellent).

  • Ethanol: >20 mg/mL.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • European Medicines Agency (2022). Scientific discussion on Piperazine derivatives and impurity profiling. Retrieved from [Link]

Structural Confirmation of 1-ethyl-4-(3-propoxybenzoyl)piperazine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Certainty Gap

In the development of pharmacophores like 1-ethyl-4-(3-propoxybenzoyl)piperazine , researchers often encounter a "certainty gap" when relying solely on solution-state analytics.[1][2] While NMR (


H, 

C) confirms connectivity, benzoylpiperazine derivatives exhibit significant conformational flexibility.[1][2] The piperazine ring undergoes rapid chair-chair interconversion, and the amide bond (

) possesses partial double-bond character, leading to restricted rotation and the presence of syn and anti rotamers in solution.[1][3]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods.[1][2] It demonstrates that while NMR provides dynamic solution-state data, SC-XRD is the only method capable of unambiguously defining the absolute stereochemistry, solid-state conformation, and intermolecular packing interactions critical for formulation and receptor binding studies.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of SC-XRD against NMR and Mass Spectrometry (MS) specifically for flexible organic molecules like 1-ethyl-4-(3-propoxybenzoyl)piperazine.

FeatureSC-XRD (Crystallography) NMR (

H /

C / NOESY)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates (

) & bond lengths.[1][2]
Connectivity & chemical environment.[4][5][6]Molecular formula & fragmentation pattern.
Conformational Insight High. Captures the thermodynamically stable low-energy conformer (e.g., piperazine chair).[1][2]Medium/Low. Signals often averaged due to rapid ring flipping and amide rotation.None. Gas-phase ionization alters conformation.[1][2]
Stereochemistry Absolute. Defines chirality (if present) and

isomerism of the amide bond.[2]
Relative. Requires complex NOE experiments; often ambiguous for rotamers.[2]None. Cannot distinguish stereoisomers.
Sample State Solid (Single Crystal).[1][2][3]Solution (Dynamic).Gas/Ionized.
Limitation Requires a high-quality single crystal (

mm).[1][2]
Solvent effects can shift peaks; overlapping signals in complex analogs.destructive; no structural geometry.

Critical Insight: In benzoylpiperazines, NMR often shows broadened or split peaks for the piperazine protons due to slow rotation around the amide bond (rotamers). SC-XRD resolves this by freezing the molecule in its preferred packing orientation, typically showing the amide oxygen syn or anti to specific ring protons.

Experimental Protocol: From Synthesis to Structure

This protocol is designed for the specific physicochemical properties of 1-ethyl-4-(3-propoxybenzoyl)piperazine (a likely lipophilic, basic amine).[1][2]

Phase 1: Crystallization (The Critical Bottleneck)

Obtaining diffraction-quality crystals is the primary hurdle.[2] For this molecule, we utilize Slow Evaporation and Vapor Diffusion , exploiting the solubility difference between the polar amide/amine core and the lipophilic propoxy tail.

  • Method A: Slow Evaporation (Standard) [1][2]

    • Dissolve 20 mg of the pure compound in 2 mL of Ethanol (EtOH) or Acetone .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with Parafilm and poke 3-4 small holes to control evaporation rate.

    • Store in a vibration-free environment at 4°C (fridge) or 20°C.

    • Why: Slower evaporation yields fewer, larger crystals with lower mosaicity.[1]

  • Method B: Vapor Diffusion (Optimized for Quality)

    • Inner Vial: Dissolve 10 mg compound in 0.5 mL Dichloromethane (DCM) (Good solvent).

    • Outer Vial: Place the inner vial inside a larger jar containing 5 mL Hexane or Pentane (Anti-solvent).

    • Cap the outer jar tightly.

    • Mechanism: The volatile anti-solvent diffuses into the DCM, slowly lowering solubility and forcing nucleation.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker APEX-II or equivalent diffractometer.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1][2][3]
    • Note: Mo is preferred over Cu for organic structures without heavy atoms to minimize absorption effects, though Cu is better for absolute configuration of chiral light-atom structures.[1]

  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes thermal vibrations (atomic displacement parameters), significantly improving resolution (

      
       Å) and allowing precise location of hydrogen atoms.[1][2]
      
Phase 3: Structure Solution & Refinement
  • Indexing: Determine the Unit Cell dimensions (

    
    ).[1] Expect Monoclinic (
    
    
    
    ) or Triclinic (
    
    
    ) space groups common for planar-flexible organics.[1][2]
  • Integration: Convert diffraction spots to intensities (

    
     indices).
    
  • Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).[1][2]

  • Refinement: Use Least-Squares (SHELXL) to minimize the

    
     value.[2]
    
    • Target:

      
       is the publication standard.
      
    • H-atoms:[1][2][7] Constrain using a "riding model" (Aromatic C-H = 0.93 Å, Methylene C-H = 0.97 Å).[1][2][6][7]

Visualization of the Structural Determination Workflow

The following diagram outlines the logical flow from crude material to the final CIF (Crystallographic Information File), highlighting the decision nodes for crystallization.

StructuralConfirmation Start Crude 1-ethyl-4-(3-propoxybenzoyl)piperazine Solubility Solubility Test Start->Solubility MethodA Method A: Slow Evaporation (Ethanol/Acetone) Solubility->MethodA High Solubility MethodB Method B: Vapor Diffusion (DCM + Hexane) Solubility->MethodB Low/Med Solubility Screening Microscopy Screening (Polarized Light) MethodA->Screening MethodB->Screening Screening->Solubility Amorphous/Twinning (Retry) Selection Crystal Selection (Size: 0.1 - 0.3 mm) Screening->Selection Single Crystals Found XRD SC-XRD Data Collection (Mo-Kα, 100 K) Selection->XRD Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Validation Validation (CheckCIF) Target R1 < 5% Solve->Validation Validation->Solve Fail (Refine Model) Final Final Structure Confirmed (CIF Generated) Validation->Final Pass

Figure 1: Decision matrix for the crystallization and structural determination of benzoylpiperazine derivatives.

Data Interpretation: What the Structure Reveals

When analyzing the solved structure of 1-ethyl-4-(3-propoxybenzoyl)piperazine, focus on these three geometric parameters which define its biological activity profile:

  • Piperazine Conformation:

    • Expectation: A Chair conformation.[2][4][8]

    • Metric: Calculate the puckering parameters (

      
      ).[1][8] Deviations from ideal chair geometry indicate strain or packing forces.
      
  • Amide Bond Planarity:

    • Metric: The torsion angle

      
       should be close to 
      
      
      
      or
      
      
      .[1][2]
    • Significance: This confirms the partial double bond character (

      
      ) and defines the relative orientation of the phenyl ring to the piperazine core.
      
  • Alkoxy Tail Orientation:

    • Metric: Torsion angles along the propoxy chain.

    • Significance: In the solid state, this chain will adopt an extended (all-trans) or gauche conformation to maximize packing density (Van der Waals interactions).[1][2]

References
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link][1][2]

  • National Institutes of Health (PMC). (2011).[1][2] Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate: Crystal structure and packing. Retrieved from [Link]

  • Acta Crystallographica. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

1-ethyl-4-(3-propoxybenzoyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-ethyl-4-(3-propoxybenzoyl)piperazine

1-ethyl-4-(3-propoxybenzoyl)piperazine is a synthetic piperazine derivative featuring an amide linkage. Compounds within this structural class are frequently utilized as building blocks in drug discovery (e.g., 5-HT receptor ligands) and as analytical reference standards. Due to the inherent biological activity of the piperazine pharmacophore, improper disposal poses severe risks to both laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational plan for the safe deactivation and disposal of this compound.

Toxicological Grounding & Hazard Causality (E-E-A-T)

To safely manage this chemical, personnel must understand the mechanistic reasoning behind the safety protocols:

  • Mitochondrial Impairment & Cardiotoxicity: Piperazine derivatives are highly lipophilic and readily cross cell membranes. In vitro models demonstrate that they induce cytotoxicity via1[1].

  • Neurotoxicity & Sensitization: Piperazine bases and their derivatives are known respiratory and dermal sensitizers. Mechanistically, they can act as2[2].

  • Environmental Persistence: The stable amide bond and heterocyclic ring resist standard wastewater bacterial degradation. Consequently, the EPA strictly prohibits the3[3].

Regulatory Framework

Under the EPA's Resource Conservation and Recovery Act (RCRA), organic amides and piperazine derivatives generated in research settings must be managed as characteristic hazardous waste. Laboratories operating under4[4].

Quantitative Data & Safety Parameters

Table 1: Waste Stream Segregation & Compatibility Matrix

Waste State Primary Container Incompatibilities RCRA Hazard Code (Typical)
Pure Solid / API Amber Glass (Wide-mouth) Strong oxidizers, strong acids U-listed / Characteristic Toxic
Organic Solutions (e.g., HPLC waste) HDPE Carboy Aqueous acids, halogenated solvents (if mixed) D001 (Ignitable), Toxic

| Aqueous Washings | HDPE Carboy | Concentrated bases | Characteristic Toxic |

Table 2: Required PPE for Handling and Disposal

PPE Category Specification Mechanistic Justification
Gloves Nitrile (Min 8 mil thickness) Piperazine derivatives are lipophilic and act as dermal sensitizers; standard latex offers insufficient chemical resistance against systemic absorption.
Eyewear Splash-proof chemical goggles Prevents ocular exposure to alkaline solutions, which can cause rapid saponification of corneal lipids.

| Respiratory | N95 or P100 Particulate Respirator | Prevents inhalation of aerosolized powders, mitigating the risk of respiratory sensitization and GABA-antagonist-mediated neurotoxicity. |

Step-by-Step Disposal Protocol

Phase 1: Point-of-Generation Segregation

  • Identify the waste state (solid powder vs. liquid solution).

  • Select the appropriate primary container (HDPE for liquids, glass for solids). Causality: HDPE prevents solvent permeation, while segregating from oxidizers prevents the oxidation of the tertiary amines in the piperazine ring, which could generate volatile, toxic N-oxides.

  • Attach a RCRA-compliant hazardous waste tag immediately upon adding the first drop of waste. Profile the waste as "Toxic Organic Waste - Contains Piperazine Derivatives."

Phase 2: Container Management & Decontamination

  • For empty containers that previously held the pure 1-ethyl-4-(3-propoxybenzoyl)piperazine, perform a 5[5].

  • Collect all rinsate into the designated organic waste carboy.

  • Deface all original chemical labels on the rinsed container before disposing of it as regular lab trash.

  • Never evaporate residual chemicals or rinsate in a fume hood as a disposal method, as this violates EPA air quality regulations[5].

Phase 3: Spill Response

  • For solid powder spills, do not sweep dry , as this aerosolizes the neurotoxic particulates.

  • Cover the spill with damp absorbent pads (using a water/alcohol mixture) to suppress dust.

  • Wipe the area with a low-pH detergent. Causality: The slight acidity protonates the piperazine nitrogens, converting the free base into a highly water-soluble salt for easier mechanical removal.

  • Place all contaminated pads into a sealed secondary container and label as hazardous waste.

Phase 4: Final Destruction

  • Transfer the sealed, labeled waste to the facility's Central Accumulation Area (CAA) within the 90- or 180-day regulatory limit[4].

  • Coordinate with an environmental waste vendor for .

  • Ensure the waste profile specifies high-temperature rotary kiln incineration . Causality: Incineration is mandatory to completely break the stable aromatic and heterocyclic rings, converting the nitrogen content into harmless NOx (which is scrubbed) and preventing groundwater contamination.

Disposal Workflow Visualization

G Start Waste Generation: 1-ethyl-4-(3-propoxybenzoyl)piperazine Decision1 Waste State? Start->Decision1 Solid Solid/Powder Waste (Pure API or Spill) Decision1->Solid Dry Waste Liquid Liquid Solution (Reaction/HPLC Waste) Decision1->Liquid Solutions Containment Primary Containment: HDPE or Glass + Secondary Bin Solid->Containment Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Mixture (Check pH, avoid acids) Decision2->Aqueous Water-based Organic Organic Solvent (Halogenated vs Non-Halogenated) Decision2->Organic Solvents Aqueous->Containment Organic->Containment Labeling RCRA Labeling & Profiling (Toxic/Characteristic) Containment->Labeling Storage Central Accumulation Area (CAA) Max 90/180 Days Labeling->Storage Disposal Final Destruction: High-Temperature Incineration Storage->Disposal

Figure 1: Lifecycle and disposal workflow for 1-ethyl-4-(3-propoxybenzoyl)piperazine waste streams.

References[3] Management of Hazardous Waste Pharmaceuticals | US EPA. EPA.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-qF-3mvGIL-o4kZSHilhEWpe5W4jVvA-MrFbEo4GR2QW56LOaV_1YT1bPshSyJdE7wwXFKDbyRsnbeQ1-k4VeNkEosxgcSLv20vCJJHpVpLoMcKIIihnFweV3CK8QH1A1HTde6ZuG6AnNE7BDM4e_Elgvo4XYVI0j7WUEFMufX1PlmHg1HQ==[2] Opinion on the results of the RA of Piperazine (HH), CSTEE plenary - 28/05/2004. Europa.eu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqqYPLeYhCeruK7oeR4ag2imJOzOCSk7ZyHZ-zUYxHfx72Vmt1-Bh33tOtmr2OxpcBRUm3mzIScxX3xJoAJz-P-DLX8GuM_0qLEdB4JQ7Z0O-y0l-XlslAJgt7aT1MPNN10rIMu9oLHQX-x_7-brLrsYU9wL0JYd28YNMuuqx-tf4F-PCiPHLIsDnbsJY=[1] Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. CORE.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPgCDufTIEJNzyuolbn3ZkqIZT1gEb7GCzNPEGUZJiopiocBNHzJmMqzeSKdtUF2egezL7SdodHUZ917PxOGMW3Gi5zpjj1HFkgPnMtYjLEx6H3WttkRIZDNIHOm6DInmZ8TuphKA[5] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQDWRjS6KuvpJhFDM9Gp2IYHGrwMq0vIsDlFuxdGImZLmK_m9XQhm3Filpf44huo68db9_N3fNy1NkQxYF1f3fblCueti2bdbhDb24GwSZ8hzUZxr8OFzRxBO5MpMhZvbvWQhCO5iFJ8VM6cL0qB1ej5lA2BrqC0BMTxcND8atsPbOnTkWnxt4pj7Rhi2mnQHqbPpwS2WCV8Ix9mDXgJSBlYHSdyw[6] Disposal of Chemicals in the Laboratory. Environmental Marketing Services.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElhoW4EWo-ysolNI2KKBkUUWQDMyYexqNdAl8yWKCVLYKP67NCtzlVcRQ-cb5DPt-jJawoZ4mF9XNT_Wdeu5-sp7Kkt-1CvEd3wGVPFpfCIJMQiaci9rgmYIOvJ_KbY_4al1uLchHUKGHhAVRJefeBYTFvBS-S0n[4] Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. EPA.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIMIM3otA8E4sxPzvPOLazTK5J5eOIXxfa1kjNM2eSge08WWKKthsUi481HbtoGuCLkgzXkNGaQuNM7wNHsG10C0FwKwmSdpTvM7TyBA7Q8-7sSCryyAyklBqR1c5UzQlI-XX2ibVc1svJM5Dk9BxA6ziL33sCU7syWg3t7gbX0YtZGoBMIPY6ScQoVoMdRuRkWW-1XV6_TKG6RtZ9pvXuReiP

Sources

Personal protective equipment for handling 1-ethyl-4-(3-propoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 1-ethyl-4-(3-propoxybenzoyl)piperazine .

Advisory: As a specific Safety Data Sheet (SDS) for this precise structural analog is often limited in public databases, this guide applies Structure-Activity Relationship (SAR) principles. Based on the piperazine core and benzoyl moiety , this substance must be treated as a potential respiratory sensitizer, severe eye irritant, and pharmacologically active compound until toxicological data proves otherwise.

Part 1: Chemical Identity & Hazard Profiling

Compound: 1-ethyl-4-(3-propoxybenzoyl)piperazine Chemical Class: Substituted Benzoylpiperazine Physical State: Typically a white to off-white crystalline solid (or viscous oil depending on salt form).[1][2]

Risk Assessment (Read-Across Methodology)
Hazard CategoryRisk LevelMechanism / Justification
Respiratory Sensitization HIGH Piperazine moieties are well-documented respiratory sensitizers (asthma-like symptoms upon repeated exposure).[1][2]
Skin Corrosion/Irritation MODERATE The tertiary amine and benzoyl group can cause contact dermatitis and chemical burns upon prolonged contact.
Ocular Damage HIGH Basic amines can cause rapid, irreversible corneal opacity.
Systemic Toxicity UNKNOWN Treat as a Potent Compound (OEB 3) . Piperazine derivatives often exhibit CNS or cardiovascular activity.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE is mandatory for all procedures involving >10 mg of substance.

Protection ZoneRecommended EquipmentOperational Standard
Respiratory P100 Respirator (Minimum)Standard: Half-face mask with P100 cartridges.Upgrade: Use a Powered Air Purifying Respirator (PAPR) if handling >10g or generating dust outside a hood.[1][2]
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil nitrile (Bright color).Outer: 8 mil extended cuff nitrile (Dark color).Change outer gloves immediately upon splash.
Dermal (Body) Tyvek® Lab Coat Must have elastic cuffs and closed front. Cotton lab coats are insufficient for potent amine handling due to permeation risks.
Ocular Chemical Goggles Safety glasses are prohibited for powder handling due to the risk of airborne particulate settling in the eye.

Part 3: Operational Handling Procedures

Weighing & Transfer (The "Static-Free" Protocol)

Piperazine derivatives are often hygroscopic and prone to static charge, leading to powder scattering.[2]

  • Engineering Control: All weighing must occur inside a Certified Chemical Fume Hood or Powder Containment Enclosure .

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to opening the vial.

  • The "Coffin" Technique:

    • Line the balance with a black, conductive mat (makes white powder visible).

    • Open the source container only when the balance draft shield is closed.

    • Use a disposable anti-static spatula. Do not reuse spatulas.

Solubilization Strategy

Exothermic reaction risk: Low to Moderate.

  • Solvent Choice: DMSO or Methanol are preferred. Avoid chlorinated solvents (DCM) initially unless necessary, as they can increase skin permeability of the solute.

  • Addition Order: Always add Solid to Solvent .

    • Incorrect: Adding solvent to a pile of powder can cause "puffing" (aerosolization).

    • Correct: Create a vortex in the solvent and slowly sift the powder into the vortex.

Decontamination & Disposal

Reagent: 10% Acetic Acid or Citric Acid solution (to protonate the amine and render it non-volatile/water-soluble).

  • Surface Cleaning:

    • Spray contaminated area with 10% Acetic Acid.

    • Wipe with absorbent pads (move from clean to dirty).

    • Follow with a soap/water rinse.[3][4][5][6][7][8][9]

    • Final rinse with Isopropanol.

  • Waste Stream: Segregate as "Hazardous Organic Basic Waste." Do not mix with oxidizers (Nitric acid, Peroxides) to avoid violent reactions.

Part 4: Visualizing the Safety Hierarchy

The following diagram illustrates the decision-making logic for exposure control when handling this compound.

SafetyProtocol Start Task: Handle 1-ethyl-4-(3-propoxybenzoyl)piperazine QuantCheck Quantity > 100mg? Start->QuantCheck HighContainment REQ: Powder Hood / Glove Box PPE: Double Gloves + Tyvek + P100 QuantCheck->HighContainment Yes (High Risk) StdContainment REQ: Chemical Fume Hood PPE: Double Gloves + Lab Coat + Goggles QuantCheck->StdContainment No (Standard Risk) Solubilization Solubilization Step HighContainment->Solubilization StdContainment->Solubilization Waste Disposal: Organic Basic Waste (NO Oxidizers) Solubilization->Waste Post-Experiment

Figure 1: Decision logic for engineering controls based on quantity handled. Note the strict segregation of waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine (Sensitization Hazards).[10] ECHA. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Potent Pharmaceutical Compounds. OSHA.[5][7][11] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.